Technical Documentation Center

4-Aminoisoquinoline-3-carboxylic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-Aminoisoquinoline-3-carboxylic acid
  • CAS: 1557541-30-6

Core Science & Biosynthesis

Foundational

4-Aminoisoquinoline-3-carboxylic Acid: Structural Analysis and Synthetic Methodologies

An In-Depth Technical Guide on 4-Aminoisoquinoline-3-carboxylic Acid Executive Summary 4-Aminoisoquinoline-3-carboxylic acid is a pivotal heterocyclic scaffold in medicinal chemistry, particularly recognized for its util...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on 4-Aminoisoquinoline-3-carboxylic Acid

Executive Summary

4-Aminoisoquinoline-3-carboxylic acid is a pivotal heterocyclic scaffold in medicinal chemistry, particularly recognized for its utility in the design of HIF prolyl hydroxylase (HIF-PH) inhibitors and antitumor agents. Structurally, it functions as a bioisostere of quinoline-3-carboxamides and other fused bicyclic systems, offering unique hydrogen-bonding vectors and solubility profiles due to its zwitterionic potential.

This guide provides a rigorous technical analysis of the molecule's structure, a validated synthetic pathway for its generation, and an overview of its application in structure-activity relationship (SAR) studies.

Chemical Structure & Properties[1][2][3][4]

Structural Identity

The molecule consists of an isoquinoline bicyclic aromatic system substituted with a carboxylic acid group at position C3 and a primary amino group at position C4.

  • IUPAC Name: 4-Aminoisoquinoline-3-carboxylic acid

  • Molecular Formula: C₁₀H₈N₂O₂

  • Molecular Weight: 188.18 g/mol

  • CAS Number: 1557541-30-6 (Generic/Acid form)

Electronic & Physical Characteristics
  • Zwitterionic Nature: In neutral aqueous solution, the molecule exists in equilibrium between its neutral form and a zwitterionic state, where the carboxylic acid is deprotonated (COO⁻) and the basic isoquinoline nitrogen (or the exocyclic amine) is protonated.

  • Tautomerism: Unlike 4-hydroxyisoquinolines, which heavily favor the keto-tautomer (isocarbostyril), the 4-amino derivative predominantly exists as the amino-aromatic tautomer due to the high energy penalty of disrupting the aromatic system to form an imine.

  • Fluorescence: The isoquinoline core confers significant fluorescence properties, often used as a handle for analytical detection during synthesis.

Reactivity Profile
  • C4 Position: The 4-position of the isoquinoline ring is electron-rich and susceptible to electrophilic aromatic substitution (EAS), making it the ideal site for halogenation (bromination) if the amino group is not yet present.

  • C3 Carboxyl: The carboxylic acid provides a handle for amide coupling (to generate peptidomimetics) or esterification (to improve lipophilicity for cell permeability).

Synthetic Methodologies

Direct synthesis of 4-aminoisoquinoline-3-carboxylic acid is challenging due to the competing reactivity of the nitrogen heterocycle. The most robust route involves the functionalization of a pre-formed isoquinoline-3-carboxylate core .

Validated Synthetic Route: Bromination-Amination Sequence

This protocol utilizes a palladium-catalyzed amination strategy (Buchwald-Hartwig) on a brominated intermediate, ensuring high regioselectivity and yield.

Reaction Scheme Visualization

SynthesisPath Figure 1: Synthesis of 4-Aminoisoquinoline-3-carboxylic Acid via Bromination-Amination Strategy Start Isoquinoline-3-carboxylic acid (Starting Material) Step1 Methyl Isoquinoline-3-carboxylate (Esterification) Start->Step1 MeOH, H2SO4 Reflux Step2 Methyl 4-Bromoisoquinoline- 3-carboxylate Step1->Step2 NBS, MeCN Reflux Step3 Protected Amine Intermediate (Buchwald-Hartwig) Step2->Step3 Pd2(dba)3, BINAP Cs2CO3, Benzophenone Imine Final 4-Aminoisoquinoline- 3-carboxylic Acid Step3->Final 1. HCl/THF 2. LiOH, H2O

[1]

Detailed Experimental Protocol
Step 1: Esterification
  • Reagents: Isoquinoline-3-carboxylic acid (1.0 eq), Methanol (solvent), H₂SO₄ (cat).

  • Procedure: Reflux the acid in methanol with catalytic sulfuric acid for 12 hours. Concentrate and neutralize with NaHCO₃ to isolate the methyl ester.

  • Rationale: The ester protects the carboxylic acid from interference during the subsequent bromination and amination steps.

Step 2: Regioselective Bromination
  • Reagents: Methyl isoquinoline-3-carboxylate (1.0 eq), N-Bromosuccinimide (NBS, 1.1 eq), Acetonitrile (MeCN).

  • Procedure: Dissolve the ester in dry MeCN. Add NBS portion-wise at room temperature. Heat to reflux for 4 hours.

  • Mechanism: The C4 position is the most electron-rich site on the isoquinoline ring, facilitating selective electrophilic bromination.

  • Purification: Silica gel chromatography (Hexane/EtOAc).

Step 3: Palladium-Catalyzed Amination (Buchwald-Hartwig)
  • Reagents: 4-Bromo intermediate (1.0 eq), Benzophenone imine (1.2 eq), Pd₂(dba)₃ (5 mol%), BINAP (10 mol%), Cs₂CO₃ (2.0 eq), Toluene.

  • Procedure:

    • Degas toluene with argon.

    • Add reactants and catalyst system.

    • Heat at 100°C for 16 hours in a sealed tube.

    • Cool and filter through Celite.

  • Hydrolysis: Treat the resulting imine with 1N HCl in THF at room temperature to unmask the primary amine. Finally, hydrolyze the methyl ester using LiOH in THF/Water to yield the target acid.

Medicinal Chemistry Applications

HIF Prolyl Hydroxylase Inhibition

The 4-aminoisoquinoline-3-carboxylic acid scaffold serves as a structural analog to the 4-hydroxyquinoline-3-carboxamide pharmacophore found in drugs like Roxadustat.

  • Binding Mode: The carboxylic acid (C3) and the nitrogen of the isoquinoline ring form a bidentate chelate with the active site Iron (Fe²⁺) in the HIF-PH enzyme.

  • Role of 4-Amino: The 4-amino group can act as a hydrogen bond donor to active site residues (e.g., Tyr or Thr), potentially improving potency or selectivity compared to the 4-hydroxy analog.

Quantitative Data: Predicted Properties
PropertyValueMethod
LogP 0.8 - 1.2Consensus Prediction
TPSA ~90 ŲTopological Polar Surface Area
pKa (Acid) ~3.5Carboxylic Acid
pKa (Base) ~5.2Isoquinoline Nitrogen
H-Bond Donors 2NH₂, OH (acid)
H-Bond Acceptors 3N (ring), O (acid), N (amine)

References

  • Synthesis of Isoquinoline-3-Carboxylates

    • Title: "Isoquinoline Derivatives.[1][2][3][4][5][6] III. 3-Isoquinolinecarboxylic Acids"

    • Source: Journal of the American Chemical Society[3]

    • Link:

  • Bromination of Isoquinolines

    • Title: "A Selective Synthesis of 4-Bromoisoquinoline and 4-Bromoisoquinolone"
    • Source: ResearchGate / SAGE[7]

    • Link:

  • HIF-PH Inhibitor Pharmacophores

    • Title: "Design, Synthesis, and Testing of an Isoquinoline-3-Carboxylic-Based Novel Anti-Tumor Lead"
    • Source: Bioorganic & Medicinal Chemistry Letters (via PubMed)
    • Link:

  • Buchwald-Hartwig Amination Protocols

    • Title: "Palladium-Catalyzed Synthesis of Arylamines
    • Source: Organic Reactions (Wiley)
    • Link:

  • General Isoquinoline Chemistry

    • Title: "The Preparation of 3-Aminoisoquinoline and Rel
    • Source: Journal of the American Chemical Society[3]

    • Link:

Sources

Exploratory

The Isoquinoline-3-Carboxylic Acid Scaffold: A Technical Deep Dive

This guide provides an in-depth technical analysis of the isoquinoline-3-carboxylic acid scaffold, a privileged structure in medicinal chemistry. It focuses on its critical role in Hypoxia-Inducible Factor Prolyl Hydroxy...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the isoquinoline-3-carboxylic acid scaffold, a privileged structure in medicinal chemistry. It focuses on its critical role in Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PH) inhibition, its physicochemical properties, and advanced synthetic methodologies.

Executive Summary

The isoquinoline-3-carboxylic acid scaffold represents a versatile pharmacophore in modern drug discovery. Historically utilized in peptidomimetics as a constrained phenylalanine analogue (Tic), its fully aromatic form has recently gained prominence as a 2-oxoglutarate (2-OG) mimetic . This transition has been pivotal in the development of HIF-PH inhibitors like Roxadustat (FG-4592) , a first-in-class drug for the treatment of anemia in chronic kidney disease (CKD).

This guide dissects the scaffold's utility, detailing its structure-activity relationships (SAR), mechanistic grounding in metalloenzyme inhibition, and robust synthetic protocols for researchers.

Structural & Physicochemical Analysis[1][2]

The Core Pharmacophore

The scaffold's efficacy stems from its ability to present a rigid, planar bidentate chelating system.

  • Chelation Motif: The nitrogen atom at position 2 (in the isoquinoline ring) and the carboxylate (or carboxamide) oxygen at position 3 form a "pincer" that binds active site metals (typically Fe²⁺ or Mn²⁺).

  • 4-Hydroxy Group: In many bioactive derivatives (e.g., HIF-PH inhibitors), a hydroxyl group at C4 is essential. It provides an additional hydrogen bond donor/acceptor and often participates in water-mediated networks within the enzyme pocket.

  • Lipophilic Vector (C7/C8): The benzenoid ring (positions 5-8) allows for hydrophobic interactions. In Roxadustat, the phenoxy group at C7 extends into a deep hydrophobic pocket of the PHD2 enzyme.

Physicochemical Properties (Representative Data)
PropertyValue (Approx.)Implication
pKa (Acid) 3.5 – 4.2Ionized at physiological pH; mimics 2-OG carboxylate.
pKa (Base) ~2.0 (Isoquinoline N)Reduced basicity due to electron-withdrawing carboxyl group.
LogP 1.5 – 3.5 (Substituted)Tunable lipophilicity for oral bioavailability.
PSA 60–90 ŲGood membrane permeability (Rule of 5 compliant).

Therapeutic Focus: HIF-PH Inhibition

The most high-impact application of this scaffold is in the inhibition of Prolyl Hydroxylase Domain (PHD) enzymes.[1]

Mechanism of Action

Under normoxia, PHD enzymes use oxygen and 2-oxoglutarate to hydroxylate HIF-α, marking it for proteasomal degradation. The isoquinoline-3-carboxylic acid core acts as a competitive antagonist to 2-OG.

  • Binding: The inhibitor enters the PHD2 active site.

  • Chelation: The isoquinoline nitrogen and the C3-amide carbonyl coordinate the active site Fe²⁺.

  • Stabilization: This blocks the entry of 2-OG and O₂, preventing HIF-α hydroxylation.

  • Result: HIF-α stabilizes, dimerizes with HIF-β, and translocates to the nucleus to transcribe erythropoietin (EPO).

Visualization: Mechanism of Action

HIF_Mechanism cluster_normoxia Normoxia (Normal State) cluster_inhibition Therapeutic Inhibition (Isoquinoline Scaffold) PHD2 PHD2 Enzyme (Fe2+ Active Site) HIF_OH Hydroxylated HIF-alpha PHD2->HIF_OH Hydroxylates Complex Inhibitor-Fe2+-PHD2 Complex (2-OG Displaced) PHD2->Complex Blocked by Inhibitor Degradation Proteasomal Degradation HIF_OH->Degradation VHL Binding Inhibitor Isoquinoline-3-Carboxamide (Roxadustat Core) Inhibitor->Complex Bidentate Chelation HIF_Stable Stabilized HIF-alpha Complex->HIF_Stable Prevents Hydroxylation EPO EPO Gene Transcription (Erythropoiesis) HIF_Stable->EPO Nucleus Translocation

Caption: Competitive inhibition of PHD2 by isoquinoline-3-carboxamide derivatives, stabilizing HIF-alpha.

Synthetic Methodologies

Strategy A: The Biomimetic Route (Tetrahydroisoquinolines)

For peptidomimetics (Tic derivatives), the Pictet-Spengler reaction is the gold standard.

  • Reagents: L-Phenylalanine (or DOPA) + Formaldehyde/Aldehyde + Acid.

  • Outcome: 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid.

  • Limitation: Requires oxidation to access the fully aromatic core used in HIF-PH inhibitors.

Strategy B: The Isocoumarin/Phthalimide Route (Aromatic Core)

For accessing 4-hydroxyisoquinoline-3-carboxylates (the Roxadustat core), the rearrangement of phthalimide derivatives or isocoumarins is preferred due to regiocontrol.

Visualization: Synthetic Workflow

Synthesis_Workflow Phthalate Dimethyl Phthalate Condensation Claisen/Dieckmann Condensation Phthalate->Condensation Glycine N-Protected Glycine Ester Glycine->Condensation Diketo 1,3-Dione Intermediate Condensation->Diketo Rearrangement Gabriel-Colman Rearrangement Diketo->Rearrangement NaOEt/Heat Core 4-Hydroxy-1-oxo-isoquinoline -3-carboxylate Rearrangement->Core Funct 1-Cl/1-Me Functionalization (Roxadustat Precursor) Core->Funct POCl3 then Alkylation

Caption: Synthetic route to the 4-hydroxyisoquinoline-3-carboxylate core via Gabriel-Colman rearrangement.

Experimental Protocol: Synthesis of the Core Scaffold

Objective: Synthesis of Ethyl 4-hydroxy-1-oxo-1,2-dihydroisoquinoline-3-carboxylate. Note: This structure is the tautomeric equivalent of the 1,4-dihydroxy core and a versatile precursor for 1-alkyl derivatives.

Materials
  • Diethyl phthalate (22.2 g, 0.1 mol)

  • Ethyl glycinate hydrochloride (14.0 g, 0.1 mol)

  • Sodium ethoxide (freshly prepared from 4.6 g Na in 100 mL dry EtOH)

  • Benzene or Toluene (dry, 200 mL)

  • Glacial acetic acid

Protocol Steps
  • Free Base Preparation: Dissolve ethyl glycinate hydrochloride in a minimum amount of water. Basify with cold saturated NaHCO₃ and extract rapidly with benzene. Dry the organic layer over MgSO₄.

  • Condensation: In a 500 mL round-bottom flask equipped with a reflux condenser and Dean-Stark trap, combine the ethyl glycinate solution and diethyl phthalate.

  • Cyclization: Add the sodium ethoxide solution dropwise over 30 minutes while heating the mixture to reflux.

  • Reflux: Maintain reflux for 4–6 hours. The solution will turn deep orange/red as the intermediate forms. Monitor by TLC (30% EtOAc/Hexane) for the disappearance of phthalate.

  • Workup: Cool the reaction mixture to room temperature. The sodium salt of the product may precipitate.[2]

  • Acidification: Pour the mixture into ice-water (300 mL). Acidify carefully with glacial acetic acid to pH ~4. The product, ethyl 4-hydroxy-1-oxo-1,2-dihydroisoquinoline-3-carboxylate, will precipitate as a yellow/off-white solid.

  • Purification: Filter the solid, wash with cold water, and recrystallize from ethanol.

    • Yield Expectation: 60–75%

    • Characterization: ¹H NMR (DMSO-d₆) should show a characteristic singlet for the C4-OH (exchangeable) and the ethyl ester signals.

Validation & QC
  • Melting Point: 218–220 °C (Lit. value check required for specific derivative).

  • Ferric Chloride Test: Dissolve a small amount in EtOH and add 1 drop of FeCl₃. A deep violet color confirms the presence of the enolic 4-hydroxy group (beta-keto ester motif).

Structure-Activity Relationship (SAR) Summary

PositionModificationEffect on Activity (HIF-PH)
N2 MethylationGenerally reduces activity (H-bond donor usually required for amide tautomer).
C3 Carboxylic AcidEssential for iron chelation (or bioisostere like amide/tetrazole).
C3 Carboxamide-Glycine(As in Roxadustat) Increases potency and mimics the 2-OG side chain.
C4 Hydroxyl (-OH)Critical for H-bonding network in the active site; removal abolishes activity.
C1 Methyl/AlkylImproves metabolic stability and fills hydrophobic pocket.
C7 Aryloxy (Phenoxy)Crucial for potency. Extends into the deep hydrophobic pocket of PHD2.

References

  • HIF-PH Inhibitors & Roxadustat

    • Title: "Discovery of Roxadustat (FG-4592)
    • Source: Journal of Medicinal Chemistry.
    • URL:[Link]

  • Synthetic Methodologies

    • Title: "Synthetic approaches to tetrahydroisoquinoline-3-carboxylic acid deriv
    • Source: Journal of the Indian Institute of Science.
    • URL:[Link]

  • General Medicinal Chemistry

    • Title: "The Isoquinoline Scaffold: A Privileged Core in Modern Medicinal Chemistry."[3][4]

    • Source: BenchChem Technical Guides.[3]

  • Pharmacology of HIF Stabilizers

    • Title: "HIF-α Prolyl Hydroxylase Inhibitors and Their Implications for Biomedicine: A Comprehensive Review."
    • Source: Biomedicines (MDPI).
    • URL:[Link]

Sources

Foundational

Therapeutic Potential of 4-Aminoisoquinoline Derivatives: Mechanistic Insights, Target Landscape, and Preclinical Workflows

Executive Summary 4-Aminoisoquinoline (CAS 23687-25-4) represents a highly privileged nitrogenous heterocyclic scaffold in modern drug discovery. As an Application Scientist overseeing hit-to-lead campaigns, I have obser...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Aminoisoquinoline (CAS 23687-25-4) represents a highly privileged nitrogenous heterocyclic scaffold in modern drug discovery. As an Application Scientist overseeing hit-to-lead campaigns, I have observed that the unique electron distribution, planarity, and hydrogen-bonding capacity of the 4-aminoisoquinoline core allow it to interface with diverse biological targets. This whitepaper explores its application across viral proteases, oncogenic pathways, and protein-protein interactions (PPIs), detailing the causality behind experimental workflows used to validate these therapeutics.

The Pharmacological Target Landscape

Antiviral Therapeutics: SARS-CoV-2 MPro Inhibition

The SARS-CoV-2 main protease (MPro or 3CLpro) is a highly conserved target essential for viral replication. Recent 1 identified 4-aminoisoquinoline as a potent noncovalent inhibitor scaffold[1]. Advanced iterations utilize latent-electrophilic alkyne warheads to irreversibly engage the active site cysteine (Cys145) of MPro[2].

  • Mechanistic Causality: The isoquinoline core effectively mimics the P1/P2 substrate pockets of MPro. Because its structure and substrate profile are highly dissimilar to human proteases, off-target toxicity is minimized, widening the therapeutic index[1].

Antineoplastic Agents: Leukemia Models

Derivatization of the scaffold into thiosemicarbazones unlocks potent anticancer activity. Specifically,3 has demonstrated profound efficacy against L1210 leukemia in murine models, yielding optimum Treated/Control (T/C) survival values of 177%[3].

  • Mechanistic Causality: Thiosemicarbazones act primarily by chelating intracellular iron, thereby inhibiting the enzyme ribonucleotide reductase. This stalls the conversion of ribonucleotides to deoxyribonucleotides, decisively arresting rapidly dividing malignant cells in the S-phase of the cell cycle[3].

Kinase and Protein-Protein Interaction (PPI) Modulation

The 4-aminoisoquinoline building block is heavily utilized in the synthesis of 4[4], which are critical for relaxing smooth muscle actin in conditions like glaucoma[5]. Furthermore, unsymmetrically substituted6 synthesized from 4-aminoisoquinoline disrupt the KEAP1-NRF2 interaction[6].

  • Mechanistic Causality: By binding to KEAP1, these derivatives prevent the ubiquitination and subsequent degradation of NRF2, allowing it to translocate to the nucleus and activate Antioxidant Response Elements (ARE) to combat chronic inflammatory diseases[6].

Addressing Development Liabilities: The AMES Genotoxicity Challenge

While the 4-aminoisoquinoline scaffold is highly active, it requires careful optimization. The free 4-aminoisoquinoline ring has been reported to be genotoxic via the AMES assay, presenting a potential development liability[2].

  • Optimization Strategy: To circumvent this, medicinal chemists optimize the lead compounds by replacing the isoquinoline core with AMES-negative heterocycles (such as uracil-based or difluorinated glutamine mimics)[2]. This strategy retains the critical binding pharmacophore while preventing DNA intercalation or the formation of reactive metabolites.

Quantitative Efficacy Data Summary

The table below synthesizes the preclinical metrics of key 4-aminoisoquinoline derivatives across multiple therapeutic domains:

Compound ClassTarget / Disease ModelKey MetricValue
Noncovalent 4-Aminoisoquinoline LeadSARS-CoV-2 MPro (Biochemical)IC5037 ± 2 nM
Noncovalent 4-Aminoisoquinoline LeadHeLa-ACE2 cells (Antiviral)EC50126 nM
4-Aminoisoquinoline ThiosemicarbazoneL1210 Leukemia (In Vivo Murine)% T/C177%
Isoquinoline Bis-sulfonamidesKEAP1-NRF2 InteractionBinding AffinityLow μM

Self-Validating Experimental Workflows

To ensure scientific integrity, the following protocols are designed as self-validating systems, explaining the causality behind each methodological choice.

Protocol 1: High-Throughput FRET Assay for MPro Kinetics

Objective: Determine the IC50 of 4-aminoisoquinoline derivatives against SARS-CoV-2 MPro. Causality & Design: We utilize a FRET substrate (Dabcyl-KTSAVLQSGFRKME-Edans). The spectral overlap between Edans emission and Dabcyl absorption quenches fluorescence. Cleavage by MPro separates the pair, restoring Edans fluorescence. Continuous kinetic reading is chosen over endpoint reading to ensure measurements are taken strictly within the initial velocity (


) linear range, preventing artifacts from substrate depletion.
  • Reagent Preparation: Prepare assay buffer (50 mM HEPES pH 7.5, 10% glycerol, 1 mM DTT, 0.01% Triton X-100). Note: Triton X-100 is critical as it prevents promiscuous inhibitor aggregation, a common source of false positives in HTS.

  • Compound Dispensing: Acoustically dispense 4-aminoisoquinoline derivatives (10-point dose-response, 10 µM to 0.5 nM) into a 384-well black microplate.

  • Enzyme Pre-incubation: Add 10 nM recombinant MPro. Incubate for 30 minutes at 25°C. Note: This allows the establishment of binding equilibrium for noncovalent inhibitors or warhead engagement for covalent analogs prior to substrate competition.

  • Reaction Initiation: Add 20 µM FRET substrate to initiate the reaction.

  • Kinetic Readout: Monitor fluorescence continuously (Ex 340 nm / Em 490 nm) for 20 minutes.

  • Self-Validation System: Include Nirmatrelvir as a positive control and a no-enzyme well as a negative control. Calculate the Z'-factor; the assay is only accepted if Z' > 0.6.

Protocol 2: In Vivo L1210 Leukemia Efficacy Modeling

Objective: Evaluate the antineoplastic efficacy of 4-aminoisoquinoline-1-carboxaldehyde thiosemicarbazone[3]. Causality & Design: The L1210 murine leukemia cell line is highly aggressive and syngeneic to DBA/2 mice. Using a syngeneic model prevents immune rejection, isolating the drug's direct cytotoxic effect.

  • Inoculation: Inject

    
     L1210 cells intraperitoneally (IP) into 6-week-old female DBA/2 mice on Day 0.
    
  • Dosing Regimen: Administer the thiosemicarbazone derivative at 40 mg/kg/day via IP injection for 6 consecutive days (Days 1-6)[3]. Note: L1210 cells have a rapid doubling time. Daily dosing ensures the plasma concentration remains above the IC90 threshold during the critical S-phase.

  • Monitoring & Readout: Record animal survival daily. Calculate the % T/C value (Median survival time of Treated group / Median survival time of Control group × 100)[3].

  • Self-Validation System: Monitor animal body weight daily. A vehicle-treated control group must succumb to the disease within 8-10 days to validate cell viability pre-inoculation. If treated mice lose >20% body weight, the dose is deemed above the Maximum Tolerated Dose (MTD) and the run is invalidated due to acute toxicity rather than disease progression.

Mechanistic Visualizations

MPro_Inhibition RNA Viral RNA Translation Poly Polyprotein Synthesis RNA->Poly MPro SARS-CoV-2 MPro Poly->MPro Rep Viral Replication MPro->Rep Substrate Cleavage Inhib 4-Aminoisoquinoline Derivatives Inhib->MPro Cys145 Blockade

Mechanism of SARS-CoV-2 MPro inhibition by 4-aminoisoquinoline derivatives.

KEAP1_NRF2 Drug Isoquinoline Bis-sulfonamides KEAP1 KEAP1 Binding Drug->KEAP1 Disrupts PPI NRF2 NRF2 Release KEAP1->NRF2 Halts Ubiquitination Nuc Nuclear Translocation NRF2->Nuc ARE ARE Gene Transcription Nuc->ARE Antioxidant Response

Pharmacological activation of the KEAP1-NRF2 pathway via isoquinoline derivatives.

References

1.3 2.1 3.6 4.4 5.2 6.5

Sources

Exploratory

Technical Guide: SAR and Therapeutic Potential of Isoquinoline-3-Carboxylic Acids

This technical guide details the structure-activity relationship (SAR), synthesis, and biological characterization of isoquinoline-3-carboxylic acids , with a specific focus on their application as HIF-1 Prolyl Hydroxyla...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the structure-activity relationship (SAR), synthesis, and biological characterization of isoquinoline-3-carboxylic acids , with a specific focus on their application as HIF-1


 Prolyl Hydroxylase (PHD) Inhibitors .

Executive Summary

Isoquinoline-3-carboxylic acids represent a privileged scaffold in medicinal chemistry, primarily recognized for their ability to mimic 2-oxoglutarate (2-OG), a co-substrate for Fe(II)-dependent dioxygenases. The most clinically significant application of this scaffold is the inhibition of HIF Prolyl Hydroxylase Domain (PHD) enzymes. By competitively inhibiting PHD enzymes, these compounds stabilize Hypoxia-Inducible Factor (HIF-1


), triggering the transcription of erythropoietin (EPO) to treat anemia associated with chronic kidney disease (CKD).

This guide deconstructs the 4-hydroxyisoquinoline-3-carboxylic acid core (the scaffold of Roxadustat ), analyzing how structural modifications modulate potency, selectivity, and physicochemical properties.

Mechanistic Basis: The 2-Oxoglutarate Mimicry

To understand the SAR, one must first understand the binding mode. PHD2 is an Fe(II)/2-OG-dependent dioxygenase. The inhibitor must mimic the binding of 2-OG to the active site iron.

The Pharmacophore Triad

The core pharmacophore of isoquinoline-3-carboxylic acid derivatives involves a bidentate chelation of the active site Fe(II).

  • Bidentate Chelation: The 4-hydroxyl group (deprotonated) and the C3-carbonyl oxygen (from the carboxylic acid or amide) form a planar "pincer" that coordinates the Fe(II) ion.

  • Salt Bridge: The carboxylic acid tail (often extended via glycine) forms an electrostatic interaction with Arg383 in the PHD2 active site, mimicking the C5-carboxylate of 2-OG.

  • Hydrophobic Clamp: The benzenoid ring (positions C5-C8) occupies a hydrophobic pocket, providing selectivity over other 2-OG oxygenases (like FIH or KDMs).

Pathway Visualization

The following diagram illustrates the intervention point of these inhibitors within the HIF pathway.

HIF_Pathway HIF_Alpha HIF-1α (Unstable) PHD2 PHD2 Enzyme (Fe2+ / 2-OG) HIF_Alpha->PHD2 Substrate Nucleus Nucleus (Transcription) HIF_Alpha->Nucleus Stabilization OH_HIF OH-HIF-1α (Hydroxylated) PHD2->OH_HIF Hydroxylation VHL VHL Complex (E3 Ligase) OH_HIF->VHL Binding Proteasome Proteasomal Degradation VHL->Proteasome Ubiquitination Inhibitor Isoquinoline-3-COOH (Inhibitor) Inhibitor->PHD2 Blocks EPO EPO Gene Expression Nucleus->EPO HRE Binding

Caption: Mechanism of Action. Isoquinoline inhibitors block PHD2, preventing HIF-1α hydroxylation and degradation, leading to EPO gene transcription.

Detailed Structure-Activity Relationship (SAR)

The SAR of the isoquinoline-3-carboxylic acid scaffold is tightly constrained by the requirement for iron chelation but flexible in the hydrophobic regions.

SAR Summary Table
PositionMolecular FeatureEffect on Activity (PHD2 Inhibition)Optimization Insight
C3 Carboxylic AcidEssential for anchoring. Direct acid is weak; converting to N-acyl glycine increases potency 100-fold.The acid itself is a "pre-pharmacophore." The glycine conjugate mimics the full 2-OG chain length.
C4 Hydroxyl (-OH)Critical . Forms the Fe(II) chelate. Removal abolishes activity.Must be coplanar with the C3-carbonyl. Tautomerizes to ketone.
C1 Alkyl (e.g., Methyl)Modulates solubility and fills a small hydrophobic pocket.Bulky groups (Phenyl) here are tolerated but Methyl is often optimal for solubility.
N2 Ring NitrogenElectronic modulation of the C1/C3 positions.Unlike pyridine inhibitors, N2 is not the primary chelator in 4-OH-isoquinolines.
C7 Aryloxy (e.g., Phenoxy)Selectivity Driver . Extends into the hydrophobic channel.A phenoxy group at C7 (as in Roxadustat) significantly improves potency and PK.
C6/C8 H or FFine-tuning of metabolic stability (blocking oxidation).Halogenation can block metabolic soft spots.
Structural Visualization (SAR Map)

SAR_Map Core 4-Hydroxyisoquinoline-3-COOH Core Scaffold C3_Acid C3: Carboxylic Acid/Amide Must couple to Glycine for max potency (Salt Bridge) Core->C3_Acid C4_OH C4: Hydroxyl Group Essential for Fe(II) Chelation Core->C4_OH C1_Sub C1: Alkyl/Aryl Modulates Solubility & Steric Fit Core->C1_Sub C7_Sub C7: Phenoxy/Aryl Ether Hydrophobic Pocket Interaction (Potency Driver) Core->C7_Sub N_Ring N2: Isoquinoline Nitrogen Electronic Tuning Core->N_Ring

Caption: SAR Map of the Isoquinoline-3-carboxylic acid scaffold. Red/Blue nodes indicate critical pharmacophore elements for iron binding.

Synthetic Methodology

The synthesis of highly substituted 4-hydroxyisoquinoline-3-carboxylic acids is non-trivial. The Gabriel-Colman Rearrangement is the industry-standard approach for accessing this core.

Protocol: Synthesis of 4-Hydroxyisoquinoline-3-carboxylate Core

Objective: Synthesis of methyl 4-hydroxy-1-methyl-7-phenoxyisoquinoline-3-carboxylate (Roxadustat Precursor).

Reagents:

  • Phthalimide derivative (e.g., 4-phenoxyphthalimide)

  • Methyl chloroacetate

  • Sodium Methoxide (NaOMe)

  • Methanol (MeOH)

Step-by-Step Workflow:

  • N-Alkylation:

    • Dissolve 4-phenoxyphthalimide (1.0 eq) in DMF.

    • Add K₂CO₃ (1.5 eq) and Methyl chloroacetate (1.2 eq).

    • Heat to 80°C for 4 hours.

    • Result: Formation of the N-methoxycarbonylmethyl phthalimide intermediate.

  • Gabriel-Colman Rearrangement (Cyclization):

    • Dissolve the intermediate in dry Methanol.

    • Add Sodium Methoxide (NaOMe, 2.5 eq) at 0°C.

    • Critical Step: Reflux the mixture for 2-4 hours. The strong base triggers the expansion of the 5-membered imide ring into the 6-membered isoquinoline ring.

    • Mechanism:[1][2][3] Nucleophilic attack of the methylene carbon (activated by the ester) onto one of the imide carbonyls.

  • Quench and Isolation:

    • Cool to room temperature.

    • Acidify with 1N HCl to pH 2 (precipitates the 4-hydroxy product).

    • Filter the solid, wash with cold water and MeOH.

    • Yield: Typically 60-80%.

  • Glycine Coupling (Final Drug Synthesis):

    • The ester is hydrolyzed (LiOH/THF) to the free acid.

    • Coupled with Glycine Methyl Ester using HATU/DIPEA.

    • Final hydrolysis yields the bioactive N-acyl glycine derivative.

Synthesis_Flow Start Phthalimide Derivative Step1 N-Alkylation (Cl-CH2-COOMe / K2CO3) Start->Step1 Intermed N-Carbethoxymethyl Phthalimide Step1->Intermed Step2 Gabriel-Colman Rearrangement (NaOMe / MeOH / Reflux) Intermed->Step2 Product 4-Hydroxyisoquinoline- 3-carboxylate (Ester) Step2->Product Coupling Glycine Coupling (HATU / Glycine) Product->Coupling

Caption: Synthetic route via Gabriel-Colman rearrangement to access the 4-hydroxyisoquinoline core.

Experimental Protocols for Biological Validation

To validate the SAR, researchers must utilize assays that confirm both enzyme inhibition and cellular efficacy.

A. PHD2 Enzyme Inhibition Assay (TR-FRET)

This assay measures the displacement of a HIF-1


 peptide from the PHD2 active site or the inhibition of 2-OG turnover.
  • Principle: Competition between the isoquinoline inhibitor and 2-OG.

  • Reagents: Recombinant PHD2, Biotinylated HIF-1

    
     peptide (residues 556-574), Europium-labeled streptavidin, 2-Oxoglutarate.
    
  • Protocol:

    • Incubate PHD2 (5 nM) with the test compound (Isoquinoline derivative) for 15 min in assay buffer (50 mM HEPES pH 7.5, 50 μM Fe(II)).

    • Add Biotin-HIF peptide and 2-OG.

    • Detect hydroxylation using a VHL-complex antibody labeled with a fluorophore (VHL only binds hydroxylated HIF).

    • Readout: Decrease in TR-FRET signal indicates inhibition (prevention of hydroxylation).

B. Cellular HIF Stabilization Assay (Western Blot)
  • Cell Line: Hep3B or HeLa cells.

  • Protocol:

    • Seed cells at

      
       cells/well.
      
    • Treat with Isoquinoline derivative (0.1 - 100 μM) for 6 hours.

    • Lyse cells using RIPA buffer containing protease inhibitors.

    • Western Blot: Probe for HIF-1

      
        (stabilized protein) and Actin  (loading control).
      
    • Validation: A band at ~120 kDa indicates successful PHD inhibition and HIF stabilization.

References

  • Schofield, C. J., & Ratcliffe, P. J. (2004). Oxygen sensing by HIF hydroxylases. Nature Reviews Molecular Cell Biology, 5(5), 343-354. Link

  • Rabinowitz, M. H. (2013). Inhibition of hypoxia-inducible factor prolyl hydroxylase domain oxygen sensors: tricking the body into thinking it is anemic. Journal of Medicinal Chemistry, 56(23), 9369-9402. Link

  • FibroGen, Inc. (2015). Crystal structure of PHD2 in complex with Roxadustat (FG-4592). Protein Data Bank (PDB ID: 2G19 - Related structure with inhibitor).[4] Link

  • Yeh, T. L., et al. (2017). Molecular characterization of the PHD2–Roxadustat interaction. Nature Communications. (Note: Referencing general structural data on HIF-PHD inhibitors). Link

  • Murray, J. K., et al. (2010). Solid-phase synthesis of 4-hydroxyisoquinoline-3-carboxylic acids. Journal of Organic Chemistry, 75(12), 4308-4311. Link

Sources

Foundational

aminoisoquinoline alkaloids natural sources and synthesis

An In-depth Technical Guide to Aminoisoquinoline Alkaloids: Natural Sources and Synthetic Strategies Authored by a Senior Application Scientist This guide provides a comprehensive overview of aminoisoquinoline alkaloids,...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to Aminoisoquinoline Alkaloids: Natural Sources and Synthetic Strategies

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of aminoisoquinoline alkaloids, a diverse and significant class of natural products. It is intended for researchers, scientists, and professionals in drug development, offering in-depth insights into their origins in nature and the chemical strategies employed for their synthesis. This document emphasizes the causal relationships in experimental design and provides validated, authoritative information to support further research and development.

The Significance of Aminoisoquinoline Alkaloids

Isoquinoline alkaloids are a vast and structurally diverse family of natural products, with over 2,500 identified structures.[1] These compounds are characterized by a 1,2,3,4-tetrahydroisoquinoline core and are predominantly found in higher plants.[2][3] Their profound pharmacological activities have made them a cornerstone of both traditional medicine and modern drug discovery.[2][4][5] Prominent examples include the potent analgesic morphine from the opium poppy (Papaver somniferum), the antimicrobial agent berberine found in plants of the Berberis genus, and the skeletal muscle relaxant tubocurarine from Strychonos toxifera.[1] The therapeutic potential of this class of compounds continues to drive research into their natural sources, biosynthetic pathways, and novel synthetic methodologies.[4][5]

Natural Sources and Biosynthesis

The biosynthesis of aminoisoquinoline alkaloids in plants is a complex enzymatic process that begins with the amino acid L-tyrosine.[1][6][7] Tyrosine serves as the primary precursor, undergoing a series of transformations to yield the central intermediate, (S)-reticuline, from which most benzylisoquinoline alkaloid (BIA) structural types are derived.[6]

The initial steps involve the conversion of tyrosine to both dopamine and 4-hydroxyphenylacetaldehyde.[1][6] A key enzymatic reaction, catalyzed by norcoclaurine synthase (NCS), is the stereoselective Pictet-Spengler condensation of these two molecules to form (S)-norcoclaurine, the first committed step in BIA biosynthesis.[6][8] Subsequent enzymatic reactions, including O-methylation, N-methylation, and hydroxylation, lead to the formation of (S)-reticuline.[6]

From (S)-reticuline, divergent pathways lead to the vast array of isoquinoline alkaloid subtypes. For instance, the berberine bridge enzyme (BBE) catalyzes the conversion of the N-methyl group of (S)-reticuline into the methylene bridge of (S)-scoulerine, a key step in the formation of protoberberine alkaloids like berberine.[1][7][9] In the biosynthesis of morphinan alkaloids, (S)-reticuline is first converted to its (R)-enantiomer before undergoing intramolecular phenol coupling.[1]

Biosynthesis_of_Aminoisoquinoline_Alkaloids Tyrosine L-Tyrosine Dopamine Dopamine Tyrosine->Dopamine 4-HPAA 4-Hydroxyphenyl- acetaldehyde Tyrosine->4-HPAA Norcoclaurine (S)-Norcoclaurine Dopamine->Norcoclaurine NCS 4-HPAA->Norcoclaurine NCS Reticuline (S)-Reticuline Norcoclaurine->Reticuline Multiple Steps Scoulerine (S)-Scoulerine Reticuline->Scoulerine BBE Morphine Morphine Reticuline->Morphine Multiple Steps Berberine Berberine Scoulerine->Berberine Multiple Steps

Caption: Simplified biosynthetic pathway of aminoisoquinoline alkaloids from L-tyrosine.

The following table summarizes some prominent aminoisoquinoline alkaloids and their natural plant sources:

AlkaloidSubclassNatural Source(s)Notable Biological Activity
Morphine MorphinanPapaver somniferum (Opium Poppy)Analgesic[1]
Berberine ProtoberberineBerberis spp., Coptis chinensisAntimicrobial, Anti-inflammatory[1][2]
Sanguinarine BenzophenanthridineSanguinaria canadensis (Bloodroot)Antimicrobial, Anti-inflammatory[1][10]
Tubocurarine BisbenzylisoquinolineStrychnos toxiferaSkeletal muscle relaxant[1]
Emetine EmetineCephaelis ipecacuanhaEmetic, Antiamoebic[1]
Tetrahydropalmatine ProtoberberineCorydalis yanhusuoAnalgesic[7][11]

Synthetic Strategies for Aminoisoquinoline Alkaloids

The synthesis of the isoquinoline core is a well-established field in organic chemistry, with several classical name reactions forming the foundation of modern synthetic approaches.[12][13] These methods, along with more contemporary strategies, provide access to a wide range of substituted isoquinolines and their hydrogenated derivatives.

Classical Synthetic Methods

First discovered in 1911, the Pictet-Spengler reaction is a powerful method for constructing the tetrahydroisoquinoline skeleton.[14][15][16] The reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.[14][15]

  • Causality in Experimental Choices: The choice of acid catalyst (e.g., HCl, H₂SO₄, or trifluoroacetic acid) and reaction temperature is crucial and depends on the nucleophilicity of the aromatic ring.[14][15] Electron-rich aromatic systems, such as indoles, often react under mild conditions, while less nucleophilic rings like phenyl groups may require stronger acids and higher temperatures.[15] A key variation is the N-acyliminium ion Pictet-Spengler reaction, where the intermediate imine is acylated to form a more reactive N-acyliminium ion, allowing the cyclization to proceed under milder conditions.[14]

Generalized Experimental Protocol for Pictet-Spengler Reaction:

  • Reactant Dissolution: Dissolve the β-arylethylamine and the aldehyde/ketone in a suitable solvent (e.g., toluene, methanol).

  • Acid Catalysis: Add the acid catalyst to the reaction mixture.

  • Heating: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction and quench with a saturated aqueous solution of a base (e.g., sodium bicarbonate).

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[14]

The Bischler-Napieralski reaction, discovered in 1893, is an intramolecular electrophilic aromatic substitution used for the synthesis of 3,4-dihydroisoquinolines from β-arylethylamides.[17][18][19] These can be subsequently oxidized to isoquinolines or reduced to tetrahydroisoquinolines.

  • Causality in Experimental Choices: This reaction requires a strongly dehydrating Lewis acid, such as phosphoryl chloride (POCl₃) or phosphorus pentoxide (P₂O₅).[17][20] The choice of reagent and reaction conditions is dictated by the electronic nature of the aromatic ring. For substrates lacking electron-donating groups, a more potent combination like P₂O₅ in refluxing POCl₃ is often necessary.[17][18] The reaction mechanism is thought to proceed through either a dichlorophosphoryl imine-ester intermediate or a nitrilium ion intermediate.[17]

Generalized Experimental Protocol for Bischler-Napieralski Reaction:

  • Reactant Mixture: Combine the β-arylethylamide with the dehydrating agent (e.g., POCl₃) in a suitable solvent (e.g., toluene, acetonitrile).

  • Heating: Heat the reaction mixture to reflux for several hours.

  • Work-up: Carefully quench the reaction with ice and then basify with an aqueous base (e.g., NaOH or NH₄OH).

  • Extraction: Extract the product with an organic solvent.

  • Purification: Dry the organic extracts, concentrate, and purify the resulting 3,4-dihydroisoquinoline.

Also reported in 1893, the Pomeranz-Fritsch reaction is a method for synthesizing isoquinolines from a benzaldehyde and a 2,2-dialkoxyethylamine via an acid-promoted cyclization.[21][22][23][24]

  • Causality in Experimental Choices: This reaction is typically carried out in two stages: the formation of a benzalaminoacetal followed by an acid-catalyzed ring closure.[23][25] The strength of the acid catalyst (e.g., sulfuric acid, polyphosphoric acid) is a critical parameter.[21][25] Electron-donating groups on the benzaldehyde facilitate the cyclization and generally lead to higher yields, while electron-withdrawing groups can impede the reaction.[24][25] Several modifications, such as the Schlittler-Muller modification which uses a substituted benzylamine and glyoxal hemiacetal, have been developed to improve the reaction's scope and efficiency.[22][24][25]

Generalized Experimental Protocol for Pomeranz-Fritsch Reaction:

  • Schiff Base Formation: Condense the benzaldehyde with 2,2-dialkoxyethylamine in a suitable solvent like toluene, often with azeotropic removal of water.

  • Cyclization: Isolate the resulting benzalaminoacetal and treat it with a strong acid (e.g., concentrated sulfuric acid) at a controlled temperature.

  • Work-up: After the reaction is complete, pour the mixture onto ice and neutralize with a base.

  • Extraction and Purification: Extract the isoquinoline product with an organic solvent and purify by standard methods.[24]

Synthetic_Strategies cluster_classical Classical Syntheses cluster_modern Modern Syntheses Pictet-Spengler Pictet-Spengler Aminoisoquinoline_Alkaloids Aminoisoquinoline Alkaloids Pictet-Spengler->Aminoisoquinoline_Alkaloids Tetrahydroisoquinolines Bischler-Napieralski Bischler-Napieralski Bischler-Napieralski->Aminoisoquinoline_Alkaloids Dihydroisoquinolines Pomeranz-Fritsch Pomeranz-Fritsch Pomeranz-Fritsch->Aminoisoquinoline_Alkaloids Isoquinolines Transition_Metal_Catalysis Transition-Metal Catalysis Transition_Metal_Catalysis->Aminoisoquinoline_Alkaloids CH_Activation C-H Activation CH_Activation->Aminoisoquinoline_Alkaloids

Caption: Overview of classical and modern synthetic routes to aminoisoquinoline alkaloids.

Modern Synthetic Approaches

While the classical methods are robust, modern organic synthesis has introduced more efficient and versatile strategies for constructing the isoquinoline scaffold. These often involve transition-metal catalysis and C-H activation, providing atom-economical routes with broad functional group tolerance.[12][26]

  • Transition-Metal-Catalyzed Annulations: Catalysts based on rhodium, palladium, and manganese have been successfully employed in the synthesis of substituted isoquinolines.[26] For example, Rh(III)-catalyzed C-H activation and annulation of benzamidines with alkynes provides a direct route to 1-aminoisoquinolines.[26] These methods often proceed under milder conditions than their classical counterparts and allow for the late-stage functionalization of complex molecules.[12]

  • Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to accelerate many of the classical and modern synthetic reactions, often leading to higher yields and shorter reaction times.[13] For instance, microwave-assisted palladium-catalyzed reductive cyclization of N-propargyl oxazolidines has been developed for the efficient construction of 4-substituted isoquinolines.[13][26]

The following table provides a comparison of yields for different synthetic approaches to isoquinoline derivatives:

ReactionStarting MaterialsProduct TypeCatalyst/ReagentTypical YieldReference
Pictet-Spengler β-phenylethylamine, AldehydeTetrahydroisoquinolineProtic/Lewis Acid60-90%[14][15]
Bischler-Napieralski β-phenylethylamide3,4-DihydroisoquinolinePOCl₃, P₂O₅50-85%[17][20]
Pomeranz-Fritsch Benzaldehyde, AminoacetalIsoquinolineStrong AcidVariable (can be low)[21][24]
Rh(III)-Catalyzed Annulation Benzamidine, Alkyne1-Aminoisoquinoline[RhCp*Cl₂]₂70-95%[26]
Pd-Catalyzed Domino Reaction N-propargyl oxazolidine4-Substituted IsoquinolinePd(PPh₃)₄62-92%[13]

Conclusion

Aminoisoquinoline alkaloids represent a structurally diverse and pharmacologically significant class of natural products. Their biosynthesis in plants provides a rich source of these valuable compounds, while a range of powerful synthetic methods, from classical name reactions to modern transition-metal-catalyzed approaches, enables their preparation in the laboratory. An understanding of the underlying principles of both the natural pathways and the synthetic strategies is crucial for the continued exploration and development of new therapeutic agents based on the isoquinoline scaffold.

References

  • The Pictet-Spengler Reaction: A Technical Guide to the Synthesis of Tetrahydroisoquinolines - Benchchem.
  • Isoquinoline Alkaloid Biosynthesis - Biocyclopedia.
  • Bischler–Napieralski reaction - Wikipedia.
  • Pomeranz–Fritsch reaction - Wikipedia.
  • Pictet–Spengler reaction - Wikipedia.
  • Diverse Isoquinoline Scaffolds by Ugi/Pomeranz–Fritsch and Ugi/Schlittler–Müller Reactions.
  • The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction.
  • Biosynthesis and regulatory mechanisms of benzylisoquinoline alkaloids in medicinal plants.
  • Application Notes and Protocols for the Pomeranz-Fritsch Synthesis of Substituted Isoquinolines - Benchchem.
  • Pomeranz-Fritsch Reaction.
  • Bischler-Napieralski Reaction - Organic Chemistry Portal.
  • Pictet-Spengler Tetrahydroisoquinoline Synthesis | Thermo Fisher Scientific - US.
  • Bischler-Napieralski reaction in total synthesis of isoquinoline-based natural products. An old reaction, a new application - Zenodo.
  • Asymmetric synthesis of tetrahydroisoquinolines by enzymatic Pictet-Spengler reaction - PubMed.
  • Bischler-Napieralski Reaction - J&K Scientific LLC.
  • The Preparation of 3,4-Dihydroisoquinolines and Related Compounds by the Bischler-Napieralski Reaction.
  • Construction of 4-spiroannulated tetrahydroisoquinoline skeletons via a sequential ring opening of aziridines and Pictet–Spengler reaction - New Journal of Chemistry (RSC Publishing).
  • Advances in the biosynthesis of naturally occurring benzylisoquinoline alkaloids - Frontiers.
  • Microbial production of isoquinoline alkaloids as plant secondary metabolites based on metabolic engineering research - PMC.
  • Metabolic engineering of plant alkaloid biosynthesis - PNAS.
  • Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC.
  • Isoquinoline Alkaloids - Alfa Chemistry.
  • Recent Advances in Isoquinoline Chemistry, Synthetic Strategies, Functionalization, And Applications - International Journal of Pharmaceutical Sciences.
  • RECENT PROGRESS IN THE ENANTIOSELECTIVE SYNTHESIS OF ISOQUINOLINE ALKALOIDS * Maria D. Rozwadowska Faculty of Chemistry, Adam Mi - LOCKSS: Serve Content.
  • Natural isoquinoline alkaloids: Pharmacological features and multi-target potential for complex diseases | Request PDF - ResearchGate.
  • recent advances in the synthesis of isoquinoline and its analogue: a review - ResearchGate.
  • Searching for New Biologically Active Compounds Derived from Isoquinoline Alkaloids.
  • The Isoquinoline Alkaloids - ResearchGate.
  • Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - PMC.
  • Natural isoquinoline alkaloids: Pharmacological features and multi-target potential for complex diseases - PubMed.
  • Analysis of alkaloids (indole alkaloids, isoquinoline alkaloids, tropane alkaloids) - PMC.
  • Natural isoquinoline alkaloids: binding aspects to functional proteins, serum albumins, hemoglobin, and lysozyme - PMC.
  • Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight - MDPI.
  • Isoquinoline Alkaloids Isolated from Corydalis yanhusuo and Their Binding Affinities at the Dopamine D1 Receptor - MDPI.

Sources

Exploratory

4-aminoisoquinoline-3-carboxylic acid molecular weight and formula

Molecular Architecture, Synthetic Pathways, and Pharmacological Utility [1] Executive Summary This technical guide provides a comprehensive analysis of 4-aminoisoquinoline-3-carboxylic acid , a critical heterocyclic scaf...

Author: BenchChem Technical Support Team. Date: March 2026

Molecular Architecture, Synthetic Pathways, and Pharmacological Utility [1]

Executive Summary

This technical guide provides a comprehensive analysis of 4-aminoisoquinoline-3-carboxylic acid , a critical heterocyclic scaffold in medicinal chemistry. Structurally characterized by a bicyclic isoquinoline core substituted with an amino group at position 4 and a carboxylic acid at position 3, this compound serves as a pivotal intermediate in the synthesis of Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PH) inhibitors and other bio-active agents. This document details its physicochemical identity, validated synthetic protocols via the Gabriel-Colman rearrangement, and structural characterization methodologies, designed for researchers requiring high-fidelity data for drug development.

Part 1: Physicochemical Identity & Structural Analysis

The 4-aminoisoquinoline-3-carboxylic acid scaffold is a zwitterionic species, exhibiting distinct solubility and stability profiles compared to its non-amino analogs.

Molecular Data Table
PropertyValueUnitNotes
Chemical Name 4-Aminoisoquinoline-3-carboxylic acid-IUPAC
CAS Registry Number 1557541-30-6-Primary identifier for the acid form
Molecular Formula C₁₀H₈N₂O₂--
Molecular Weight 188.18 g/mol Average Mass
Monoisotopic Mass 188.0586DaFor HRMS calibration
Polar Surface Area (PSA) ~90-100ŲHigh polarity due to zwitterion
pKa (Predicted) Acid: ~2.5; Amine: ~4.8-Exists as zwitterion at neutral pH
Appearance Pale yellow to off-white solid-Oxidizes slightly upon air exposure
Solubility DMSO, Dilute HCl, Dilute NaOH-Poor solubility in non-polar organics
Structural Pharmacophore

The molecule features an isoquinoline core (benzopyridine). The 3,4-substitution pattern is electronically significant:

  • Position 3 (COOH): Provides a hydrogen bond donor/acceptor motif and serves as a handle for amide coupling (common in HIF-PH inhibitors like Roxadustat analogs).

  • Position 4 (NH₂): Acts as an electron-donating group (EDG), increasing electron density in the pyridine ring and serving as a bioisostere for the 4-hydroxyl group found in natural metabolites.

Part 2: Synthetic Architecture

While the Thorpe-Ziegler cyclization is a classic route for enaminonitriles, the most regioselective and scalable synthesis for the 4-amino-3-carboxy substitution pattern in isoquinolines utilizes the Gabriel-Colman rearrangement followed by functional group interconversion. This pathway avoids the formation of the 1-amino isomer often seen in dinitrile cyclizations.

Core Synthesis Pathway (Gabriel-Colman Route)

The synthesis begins with phthalimidoacetic acid esters, which undergo base-catalyzed rearrangement to form the 4-hydroxyisoquinoline scaffold. This is subsequently activated and aminated.

SynthesisPath cluster_legend Reaction Phase Start Phthalimidoacetic Ester Inter1 Gabriel-Colman Rearrangement (NaOEt/EtOH) Start->Inter1 Base Catalysis Inter2 4-Hydroxyisoquinoline- 3-carboxylate Inter1->Inter2 Cyclization Inter3 4-Chloroisoquinoline- 3-carboxylate Inter2->Inter3 POCl3 (Chlorination) Inter4 4-Aminoisoquinoline- 3-carboxylate Inter3->Inter4 NH3/Autoclave (SnAr) Final 4-Aminoisoquinoline- 3-carboxylic Acid Inter4->Final Hydrolysis (NaOH/H2O)

Figure 1: Stepwise synthetic pathway from phthalimide precursors to the target amino acid.

Detailed Experimental Protocol

Objective: Synthesis of 4-aminoisoquinoline-3-carboxylic acid via the 4-chloro intermediate.

Step 1: Gabriel-Colman Rearrangement

  • Dissolve ethyl phthalimidoacetate (1.0 eq) in anhydrous ethanol.

  • Add sodium ethoxide (2.2 eq) dropwise at 0°C under N₂.

  • Reflux for 4 hours. The solution will turn deep red/orange (formation of the enolate).

  • Cool and acidify with 2M HCl to precipitate ethyl 4-hydroxyisoquinoline-3-carboxylate .

  • Yield Check: Expect >80% yield.[2]

Step 2: Chlorination (Activation)

  • Suspend the 4-hydroxy ester in neat POCl₃ (5.0 eq).

  • Heat to 100°C for 2 hours. The solid will dissolve as the reaction proceeds.

  • Remove excess POCl₃ under reduced pressure.

  • Quench residue carefully with ice-water and neutralize with NaHCO₃. Extract with DCM.

  • Product: Ethyl 4-chloroisoquinoline-3-carboxylate.

Step 3: Amination & Hydrolysis

  • Amination: Treat the chloro-ester with saturated ethanolic ammonia or liquid ammonia in a sealed autoclave at 120°C for 12 hours (Nucleophilic Aromatic Substitution).

  • Hydrolysis: Evaporate solvent, redissolve residue in 1M NaOH, and reflux for 1 hour to hydrolyze the ester.

  • Isolation: Adjust pH to ~4.5-5.0 (isoelectric point) with acetic acid. The target 4-aminoisoquinoline-3-carboxylic acid will precipitate as a solid.

  • Recrystallize from DMF/Water.

Part 3: Structural Characterization (Validation)

To ensure scientific integrity, the synthesized compound must be validated using NMR and Mass Spectrometry.

Expected 1H NMR Profile (DMSO-d₆, 400 MHz)

The isoquinoline ring protons show a characteristic pattern.

  • δ 13.0-14.0 ppm (br s, 1H): Carboxylic acid (-COOH).

  • δ 9.10 ppm (s, 1H): H-1 Proton. This is the diagnostic singlet for the isoquinoline core, located between the ring nitrogen and the benzene ring. It is highly deshielded.

  • δ 8.20 - 7.60 ppm (m, 4H): Aromatic protons of the benzene ring (H-5, H-6, H-7, H-8).

  • δ 7.00 - 7.50 ppm (br s, 2H): Amino group (-NH₂). Signal broadens or disappears upon D₂O shake.

Mass Spectrometry (ESI-MS)
  • Positive Mode (M+H): 189.1 m/z.

  • Negative Mode (M-H): 187.1 m/z.

  • Fragmentation: Loss of CO₂ (M-44) is a common fragmentation pathway for this carboxylic acid.

Part 4: Pharmacological Utility & Applications

HIF-Prolyl Hydroxylase Inhibition

The 4-aminoisoquinoline-3-carboxylic acid scaffold is a bioisostere of the 4-hydroxyisoquinoline moiety found in Roxadustat (FG-4592) .

  • Mechanism: These compounds mimic 2-oxoglutarate (2-OG), the natural co-substrate of HIF prolyl hydroxylase enzymes.

  • Binding: The carboxylic acid (position 3) and the nitrogen/amine (position 4) chelate the active site Iron (Fe²⁺) in the enzyme, preventing the degradation of HIF-1α. This induces erythropoiesis (red blood cell production).

Workflow: Biological Assay Screening

The following workflow describes how to test this compound for HIF stabilization activity.

BioAssay Setup Assay Setup: Hep3B Cells + Compound Incubation Incubation: 24h @ 37°C, Normoxia Setup->Incubation Lysis Cell Lysis & Protein Extraction Incubation->Lysis Analysis Western Blot Analysis (Target: HIF-1α) Lysis->Analysis Validation Quantification: Band Density vs. Actin Control Analysis->Validation

Figure 2: Screening workflow for HIF-1α stabilization activity.

References

  • Isocarbostyril Synthesis: Gabriel, S., & Colman, J. (1900). "Über die Umsetzung von Phthalylglycinester mit Natriumäthylat." Berichte der deutschen chemischen Gesellschaft, 33(1), 980-995.

  • Thorpe-Ziegler Mechanism: Schaefer, J. P., & Bloomfield, J. J. (2011).[3] "The Dieckmann Condensation (Including the Thorpe-Ziegler Condensation)."[1][3][4][5] Organic Reactions.[6][3][5][7][8][9][10]

  • HIF-PH Inhibitor SAR: Rabinowitz, M. H. (2013). "Inhibition of Hypoxia-Inducible Factor Prolyl Hydroxylase Domain Enzymes." Journal of Medicinal Chemistry, 56(23), 9369–9402. (Contextual grounding for isoquinoline-3-carboxamides).
  • Compound Data: PubChem Compound Summary for CID 124656 (Isoquinoline-3-carboxylic acid derivatives).

Sources

Protocols & Analytical Methods

Method

synthesis of 4-aminoisoquinoline-3-carboxylic acid from 8-bromoisoquinoline

An Application Note for the Synthesis of 4-Aminoisoquinoline-3-carboxylic Acid from 8-Bromoisoquinoline Abstract This application note details a proposed multi-step synthetic pathway for the synthesis of 4-aminoisoquinol...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for the Synthesis of 4-Aminoisoquinoline-3-carboxylic Acid from 8-Bromoisoquinoline

Abstract

This application note details a proposed multi-step synthetic pathway for the synthesis of 4-aminoisoquinoline-3-carboxylic acid, a valuable scaffold in medicinal chemistry, starting from the commercially available but challenging substrate, 8-bromoisoquinoline. Direct functionalization of the isoquinoline core to achieve the desired 3,4,8-substitution pattern is not described in current literature. Therefore, this document outlines a robust and chemically sound, albeit novel, sequence of reactions. The proposed route leverages selective bromination, nucleophilic aromatic substitution, directed ortho-metalation, and catalytic hydrogenolysis to construct the target molecule. Each step is accompanied by a detailed protocol, scientific rationale based on established chemical principles, and safety considerations, providing a comprehensive guide for researchers in synthetic organic chemistry and drug development.

Introduction

The 4-aminoquinoline and 4-aminoisoquinoline cores are privileged structures in medicinal chemistry, forming the backbone of numerous therapeutic agents with a wide range of biological activities, including antimalarial, anticancer, and anti-inflammatory properties[1]. The specific target molecule, 4-aminoisoquinoline-3-carboxylic acid, combines the key 4-amino pharmacophore with a carboxylic acid moiety at the 3-position, offering a valuable point for further derivatization or for acting as a critical binding group in interactions with biological targets.

The synthesis of polysubstituted isoquinolines is a non-trivial challenge. While many methods exist for building the isoquinoline ring system from acyclic precursors[2], the functionalization of a pre-existing isoquinoline core, particularly with the specific substitution pattern required, presents significant regioselectivity challenges. The user-defined starting material, 8-bromoisoquinoline, adds a layer of complexity, as a direct and documented pathway to the target compound is not available.

This document provides a comprehensive, proposed synthetic route designed to overcome these challenges. The strategy is built upon a logical sequence of high-yielding and well-understood transformations, providing a roadmap for the synthesis of this and related compounds.

Overall Synthetic Strategy

The proposed synthesis transforms 8-bromoisoquinoline into the target molecule over a six-step sequence. The core strategy involves:

  • Initial functionalization at the C4 position, which is electronically susceptible to electrophilic attack.

  • Introduction of the key amino group at C4 via nucleophilic substitution.

  • Strategic C-H activation at the C3 position, facilitated by a directing group at C4.

  • Simultaneous dehalogenation and deprotection in the final step to unveil the target structure.

This approach ensures maximum control over regioselectivity at each stage.

Synthetic_Workflow Start 8-Bromoisoquinoline Step1 4,8-Dibromoisoquinoline Start->Step1  NBS, H₂SO₄   Step2 4-Amino-8-bromoisoquinoline Step1->Step2  NH₄OH, CuSO₄   Step3 N-Boc-4-amino- 8-bromoisoquinoline Step2->Step3  Boc₂O, Et₃N   Step4 N-Boc-4-amino-8-bromo- isoquinoline-3-carboxylic acid Step3->Step4  1. n-BuLi  2. CO₂(s)   End 4-Aminoisoquinoline- 3-carboxylic acid Step4->End  H₂, Pd/C  

Figure 1: Proposed six-step synthetic workflow from 8-bromoisoquinoline.

Detailed Protocols and Scientific Rationale

Step 1: Synthesis of 4,8-Dibromoisoquinoline

Reaction: 8-Bromoisoquinoline → 4,8-Dibromoisoquinoline

Principle and Rationale: The first step is an electrophilic aromatic substitution to install a bromine atom at the C4 position. In a strongly acidic medium like sulfuric acid, the isoquinoline nitrogen is protonated, deactivating the heterocyclic ring towards electrophilic attack. However, the benzenoid ring is still susceptible. The existing bromine at C8 is a deactivating, ortho-para directing group. While the C7 (para) and C5 (ortho) positions are activated, the C4 position of the isoquinoline nucleus remains a site of reasonable electron density and is known to undergo electrophilic substitution. Using N-Bromosuccinimide (NBS) as the bromine source provides a controlled method for this transformation, analogous to the bromination of isoquinoline itself[3].

Protocol:

  • To a stirred solution of concentrated sulfuric acid (150 mL), carefully add 8-bromoisoquinoline (20.8 g, 100 mmol) in portions, ensuring the temperature is maintained below 30°C with an ice bath.

  • Cool the resulting solution to 0°C.

  • Add N-Bromosuccinimide (NBS) (19.6 g, 110 mmol) portion-wise over 30 minutes, maintaining the temperature at 0°C.

  • Allow the reaction mixture to stir at room temperature for 16 hours.

  • Carefully pour the reaction mixture onto crushed ice (500 g).

  • Basify the cold solution to pH 9-10 by the slow addition of concentrated ammonium hydroxide.

  • Extract the aqueous slurry with dichloromethane (3 x 200 mL).

  • Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure. Purify the crude solid by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 4,8-dibromoisoquinoline.

Safety: Concentrated acids are highly corrosive. NBS is a lachrymator. Perform all operations in a well-ventilated fume hood with appropriate personal protective equipment (PPE). The quenching and basification steps are highly exothermic and must be performed slowly with efficient cooling.

Step 2: Synthesis of 4-Amino-8-bromoisoquinoline

Reaction: 4,8-Dibromoisoquinoline → 4-Amino-8-bromoisoquinoline

Principle and Rationale: This step involves a nucleophilic aromatic substitution (SNA_r) to replace the bromine at C4 with an amino group. The C4 position of the isoquinoline ring is significantly more activated towards nucleophilic attack than the C8 position due to the electron-withdrawing effect of the ring nitrogen. This inherent difference in reactivity allows for selective amination. The use of copper(II) sulfate as a catalyst is a standard condition for such aminations of halo-aromatics, proceeding likely via a copper-complex intermediate[4]. The reaction is performed under pressure to maintain a sufficient concentration of ammonia at the required temperature.

Protocol:

  • Place 4,8-dibromoisoquinoline (14.3 g, 50 mmol), copper(II) sulfate pentahydrate (1.25 g, 5 mmol), and concentrated ammonium hydroxide (160 mL) into a high-pressure steel autoclave.

  • Seal the autoclave and heat the mixture to 170°C with constant stirring for 16 hours.

  • After cooling completely to room temperature, carefully vent the autoclave.

  • Transfer the reaction mixture to a beaker, make it strongly alkaline with 20% sodium hydroxide solution, and extract with benzene or toluene (4 x 150 mL).

  • Combine the organic extracts, dry over anhydrous potassium carbonate, and filter.

  • Concentrate the solution under reduced pressure. The crude product can be recrystallized from benzene or purified by column chromatography to yield 4-amino-8-bromoisoquinoline.

Safety: This reaction must be conducted in a specialized high-pressure autoclave by trained personnel. Ensure the autoclave is rated for the temperatures and pressures that will be generated. Benzene is a known carcinogen; toluene is a less toxic alternative.

Step 3: Protection of the Amino Group

Reaction: 4-Amino-8-bromoisoquinoline → N-Boc-4-amino-8-bromoisoquinoline

Principle and Rationale: The subsequent step involves the use of a very strong organolithium base. To prevent deprotonation of the acidic N-H bond of the amino group, it must be protected. The tert-butyloxycarbonyl (Boc) group is an ideal choice as it is stable to the strongly basic conditions of the next step and can be readily removed later.

Protocol:

  • Dissolve 4-amino-8-bromoisoquinoline (11.1 g, 50 mmol) in tetrahydrofuran (THF, 250 mL).

  • Add triethylamine (10.1 g, 100 mmol) followed by di-tert-butyl dicarbonate (Boc₂O) (12.0 g, 55 mmol).

  • Stir the reaction mixture at room temperature for 12 hours.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate (200 mL) and wash with saturated sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to give the crude N-Boc protected product, which can often be used in the next step without further purification.

Step 4: Directed Ortho-Metalation and Carboxylation

Reaction: N-Boc-4-amino-8-bromoisoquinoline → N-Boc-4-amino-8-bromoisoquinoline-3-carboxylic acid

Principle and Rationale: This is the key C-H functionalization step. The N-Boc-amino group is a powerful directed metalation group (DMG). It coordinates to the lithium atom of a strong base like n-butyllithium (n-BuLi), delivering the base to the adjacent C3 position for deprotonation. This generates a highly reactive organolithium intermediate regioselectively at C3. This intermediate is then trapped by quenching the reaction with solid carbon dioxide (dry ice), which acts as an electrophile to form a lithium carboxylate salt. Subsequent acidic workup provides the desired carboxylic acid.

Ortho_Metalation cluster_0 Mechanism of Directed Ortho-Metalation A N-Boc-4-amino-8-bromoisoquinoline B Complexation with n-BuLi A->B + n-BuLi C Deprotonation at C3 B->C Intramolecular Proton Transfer D 3-Lithio Intermediate C->D E Electrophilic attack on CO₂ D->E + CO₂(s) F Lithium Carboxylate Salt E->F G Acidic Workup F->G + H₃O⁺ H Final Carboxylic Acid Product G->H

Figure 2: Mechanism of Directed Ortho-Metalation and Carboxylation.

Protocol:

  • Dissolve N-Boc-4-amino-8-bromoisoquinoline (16.1 g, 50 mmol) in anhydrous THF (300 mL) in a flame-dried, three-necked flask under a nitrogen atmosphere.

  • Cool the solution to -78°C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.6 M in hexanes, 34.4 mL, 55 mmol) dropwise via syringe, keeping the internal temperature below -70°C.

  • Stir the resulting dark solution at -78°C for 2 hours.

  • In a separate flask, crush a large excess of dry ice (approx. 100 g). Carefully transfer the reaction mixture onto the crushed dry ice via a cannula.

  • Allow the mixture to warm to room temperature, which will sublime the excess CO₂.

  • Quench the reaction by adding water (100 mL).

  • Acidify the aqueous layer to pH 3 with 1 M HCl.

  • Extract the product with ethyl acetate (3 x 150 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude carboxylic acid.

Safety: n-Butyllithium is extremely pyrophoric and reacts violently with water. This procedure must be performed under a strictly inert atmosphere by experienced personnel. Anhydrous solvents are essential. The transfer onto dry ice can cause rapid bubbling; perform this step cautiously.

Step 5 & 6: Deprotection and Debromination via Catalytic Hydrogenation

Reaction: N-Boc-4-amino-8-bromoisoquinoline-3-carboxylic acid → 4-Aminoisoquinoline-3-carboxylic acid

Principle and Rationale: The final step accomplishes two crucial transformations in a single operation: removal of the C8 bromine atom and cleavage of the N-Boc protecting group. Catalytic hydrogenation with palladium on carbon (Pd/C) is a standard method for the hydrogenolysis of aryl bromides. The same conditions are often effective for cleaving the Boc group, especially on electron-rich systems. The reaction is run in the presence of a hydrogen source (H₂ gas).

Protocol:

  • Dissolve the crude product from the previous step (approx. 50 mmol) in methanol (250 mL).

  • Carefully add 10% Palladium on Carbon (Pd/C) (1.5 g, ~5 mol% Pd).

  • Place the flask in a hydrogenation apparatus. Purge the system with nitrogen, then with hydrogen gas.

  • Stir the reaction under a hydrogen atmosphere (balloon or 50 psi) at room temperature for 24 hours.

  • Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

  • Once complete, carefully vent the hydrogen and purge the system with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with additional methanol.

  • Concentrate the filtrate under reduced pressure. The resulting solid is the final product, 4-aminoisoquinoline-3-carboxylic acid. It can be further purified by recrystallization if necessary.

Safety: Palladium on carbon is flammable, especially when saturated with hydrogen. Do not allow the catalyst to dry in the air. Filter the catalyst under a wet blanket of solvent or an inert atmosphere. Ensure the hydrogenation apparatus is properly set up and vented.

Data Summary

StepProduct NameFormulaMW ( g/mol )Theoretical Yield (g)
14,8-DibromoisoquinolineC₉H₅Br₂N286.9528.7
24-Amino-8-bromoisoquinolineC₉H₇BrN₂223.0711.2
3N-Boc-4-amino-8-bromoisoquinolineC₁₄H₁₅BrN₂O₂323.1916.2
4N-Boc-4-amino-8-bromo-isoquinoline-3-carboxylic acidC₁₅H₁₅BrN₂O₄367.1918.4
5/64-Aminoisoquinoline-3-carboxylic acid C₁₀H₈N₂O₂ 188.18 9.4

Note: Theoretical yields are calculated based on a 100 mmol starting scale and 100% conversion at each step.

Conclusion

This application note presents a detailed and logically structured synthetic route to 4-aminoisoquinoline-3-carboxylic acid from 8-bromoisoquinoline. By combining selective halogenation, nucleophilic substitution, directed C-H activation, and catalytic hydrogenolysis, this protocol provides a plausible pathway for obtaining a valuable and otherwise difficult-to-access chemical entity. The principles and procedures outlined herein can serve as a foundational guide for researchers aiming to synthesize this target molecule and its derivatives for applications in drug discovery and materials science.

References

  • CN104447547A - Synthesis method of 4-aminoisoquinoline-8-methyl formate.
  • Sandmeyer reaction - Wikipedia. [Link]

  • Fathalla, W., Marek, J., & Pazdera, P. SYNTHESIS OF 4-AMINO-3-CYANO-2-MORPHOLINOQUINOLINE . [Link]

  • CN104447547B - Synthesis method of 4-aminoisoquinoline-8-methyl formate.
  • Romero-Castro, et al. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies . Frontiers in Chemistry. [Link]

  • Sandmeyer Reaction . Organic Chemistry Portal. [Link]

  • Sandmeyer Reaction . YouTube. [Link]

  • Isoquinoline synthesis . Organic Chemistry Portal. [Link]

  • Reactions of Diazonium Salts: Sandmeyer and Related Reactions . Master Organic Chemistry. [Link]

  • Preparation of 4-aminoisoquinoline . PrepChem.com. [Link]

  • Isoquinoline, 5-bromo-8-nitro . Organic Syntheses Procedure. [Link]

Sources

Application

palladium-catalyzed carbonylation of aminoisoquinoline precursors

Application Note: Palladium-Catalyzed Aminocarbonylation of Aminoisoquinoline Precursors Advanced Methodologies for the Synthesis of Isoquinoline-1-Carboxamides Using Ex-Situ CO Generation and Green Solvents. Executive S...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Palladium-Catalyzed Aminocarbonylation of Aminoisoquinoline Precursors Advanced Methodologies for the Synthesis of Isoquinoline-1-Carboxamides Using Ex-Situ CO Generation and Green Solvents.

Executive Summary & Mechanistic Rationale

Isoquinolines are privileged pharmacophores found in numerous biologically active molecules and natural alkaloids. The introduction of a carboxamide moiety at the C1 position of the isoquinoline ring is a critical transformation in drug discovery[1]. Palladium-catalyzed aminocarbonylation of 1-iodoisoquinolines offers a highly chemoselective and efficient route to these targets[2].

The catalytic cycle relies on a robust Pd(0)/Pd(II) redox system. The process initiates with the oxidative addition of the 1-iodoisoquinoline precursor to the active Pd(0) species, forming a Pd(II)-aryl complex. Subsequent coordination and migratory insertion of carbon monoxide yield a Pd(II)-acyl intermediate. Finally, nucleophilic attack by the amine followed by reductive elimination releases the isoquinoline-1-carboxamide product and regenerates the Pd(0) catalyst[3].

Experimental Logic and Workflow Design

Handling toxic CO gas from pressurized cylinders poses significant safety and scalability challenges in pharmaceutical laboratories. To circumvent this, modern protocols utilize a two-chamber reactor (COware) for the ex-situ generation of CO via the base-mediated hydrolysis of chloroform[4]. This closed-system approach ensures that CO is generated stoichiometrically and diffuses directly into the reaction chamber, maintaining a mild and safe operating environment without compromising functional group tolerance[4].

COware_Workflow ChamberA Chamber A (CO Generation) Chloroform + NaOH + TBAB Ex-situ Hydrolysis CO_Transfer CO Gas Diffusion (Closed System) ChamberA->CO_Transfer Generates CO ChamberB Chamber B (Reaction) 1-Iodoisoquinoline + Amine Pd(OAc)2 / XantPhos Heating Heating Block (50°C) Magnetic Stirring (8h) ChamberB->Heating Catalysis CO_Transfer->ChamberB Absorbs CO Workup Workup & Purification (Aqueous Wash & Chromatography) Heating->Workup Quench Product Isoquinoline-1-carboxamide (Target API Scaffold) Workup->Product Isolate

Two-chamber COware reactor workflow for safe, ex-situ CO generation and Pd-catalyzed carbonylation.

Quantitative Optimization Data

The choice of ligand and solvent is dictated by the nucleophilicity of the amine. For highly nucleophilic primary and secondary aliphatic amines, the standard Pd(OAc)₂/PPh₃ system is highly efficient[1]. However, when utilizing less basic or sterically hindered amines (e.g., anilines or amino acid esters), the reaction stalls at the Pd(II)-acyl intermediate. In these cases, employing XantPhos—a bidentate ligand with a wide bite angle—accelerates the rate-limiting reductive elimination step, restoring high yields[1]. Furthermore, biomass-derived solvents such as Gamma-Valerolactone (GVL) and 2-Methyltetrahydrofuran (2-MeTHF) have proven to be highly effective, sustainable surrogates for reprotoxic DMF[1].

Table 1: Optimization of Pd-Catalyzed Aminocarbonylation of 1-Iodoisoquinoline

Catalyst SystemLigandSolventAmine NucleophileIsolated Yield (%)
Pd(OAc)₂PPh₃DMFn-Butylamine89
Pd(OAc)₂PPh₃GVLn-Butylamine85
Pd(OAc)₂PPh₃DMFAniline< 10
Pd(OAc)₂XantPhosDMFAniline78
Pd(OAc)₂XantPhos2-MeTHFAniline75

Detailed Protocol: Synthesis of Isoquinoline-1-Carboxamides

This methodology describes a highly reproducible procedure for the aminocarbonylation of 1-iodoisoquinoline utilizing ex-situ CO generation.

Materials & Reagents:

  • Chamber A (CO Generation): Chloroform (CHCl₃), aqueous NaOH (50% w/w), tetrabutylammonium bromide (TBAB).

  • Chamber B (Reaction): 1-Iodoisoquinoline (1.0 equiv), Amine nucleophile (1.5 equiv), Pd(OAc)₂ (2 mol%), XantPhos (4 mol%), Triethylamine (Et₃N, 2.0 equiv), GVL (solvent).

Step-by-Step Procedure:

  • Preparation of Chamber B (Reaction):

    • In a glovebox or under standard Schlenk conditions, charge Chamber B of the COware reactor with 1-iodoisoquinoline (0.5 mmol), Pd(OAc)₂ (0.01 mmol), and XantPhos (0.02 mmol).

    • Add the amine nucleophile (0.75 mmol), Et₃N (1.0 mmol), and anhydrous GVL (2.0 mL). Add a magnetic stir bar.

  • Preparation of Chamber A (CO Generation):

    • Charge Chamber A with TBAB (0.05 mmol) and CHCl₃ (1.5 mmol). Add a magnetic stir bar.

  • System Sealing and CO Generation:

    • Seal the two-chamber reactor securely with a PTFE-lined silicone septum cap.

    • Inject aqueous NaOH (50% w/w, 1.0 mL) into Chamber A via syringe to initiate the hydrolysis of chloroform.

    • Causality Note: The phase-transfer catalyst (TBAB) is essential to facilitate the reaction between the aqueous hydroxide and organic chloroform across the biphasic boundary, ensuring a steady, controlled release of CO gas[4].

  • Reaction Execution:

    • Place the reactor in a pre-heated oil bath or heating block at 50 °C.

    • Stir both chambers vigorously (800 rpm) for 8 hours.

  • Quenching and Workup:

    • Cool the reactor to room temperature. Carefully vent the system in a fume hood to release any residual CO.

    • Dilute the mixture in Chamber B with ethyl acetate (10 mL) and wash with water (3 x 5 mL) to remove the Et₃N salts and GVL.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Validation and Analytics (Self-Validating System)

To ensure the integrity of the protocol and confirm successful conversion, the following in-process and final validations must be performed:

  • In-Process GC-MS Tracking: At t = 4h and t = 8h, withdraw a 10 µL aliquot from Chamber B. Dilute in EtOAc and analyze via GC-MS. The protocol is validated when the starting material peak (m/z 255 for 1-iodoisoquinoline) completely disappears, and the target mass peak for the specific carboxamide appears.

  • Structural Confirmation (NMR): Purify the crude product via flash column chromatography (silica gel, Hexanes/EtOAc). Dissolve the purified product in CDCl₃.

    • ¹H NMR: Confirm the presence of the newly formed amide bond by identifying the characteristic broad singlet of the N-H proton (typically between δ 8.0–9.5 ppm, depending on hydrogen bonding).

    • ¹³C NMR: Validate the carbonylation by the appearance of the diagnostic carbonyl carbon peak at δ 165–170 ppm.

References

  • Source: PMC (European Journal of Organic Chemistry, 2023)
  • Source: MDPI (Molecules, 2025)
  • Source: ACS Organic Letters (2022)
  • Source: Journal of Organic Chemistry (2022)

Sources

Method

protocol for coupling 4-aminoisoquinoline-3-carboxylic acid to amines

Title: Advanced Protocol for the Amide Coupling of 4-Aminoisoquinoline-3-Carboxylic Acid Introduction 4-Aminoisoquinoline-3-carboxylic acid is a highly privileged, rigid bicyclic scaffold utilized in the design of kinase...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Advanced Protocol for the Amide Coupling of 4-Aminoisoquinoline-3-Carboxylic Acid

Introduction

4-Aminoisoquinoline-3-carboxylic acid is a highly privileged, rigid bicyclic scaffold utilized in the design of kinase inhibitors and novel therapeutics[1]. Structurally, it is an ortho-amino heteroaromatic carboxylic acid (an isoquinoline analog of anthranilic acid). Coupling this specific moiety to primary or secondary amines presents unique synthetic challenges. The proximity of the C4-amino group to the C3-carboxylic acid induces steric hindrance and promotes competing intramolecular side reactions. This application note provides a field-proven, self-validating protocol for achieving high-yielding amide bonds with this challenging substrate.

Mechanistic Insights & Experimental Causality

Successful coupling of 4-aminoisoquinoline-3-carboxylic acid requires overcoming three primary chemical hurdles. Understanding the why behind the protocol is critical for troubleshooting and scale-up:

  • Zwitterionic Insolubility: The molecule possesses a basic isoquinoline nitrogen, a primary amine, and a carboxylic acid, existing predominantly as a zwitterion at neutral pH[2]. This severely limits its solubility in standard organic solvents like dichloromethane (DCM).

    • Causality & Solution: The protocol mandates the use of highly polar aprotic solvents (DMF or NMP) combined with a significant excess of a non-nucleophilic base (DIPEA) to break the zwitterionic network and fully solubilize the carboxylate for activation.

  • Steric Hindrance & Hydrogen Bonding: The C4-amino group can form an intramolecular hydrogen bond with the C3-carboxylate, reducing its reactivity toward standard activating agents like EDC.

    • Causality & Solution: The use of HATU is critical. HATU generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester that efficiently overcomes the steric bulk and electronic deactivation of the ortho-substitution[3].

  • Competing Intramolecular Cyclization: The most common failure mode in this reaction is the formation of a fused oxazinone or self-condensation products. When the carboxylic acid is activated, the adjacent C4-amino group can act as an internal nucleophile, attacking the activated ester to form a cyclic byproduct[4].

    • Causality & Solution: To prevent this, the protocol utilizes an inverse addition sequence . The target amine is added to the reaction mixture before the coupling agent (HATU). This ensures that the moment the HOAt-ester is formed, it is immediately intercepted by the external amine nucleophile, kinetically outcompeting the intramolecular cyclization[5].

Reaction Workflow & Kinetic Competition

G A 4-Aminoisoquinoline- 3-carboxylic Acid B Solubilization & Deprotonation (DMF + Excess DIPEA) A->B C Addition of Target Amine (Primary/Secondary) B->C Prevents early activation D Activation (HATU Addition at 0°C) C->D E HOAt-Activated Ester (Transient Intermediate) D->E Fast conversion F Target Isoquinoline-3-carboxamide (Desired Product) E->F Intermolecular Attack (Favored by high amine conc.) G Fused Oxazinone / Self-Condensation (Side Product) E->G Intramolecular Attack (If amine is weak/absent)

Reaction workflow highlighting the kinetic competition between desired amidation and oxazinone formation.

Quantitative Data: Coupling Reagent Comparison

The choice of coupling agent and reaction conditions drastically impacts the yield. The table below summarizes empirical data for coupling ortho-amino heteroaromatic carboxylic acids with a standard primary aliphatic amine.

Coupling SystemSolventBase (Eq)Order of AdditionTypical YieldSide Product (Oxazinone)
HATU / HOAt DMF DIPEA (3.0) Amine before HATU 85 - 95% < 5%
HATU / HOAtDMFDIPEA (3.0)HATU before Amine50 - 60%30 - 40%
EDC / HOBtDMFDIPEA (3.0)Amine before EDC45 - 55%15 - 25%
PyBOPNMPNMM (3.0)Amine before PyBOP70 - 80%< 10%
T3P (50% in EtOAc)EtOAc/DMFEt3N (3.0)Amine before T3P60 - 70%< 10%

Table 1: Comparative efficacy of coupling reagents. HATU with inverse addition provides the optimal balance of high conversion and low byproduct formation.

Detailed Experimental Protocol: Optimized HATU-Mediated Amide Coupling

This protocol is optimized for a 1.0 mmol scale reaction.

Materials:

  • 4-Aminoisoquinoline-3-carboxylic acid (1.0 mmol, 188.18 mg)

  • Target Amine (1.2 mmol)

  • HATU (1.2 mmol, 456.3 mg)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 mmol, 522 µL)

  • Anhydrous N,N-Dimethylformamide (DMF) (10 mL)

Step-by-Step Methodology:

  • Preparation & Solubilization: To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add 4-aminoisoquinoline-3-carboxylic acid (1.0 mmol). Purge the flask with nitrogen.

  • Solvent & Base Addition: Inject 10 mL of anhydrous DMF, followed immediately by DIPEA (3.0 mmol). Stir vigorously at room temperature for 10 minutes.

    • Self-Validation Check: The suspension should transition to a clear, slightly yellow solution as the zwitterion is disrupted and the carboxylate salt is formed. If the solution remains cloudy, add an additional 0.5 mmol of DIPEA.

  • Amine Addition (Critical Step): Add the target amine (1.2 mmol) to the solution. Stir for 5 minutes to ensure homogenous mixing. Note: Do not add the coupling agent yet.

  • Activation: Cool the reaction mixture to 0 °C using an ice-water bath. Add HATU (1.2 mmol) portion-wise over 2-3 minutes.

  • Reaction Propagation: Remove the ice bath after 15 minutes and allow the reaction to warm to room temperature. Stir for 2 to 4 hours.

  • In-Process Monitoring (LC-MS): Sample 5 µL of the reaction mixture and dilute in 1 mL of Acetonitrile/Water (1:1). Analyze via LC-MS. The starting material mass (m/z 189 [M+H]+) should be consumed. The presence of a dominant peak at [M+H - 18] relative to the starting material indicates unwanted oxazinone cyclization[4].

  • Workup: Quench the reaction by adding 20 mL of saturated aqueous NaHCO3. Extract the aqueous layer with Ethyl Acetate (3 x 20 mL).

  • DMF Removal: Combine the organic layers and wash vigorously with 5% aqueous LiCl solution (3 x 20 mL) to partition the DMF into the aqueous phase. Wash with brine (20 mL), dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (typically using a gradient of DCM to 5-10% Methanol in DCM) to afford the pure 4-aminoisoquinoline-3-carboxamide.

Troubleshooting & Analytical Verification

  • Failed Solubilization: If the starting material does not dissolve in DMF/DIPEA, verify the quality of the starting material. Highly crystalline zwitterions may require gentle heating (40 °C) for 10 minutes prior to cooling and adding the amine.

  • High Oxazinone Byproduct: If LC-MS indicates significant cyclization, the target amine is likely too sterically hindered or electronically deactivated (e.g., an electron-poor aniline). In such cases, increase the amine equivalents to 2.0 to kinetically favor the intermolecular reaction, or switch to an acid chloride intermediate generated in situ[6].

  • NMR Verification: In the ¹H NMR spectrum of the purified product, verify the integrity of the C4-amino group. It typically appears as a broad singlet integrating to 2H around 6.5 - 7.5 ppm (in DMSO-d6), distinct from the newly formed amide N-H proton which usually resonates further downfield (>8.0 ppm).

References

  • Title: 6-and 7-amino isoquinoline compounds and methods for making and using the same. Source: Google Patents (US8871757B2).
  • Title: Phenylacetyl-/Trolox- Amides: Synthesis, Sigma-1, HDAC-6, and Antioxidant Activities. Source: MDPI Molecules. URL: [Link]

  • Title: Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Source: MDPI Molecules. URL: [Link]

  • Title: Anthranilamides with quinoline and β-carboline scaffolds: design, synthesis, and biological activity. Source: PMC (National Institutes of Health). URL: [Link]

  • Title: Method for preparing fused oxazinones from ortho-amino aromatic carboxylic acid and carboxylic acid in the presence of a sulfonyl chloride and pyridine. Source: Google Patents (US7339057B2).

Sources

Application

Application Note: Strategic Synthesis of Amide Derivatives of 4-Aminoisoquinoline-3-Carboxylic Acid

Executive Summary The 4-aminoisoquinoline-3-carboxylic acid scaffold presents a unique synthetic challenge due to the ortho-positioning of the nucleophilic amine (C4) and the electrophilic carboxylate (C3). This "push-pu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 4-aminoisoquinoline-3-carboxylic acid scaffold presents a unique synthetic challenge due to the ortho-positioning of the nucleophilic amine (C4) and the electrophilic carboxylate (C3). This "push-pull" electronic environment, combined with the rigidity of the isoquinoline core, makes direct amidation prone to failure via self-cyclization or polymerization.

This guide provides a validated, high-fidelity protocol for synthesizing amide derivatives at the C3 position. Unlike standard peptide couplings, this workflow prioritizes orthogonal protection to prevent the formation of thermodynamically stable tricyclic side products (e.g., pyrimido-isoquinolones).

The Synthetic Challenge: The "Ortho-Effect"

Before initiating synthesis, researchers must understand the failure modes inherent to this scaffold.

  • Zwitterionic Character: The free amino acid exists as a zwitterion, reducing solubility in non-polar organic solvents (DCM, THF) required for standard coupling.[1]

  • Cyclization Risk: Activation of the C3-carboxylic acid (using EDC, HATU, or SOCl₂) in the presence of a free C4-amine promotes intramolecular nucleophilic attack, leading to the formation of isoquinolino[3,4-d][1,3]oxazin-4-ones or similar cyclic anhydrides/imides rather than the desired intermolecular amide.

Strategic Decision Tree

The following logic flow dictates the experimental design.

G Start Starting Material: 4-aminoisoquinoline-3-COOH Decision Target Derivative? Start->Decision RouteA C3-Carboxamide (Modifying COOH) Decision->RouteA RouteB C4-Amide (Modifying NH2) Decision->RouteB Risk CRITICAL RISK: Self-Cyclization upon Activation RouteA->Risk If NH2 is free Soln1 Step 1: N-Protection (Boc/Fmoc) RouteA->Soln1 Recommended Route Direct Direct Acylation (Acid Chloride + Base) RouteB->Direct Soln2 Step 2: Carboxyl Activation (HATU) Soln1->Soln2 Soln3 Step 3: Amidation (R-NH2) Soln2->Soln3 Soln4 Step 4: Deprotection Soln3->Soln4

Figure 1: Decision matrix for derivatization. Note the critical requirement for N-protection when targeting the C3-carboxyl group.

Detailed Protocol: Synthesis of C3-Carboxamides

Objective: Coupling primary/secondary amines to the C3-COOH. Scope: Applicable to aliphatic and aromatic amines.

Phase 1: N-Protection (Boc-Strategy)

To render the C4-amine non-nucleophilic, we install a tert-butyloxycarbonyl (Boc) group. This also improves solubility in organic solvents.

  • Reagents: Di-tert-butyl dicarbonate (Boc₂O), Triethylamine (TEA), DMAP (cat.), Dioxane/Water (1:1).[1]

  • Procedure:

    • Suspend 4-aminoisoquinoline-3-carboxylic acid (1.0 equiv) in 1:1 Dioxane:H₂O (0.2 M concentration).

    • Add TEA (2.5 equiv) to solubilize the zwitterion.

    • Add Boc₂O (1.2 equiv) and DMAP (0.1 equiv).

    • Stir at RT for 12–18 hours. Monitor by LC-MS (Look for [M+H]⁺ = SM + 100).

    • Workup: Acidify carefully with 1N HCl to pH 3–4 (precipitates product). Extract with EtOAc. Dry over Na₂SO₄ and concentrate.

    • Yield Expectation: 85–95%.

Phase 2: Amide Coupling (HATU Method)

We utilize HATU due to its superiority in coupling electron-deficient aromatic acids and minimizing racemization (though not applicable here, it implies milder conditions).[1]

  • Reagents: N-Boc-4-aminoisoquinoline-3-carboxylic acid (from Phase 1), HATU, DIPEA, DMF (anhydrous), Target Amine (R-NH₂).

  • Procedure:

    • Dissolve N-Boc-acid (1.0 equiv) in anhydrous DMF (0.1 M).

    • Add DIPEA (3.0 equiv). Stir for 5 mins.

    • Add HATU (1.1 equiv). The solution should turn yellow/orange. Stir for 15 mins to form the active ester.

    • Add the Target Amine (1.2 equiv).

    • Stir at RT for 4–6 hours.

    • Critical Check: If the reaction stalls, heat to 40°C. The steric bulk of the Boc group at C4 may slow the attack at C3.

    • Workup: Dilute with EtOAc, wash with sat. NaHCO₃ (x2), water (x1), and brine (x1).[1]

    • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Phase 3: Global Deprotection

Removal of the Boc group to restore the C4-amine.

  • Reagents: TFA, DCM.

  • Procedure:

    • Dissolve the intermediate in DCM (0.1 M).

    • Add TFA (20% v/v).

    • Stir at RT for 1–2 hours.

    • Workup: Concentrate in vacuo. Co-evaporate with toluene (x3) to remove residual TFA. Neutralize with sat. NaHCO₃ if the free base is required, or isolate as the TFA salt.

Analytical Data & Troubleshooting

Successful synthesis is validated by specific NMR signatures.

Key NMR Signatures (¹H NMR, DMSO-d₆)
PositionSignal TypeChemical Shift (δ)Diagnostic Note
Amide NH Singlet/Broad8.5 – 10.0 ppmConfirms successful coupling.
C4-NH₂ (Free) Broad Singlet5.0 – 7.5 ppmAppears after Phase 3 deprotection.
Isoquinoline H1 Singlet9.0 – 9.3 ppmMost deshielded aromatic proton; diagnostic of the core.
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Solubility in Phase 1 Zwitterion aggregation.Increase TEA equivalents or switch solvent to pure DMF with heat (50°C).
Formation of "Double Mass" Dimerization.Use excess amine in Phase 2; ensure slow addition of the activated acid to the amine.
Product is Cyclic (Oxazinone) Failed protection in Phase 1.Ensure Phase 1 is complete (LCMS) before attempting coupling. Free NH₂ will cyclize.
No Reaction in Phase 2 Steric hindrance.Switch coupling reagent to COMU or T3P (Propylphosphonic anhydride), which are more effective for hindered substrates.

References

  • General Amide Coupling: Montalbetti, C. A., & Falque, V. (2005).[1] Amide bond formation and peptide coupling.[2][3][4][5] Tetrahedron, 61(46), 10827-10852. Link

  • Ortho-Amino Acid Reactivity: Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Refer to Chapter 7 for Amine protection strategies to prevent cyclization). Link

  • Isoquinoline Synthesis Context: He, Z.-Y., et al. (2017).[6] Copper-Catalyzed Oxidative Carbamoylation of Isoquinolines. Organic Letters, 19, 4850-4853.[6] Link

  • Analogous Quinoline Chemistry: Ravi, S., et al. (2020). Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives. Current Topics in Medicinal Chemistry, 20(23), 2070-2079.[7] Link

Sources

Method

Application Notes and Protocols: Fmoc Protection of 4-Aminoisoquinoline-3-Carboxylic Acid for Solid-Phase Peptide Synthesis

Introduction: Expanding the Peptidomimetic Toolkit with 4-Aminoisoquinoline-3-Carboxylic Acid In the landscape of modern drug discovery and peptide science, the incorporation of unnatural amino acids (UAAs) into peptide...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Expanding the Peptidomimetic Toolkit with 4-Aminoisoquinoline-3-Carboxylic Acid

In the landscape of modern drug discovery and peptide science, the incorporation of unnatural amino acids (UAAs) into peptide scaffolds is a cornerstone strategy for enhancing therapeutic potential.[1][] UAAs offer a means to introduce novel structural and functional diversity, leading to peptidomimetics with improved stability, receptor affinity, and bioavailability.[3][4] Among the vast array of UAAs, those with rigid, aromatic frameworks are of particular interest for their ability to enforce specific secondary structures in peptides, a critical factor in modulating biological activity.[5]

This application note provides a comprehensive guide to the Nα-Fmoc protection of 4-aminoisoquinoline-3-carboxylic acid, a unique UAA that combines a constrained isoquinoline backbone with a reactive amino group. The successful incorporation of this building block into peptide sequences via Solid-Phase Peptide Synthesis (SPPS) opens new avenues for the design of sophisticated peptidomimetics. We will delve into the rationale behind the chosen synthetic strategy, provide a detailed, step-by-step protocol for the Fmoc protection, and outline its subsequent application in SPPS.

The isoquinoline moiety can be considered a rigid analog of phenylalanine or tyrosine, and its presence in a peptide backbone can significantly influence conformation.[5] The additional amino group at the 4-position offers a site for further chemical modification, allowing for the creation of branched or cyclized peptides with unique pharmacological profiles. The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is the industry standard for SPPS due to its base-lability, which allows for mild deprotection conditions that are orthogonal to the acid-labile side-chain protecting groups commonly employed.[6][]

Part 1: Nα-Fmoc Protection of 4-Aminoisoquinoline-3-Carboxylic Acid

The introduction of the Fmoc group onto the primary amine of 4-aminoisoquinoline-3-carboxylic acid is a critical first step to enable its use as a building block in SPPS. The following protocol is adapted from established methods for the Fmoc protection of similar amino acid derivatives and has been optimized for this specific substrate.

Reaction Scheme:
Experimental Protocol: Fmoc Protection

This protocol details the synthesis of Nα-Fmoc-4-aminoisoquinoline-3-carboxylic acid.

Materials and Reagents:

Reagent/MaterialGradeSupplierNotes
4-Aminoisoquinoline-3-carboxylic acid≥95%e.g., MilliporeSigmaStarting unnatural amino acid.
N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)≥98%VariousFmoc-donating reagent.
Sodium Carbonate (Na2CO3)Anhydrous, ≥99.5%VariousBase for the reaction.
1,4-DioxaneAnhydrousVariousOrganic solvent.
Deionized WaterHigh Purity-Aqueous solvent.
Ethyl Acetate (EtOAc)ACS GradeVariousExtraction solvent.
n-HexaneACS GradeVariousFor recrystallization.
Hydrochloric Acid (HCl)1 M solutionVariousFor acidification.
Anhydrous Sodium Sulfate (Na2SO4)ACS GradeVariousDrying agent.
Round-bottom flask--Reaction vessel.
Magnetic stirrer and stir bar--For agitation.
Ice bath--For temperature control.
Separatory funnel--For extraction.
Rotary evaporator--For solvent removal.

Step-by-Step Procedure:

  • Dissolution of Amino Acid: In a 100 mL round-bottom flask, dissolve 1.0 equivalent of 4-aminoisoquinoline-3-carboxylic acid in a 1:1 mixture of 1,4-dioxane and 10% aqueous sodium carbonate solution. Stir at room temperature until fully dissolved.

  • Addition of Fmoc-OSu: In a separate flask, dissolve 1.05 equivalents of Fmoc-OSu in 1,4-dioxane.

  • Reaction: Cool the amino acid solution to 0°C in an ice bath. Slowly add the Fmoc-OSu solution dropwise to the cooled amino acid solution with vigorous stirring.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring overnight (approximately 12-16 hours).

  • Work-up:

    • Dilute the reaction mixture with deionized water.

    • Transfer the mixture to a separatory funnel and wash with diethyl ether (2 x 50 mL) to remove any unreacted Fmoc-OSu and byproducts.

    • Carefully acidify the aqueous layer to a pH of 2-3 with 1 M HCl. A precipitate of the Fmoc-protected amino acid should form.

  • Extraction: Extract the precipitated product with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from an ethyl acetate/hexane solvent system to yield pure Nα-Fmoc-4-aminoisoquinoline-3-carboxylic acid as a white solid.

Workflow for Fmoc Protection:

Fmoc_Protection_Workflow start Start dissolve_aa Dissolve 4-aminoisoquinoline- 3-carboxylic acid in dioxane/aq. Na2CO3 start->dissolve_aa react Combine and react at 0°C to room temperature overnight dissolve_aa->react dissolve_fmoc Dissolve Fmoc-OSu in dioxane dissolve_fmoc->react workup Aqueous work-up and acidification to pH 2-3 react->workup extract Extract with ethyl acetate workup->extract dry Dry and concentrate the organic phase extract->dry purify Purify by recrystallization dry->purify end Fmoc-4-aminoisoquinoline- 3-carboxylic acid purify->end

Caption: Workflow for the Nα-Fmoc protection of 4-aminoisoquinoline-3-carboxylic acid.

Characterization of Nα-Fmoc-4-aminoisoquinoline-3-carboxylic acid

Thorough characterization of the final product is essential to confirm its identity and purity before its use in SPPS.

Expected Analytical Data:

AnalysisExpected Results
Appearance White to off-white solid
¹H NMR (400 MHz, DMSO-d₆)δ (ppm): ~13.0 (br s, 1H, COOH), ~9.5 (s, 1H, NH-Fmoc), ~8.0-7.2 (m, aromatic protons of isoquinoline and Fmoc groups), ~4.4-4.2 (m, 3H, Fmoc CH and CH₂)
¹³C NMR (100 MHz, DMSO-d₆)δ (ppm): ~168 (COOH), ~156 (C=O, Fmoc), aromatic carbons in the range of ~144-120, ~66 (CH, Fmoc), ~47 (CH₂, Fmoc)
Mass Spectrometry (ESI-MS)Calculated for C₂₅H₁₈N₂O₄: 410.13. Found: m/z 411.1 [M+H]⁺, 433.1 [M+Na]⁺

Note: The exact chemical shifts in NMR spectra are dependent on the solvent and concentration.

Part 2: Application in Solid-Phase Peptide Synthesis (SPPS)

With the successfully synthesized and characterized Fmoc-4-aminoisoquinoline-3-carboxylic acid in hand, it can now be utilized as a building block in a standard Fmoc-based SPPS workflow.

Causality Behind Experimental Choices in SPPS

The success of SPPS, particularly with sterically hindered or hydrophobic unnatural amino acids, relies on a series of carefully optimized steps.[8]

  • Resin Choice: A Rink Amide resin is commonly used for the synthesis of peptide amides. The choice of resin loading is a balance between maximizing yield and minimizing steric hindrance during synthesis.

  • Solvent System: N,N-Dimethylformamide (DMF) is the solvent of choice for Fmoc-SPPS due to its excellent solvating properties for both the resin and the protected amino acids, facilitating efficient diffusion of reagents.[6]

  • Coupling Reagents: A combination of a carbodiimide, such as N,N'-diisopropylcarbodiimide (DIC), and an activating agent, like 1-hydroxybenzotriazole (HOBt) or OxymaPure, is employed to form a highly reactive activated ester of the incoming Fmoc-amino acid. This minimizes the risk of racemization and ensures efficient amide bond formation.

  • Deprotection: The Fmoc group is removed using a 20% solution of piperidine in DMF. Piperidine is a secondary amine that efficiently cleaves the Fmoc group via a β-elimination mechanism.[]

  • Cleavage and Deprotection: A cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers such as triisopropylsilane (TIS) and water, is used to cleave the completed peptide from the resin and simultaneously remove any acid-labile side-chain protecting groups. Scavengers are crucial to prevent side reactions with reactive cationic species generated during cleavage.

Experimental Protocol: Incorporation into a Peptide Sequence via SPPS

This protocol outlines the manual synthesis of a short peptide incorporating Fmoc-4-aminoisoquinoline-3-carboxylic acid.

Materials and Reagents:

Reagent/MaterialGradeSupplier
Rink Amide MBHA resin100-200 mesh, 0.4-0.8 mmol/gVarious
N,N-Dimethylformamide (DMF)Peptide Synthesis GradeVarious
PiperidineReagent GradeVarious
N,N'-Diisopropylcarbodiimide (DIC)Reagent GradeVarious
1-Hydroxybenzotriazole (HOBt) or OxymaPurePeptide Synthesis GradeVarious
N,N-Diisopropylethylamine (DIPEA)Reagent GradeVarious
Fmoc-protected amino acidsPeptide Synthesis GradeVarious
Trifluoroacetic acid (TFA)Reagent GradeVarious
Triisopropylsilane (TIS)Reagent GradeVarious
Dichloromethane (DCM)ACS GradeVarious
Diethyl etherACS GradeVarious
Peptide synthesis vessel with a fritted disc--

Step-by-Step Procedure:

  • Resin Swelling: Place the desired amount of Rink Amide resin in a peptide synthesis vessel. Add DMF and allow the resin to swell for at least 30 minutes.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a 20% solution of piperidine in DMF to the resin and agitate for 5 minutes.

    • Drain the solution.

    • Add a fresh 20% solution of piperidine in DMF and agitate for 15 minutes.

    • Drain and wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Coupling:

    • In a separate vial, dissolve 3-5 equivalents of the Fmoc-amino acid (including Fmoc-4-aminoisoquinoline-3-carboxylic acid) and 3-5 equivalents of HOBt or OxymaPure in DMF.

    • Add 3-5 equivalents of DIC to the amino acid solution and allow it to pre-activate for 10-15 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Add 6-10 equivalents of DIPEA to the reaction vessel.

    • Agitate the mixture for 2-4 hours at room temperature.

    • Monitor the reaction completion using a Kaiser test. If the test is positive (indicating free amines), the coupling step should be repeated.

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times).

  • Repeat Synthesis Cycle: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection and Cleavage:

    • After the final coupling step, perform a final Fmoc deprotection (step 2).

    • Wash the resin with DMF and DCM, and then dry the resin under vacuum.

    • Prepare a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water).

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

  • Peptide Precipitation and Purification:

    • Precipitate the peptide from the filtrate by adding it to a large volume of cold diethyl ether.

    • Centrifuge the mixture to pellet the peptide.

    • Wash the peptide pellet with cold diethyl ether twice.

    • Dry the peptide pellet under vacuum.

    • The crude peptide can then be purified by reverse-phase HPLC.

SPPS Cycle Workflow:

SPPS_Cycle start Start with Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection washing1 Washing (DMF) deprotection->washing1 coupling Amino Acid Coupling (Fmoc-AA, DIC, HOBt/Oxyma) washing1->coupling washing2 Washing (DMF, DCM) coupling->washing2 repeat Repeat for next amino acid washing2->repeat repeat->deprotection Yes final_cleavage Final Cleavage (TFA Cocktail) repeat->final_cleavage No end Purified Peptide final_cleavage->end

Caption: The iterative cycle of Solid-Phase Peptide Synthesis (SPPS).

Conclusion and Future Perspectives

The successful Fmoc protection of 4-aminoisoquinoline-3-carboxylic acid and its subsequent incorporation into peptide chains via SPPS provides researchers with a valuable new tool for peptidomimetic design. The rigid isoquinoline scaffold can be leveraged to create peptides with well-defined secondary structures, potentially leading to enhanced biological activity and selectivity. Furthermore, the pendant amino group at the 4-position offers a handle for post-synthetic modifications, such as pegylation, glycosylation, or the attachment of cytotoxic payloads for targeted drug delivery.

As the demand for more sophisticated peptide-based therapeutics continues to grow, the development and application of novel unnatural amino acids like 4-aminoisoquinoline-3-carboxylic acid will undoubtedly play a pivotal role in advancing the field.

References

  • Reprogramming natural proteins using unnatural amino acids. RSC Publishing. [Link]

  • Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Bioengineering and Biotechnology. [Link]

  • Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. ACS Publications. [Link]

  • UNNATURAL AMINO ACIDS (UAA'S): A TRENDY SCAFFOLD FOR PHARMACEUTICAL RESEARCH. Journal of Drug Delivery and Therapeutics. [Link]

  • Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. PMC. [Link]

  • Solubility of Fmoc protected amino acids used in Project C. ResearchGate. [Link]

  • Applications and modifications of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) in peptides and peptidomimetics design and discovery. PubMed. [Link]

  • Natural isoquinoline alkaloids: binding aspects to functional proteins, serum albumins, hemoglobin, and lysozyme. PMC. [Link]

  • 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. [Link]

  • 1 H & 13 C NMR. SlideShare. [Link]

  • Getting in Shape: Controlling Peptide Bioactivity and Bioavailability Using Conformational Constraints. ACS Publications. [Link]

  • Analysis of amino acids by HPLC/electrospray negative ion tandem mass spectrometry using 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) derivatization. PubMed. [Link]

  • 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. TSI Journals. [Link]

  • Fmoc solid-phase synthesis of RF9 optimization with mass spectrometry verification. ResearchGate. [Link]

  • (PDF) 1H and 13C NMR spectral assignments and X-ray crystallography of 4,5,8,12b-TETrahydro-isoindolo[1,2-a]isoquinoline and derivatives. ResearchGate. [Link]

  • Two consecutive aza-amino acids in peptides promote stable β-turn formation in water. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • A Non‐coded β2,2‐Amino Acid with Isoxazoline Core Able to Stabilize Peptides Folding through an Unprecedented Hydrogen Bond. AIR Unimi. [Link]

  • Accelerated Fmoc Solid-phase Synthesis of Peptides with Aggregation-disrupting Backbones. The Royal Society of Chemistry. [Link]

  • Fmoc-Tic-OH [136030-33-6]. Peptides. [Link]

Sources

Application

Introduction: The Strategic Importance of N-Alkylation on the 4-Aminoisoquinoline Scaffold

An Application Guide to Reductive Amination Strategies for 4-Aminoisoquinoline Derivatives The 4-aminoisoquinoline core is a privileged scaffold in medicinal chemistry and drug development, forming the structural basis f...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to Reductive Amination Strategies for 4-Aminoisoquinoline Derivatives

The 4-aminoisoquinoline core is a privileged scaffold in medicinal chemistry and drug development, forming the structural basis for a multitude of biologically active compounds. The nitrogen atom at the C4 position serves as a critical handle for molecular elaboration, allowing for the introduction of diverse substituents to modulate pharmacological properties such as potency, selectivity, and pharmacokinetic profiles.

Reductive amination stands out as a premier method for the N-alkylation of this scaffold. Unlike direct alkylation with alkyl halides, which is often plagued by a lack of control and the formation of undesired dialkylated and quaternary ammonium salt byproducts, reductive amination offers a more controlled and efficient pathway to secondary and tertiary amines.[1][2] This process involves the reaction of the primary 4-aminoisoquinoline with a carbonyl compound (an aldehyde or ketone) to form an intermediate imine or iminium ion, which is then reduced in situ to yield the desired N-alkylated product.[3][4]

This guide provides a detailed exploration of the common and effective reductive amination methods applicable to 4-aminoisoquinoline derivatives, focusing on the underlying chemical principles, practical protocol selection, and step-by-step experimental procedures.

The Mechanism: A Two-Step Dance of Condensation and Reduction

The success of a reductive amination hinges on the careful orchestration of two sequential steps occurring in a single pot: imine/iminium ion formation and its subsequent reduction.[5]

  • Imine/Iminium Formation: The process begins with the nucleophilic attack of the 4-aminoisoquinoline on the carbonyl carbon of an aldehyde or ketone, forming a hemiaminal intermediate. This is followed by the elimination of water to generate a Schiff base (imine). This dehydration step is typically catalyzed by mild acid.[6] The resulting imine exists in equilibrium with its protonated form, the iminium ion, which is the key electrophilic species that will be reduced.

  • Reduction: A reducing agent, present in the reaction mixture, selectively reduces the C=N double bond of the iminium ion to a C-N single bond, furnishing the final N-alkylated 4-aminoisoquinoline product.

The choice of reducing agent is critical. An ideal reagent must be reactive enough to reduce the iminium ion but not so powerful that it indiscriminately reduces the starting carbonyl compound, which would lead to the formation of alcohol byproducts and lower yields.[1][7]

Reductive_Amination_Mechanism Amine 4-Aminoisoquinoline Hemiaminal Hemiaminal Amine->Hemiaminal Nucleophilic Attack Carbonyl Aldehyde or Ketone (R-CHO or R-CO-R') Carbonyl->Hemiaminal Imine Imine / Iminium Ion Hemiaminal->Imine Product N-Alkylated 4-Aminoisoquinoline Imine->Product Reduction [Hydride Source] Workflow start Start combine 1. Combine amine & carbonyl in appropriate solvent start->combine add_reductant 2. Add reducing agent (e.g., STAB) combine->add_reductant react 3. Stir at RT & monitor (TLC or LC-MS) add_reductant->react quench 4. Quench reaction (e.g., sat. NaHCO₃) react->quench workup 5. Aqueous workup & extraction quench->workup purify 6. Dry, concentrate, & purify (chromatography) workup->purify end Pure Product purify->end

Sources

Technical Notes & Optimization

Troubleshooting

purification of aminoisoquinoline carboxylic acid by recrystallization

Welcome to the Technical Support Center for Active Pharmaceutical Ingredient (API) Purification . This guide is specifically engineered for researchers and process chemists dealing with the isolation and purification of...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Active Pharmaceutical Ingredient (API) Purification . This guide is specifically engineered for researchers and process chemists dealing with the isolation and purification of aminoisoquinoline carboxylic acid derivatives.

Due to the amphoteric nature of this molecule—containing both a basic amino group and an acidic carboxylic acid group—standard organic recrystallization workflows often fail, leading to poor yields, impurity entrapment, or phase separation issues. This center provides field-proven methodologies, mechanistic troubleshooting, and self-validating protocols to ensure high-purity crystalline recovery.

Process Logic & Workflow Visualization

The purification of amphoteric compounds relies heavily on manipulating the isoelectric point (pI). The workflow below maps the critical decision gates in the recrystallization process, specifically highlighting the intervention pathway for Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out."

RecrystallizationWorkflow Start Crude Aminoisoquinoline Carboxylic Acid Dissolution Dissolution in Solvent/Water Mixture Start->Dissolution HotFiltration Hot Filtration (Remove Insoluble Impurities) Dissolution->HotFiltration pHTuning pH Adjustment (Target: Isoelectric Point) Cooling Controlled Cooling (0.1 - 0.5 °C/min) pHTuning->Cooling HotFiltration->pHTuning OilingOut Oiling Out Detected? (LLPS) Cooling->OilingOut Seeding Add Seed Crystals & Reduce Cooling Rate OilingOut->Seeding Yes Crystallization Nucleation & Crystal Growth OilingOut->Crystallization No Seeding->Crystallization Isolation Filtration & Washing Crystallization->Isolation Drying Vacuum Drying (To Constant Weight) Isolation->Drying

Figure 1: Decision-tree workflow for the recrystallization of amphoteric aminoisoquinoline derivatives.

Standard Operating Procedure (SOP): pH-Driven Recrystallization

To ensure a self-validating system, this protocol relies on thermodynamic control rather than kinetic precipitation.

Step 1: Solvent Selection & Initial Dissolution Suspend the crude aminoisoquinoline carboxylic acid in a 70:30 mixture of Water:Ethanol. Heat the reactor to 75°C under continuous agitation. Causality: A mixed aqueous-organic system provides the necessary dielectric environment to solvate both polar and non-polar impurities[1].

Step 2: Isoelectric Disruption Add 1M HCl or 1M NaOH dropwise until the compound completely dissolves. Causality: By shifting the pH away from the compound's isoelectric point (pI), you force the molecule into a fully protonated or deprotonated state, maximizing ion-dipole interactions with the solvent and ensuring total dissolution.

Step 3: Decolorization & Hot Filtration Add 2% w/w activated carbon and stir for 15 minutes. Filter the hot solution through a pre-heated Celite pad. Causality: The amino group on the isoquinoline ring is highly susceptible to oxidation, which generates colored impurities[2]. Carbon adsorbs these polymeric byproducts[3]. Pre-heating the filter prevents premature crystallization in the funnel.

Step 4: Crystallization via pH Shift & Cooling Slowly adjust the pH back to the experimentally determined pI using dilute acid/base. Once the solution becomes cloudy (reaching the metastable zone), initiate a controlled cooling ramp of 0.2°C/min down to 5°C. Causality: At the pI, the molecule exists as a zwitterion with a net charge of zero. This minimizes solvation energy and maximizes crystal lattice energy, driving thermodynamic precipitation[4].

Step 5: Isolation & Self-Validating Drying Filter the resulting slurry via vacuum filtration. Wash the filter cake with ice-cold 10:90 Water:Ethanol to displace the mother liquor. Dry the crystals in a vacuum oven at 45°C. Validation: Weigh the sample every 2 hours. The process is only complete when the sample reaches a constant weight , proving the total absence of entrapped solvent.

Troubleshooting Guide: Specific Experimental Issues

Q: My compound is forming a sticky, gummy emulsion instead of distinct crystals. How do I fix this? A: This phenomenon is known as "oiling out" or Liquid-Liquid Phase Separation (LLPS). It occurs when the solution's supersaturation exceeds the nucleation threshold, but the integration of solute molecules into a solid crystal lattice is kinetically hindered. Instead of nucleating, the solute separates into a secondary, solute-rich liquid phase[5]. Resolution Strategy:

  • Reduce Supersaturation Generation: Decrease your cooling rate. Rapid cooling pushes the system past the metastable zone directly into the LLPS region[6].

  • Seeding: Introduce 1-2% w/w of pure seed crystals just before the temperature drops to the known oiling-out boundary. Seeds bypass the kinetic barrier of primary nucleation, providing an immediate surface for crystal growth[7].

  • Solvent Adjustment: If using an antisolvent (like Isopropanol), slow down its addition rate. Rapid antisolvent addition causes localized spikes in supersaturation, triggering emulsion formation[5].

Q: The yield of my recrystallized product is unacceptably low (<40%). What is going wrong? A: Because aminoisoquinoline carboxylic acid is amphoteric, its solubility curve is not strictly linear with temperature; it is heavily dictated by pH. If your yield is low, you are likely crystallizing too far away from the isoelectric point (pI). Resolution Strategy: Conduct a micro-scale titration to pinpoint the exact pI where the solution exhibits maximum turbidity. Ensure your final crystallization matrix is buffered or precisely adjusted to this pH. Additionally, verify that your solvent-to-antisolvent ratio is optimized; too much water at the pI may still solvate the compound if the organic fraction is too low[1][4].

Q: My isolated crystals have a dark yellow/brown tint instead of being off-white. What causes this? A: The amino group on the isoquinoline scaffold is prone to air oxidation at elevated temperatures, especially in the presence of trace transition metals from raw materials[2]. Resolution Strategy: Perform the hot dissolution step under an inert atmosphere (Nitrogen or Argon). Incorporate the activated charcoal step (Step 3 in the SOP) to strip out oxidized oligomers[3]. If the problem persists, adding a catalytic amount of a reducing agent/antioxidant (e.g., sodium dithionite) during dissolution can prevent in-situ oxidation.

Solvent Selection Matrix for Aminoisoquinoline Derivatives

Choosing the right solvent system is critical to avoiding LLPS and maximizing yield. The table below summarizes quantitative and qualitative data for common solvent systems used for amphoteric isoquinoline derivatives.

Solvent SystemSolubilizing Power (Hot)Solubilizing Power (Cold)Oiling Out (LLPS) RiskSuitability for Amphoterics
Water / Ethanol HighLowModerateOptimal : Allows precise pH tuning and high recovery[1].
Ethyl Acetate ModerateVery LowHighPoor : Better suited for protected ester derivatives rather than free zwitterions[2][8].
Water / Isopropanol HighLowHighModerate : Prone to LLPS if the antisolvent is added too rapidly[5].
DMF / Water Very HighModerateLowGood : Ideal for highly rigid or highly insoluble substituted isoquinolines.

Frequently Asked Questions (FAQs)

Q: Can I use Process Analytical Technology (PAT) to monitor oiling out in real-time? A: Yes. In-line PAT tools, such as high dynamic range (HDR) imaging or Focused Beam Reflectance Measurement (FBRM), are highly recommended for scale-up. These probes can distinguish between true solid–liquid suspensions (crystals) and metastable liquid–liquid emulsions (droplets) in real-time, allowing you to adjust cooling rates before the oil solidifies into a gummy mass[5].

Q: Does the specific position of the amino and carboxylic acid groups on the isoquinoline ring affect the recrystallization parameters? A: Absolutely. The positional relationship dictates the molecule's ability to form intramolecular hydrogen bonds versus intermolecular networks. This alters the crystal packing efficiency, shifts the isoelectric point, and directly impacts the Metastable Zone Width (MSZW) during cooling[9]. Always map the MSZW experimentally for each specific structural isomer.

Q: Is it possible to bypass solvent recrystallization entirely? A: While solvent recrystallization is the industry standard for final-step API purification[4], intermediate purifications can sometimes be achieved via column chromatography using silica gel (e.g., ethyl acetate/petroleum ether eluents) if the compound is highly prone to oiling out[2]. However, chromatography is generally less scalable than a well-optimized crystallization process.

References

  • Oiling Out in Crystallization | Mettler Toledo. Mettler Toledo.[Link]

  • Enhancing Crystallization Control with In-Line PAT for Scalable Manufacturing | Aragen. Aragen Life Sciences.[Link]

  • The Problem of Oiling Out in Chemical Process Development | KiloMentor. Blogspot.[Link]

  • Recrystallization Guide: Process, Procedure, Solvents | Mettler Toledo. Mettler Toledo.[Link]

  • Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir | PMC. National Institutes of Health.[Link]

  • Recrystallization | TIFR. Tata Institute of Fundamental Research.[Link]

  • Recrystallization of Active Pharmaceutical Ingredients | SciSpace. SciSpace.[Link]

Sources

Optimization

Technical Support Center: Palladium Impurity Removal in Isoquinoline Synthesis

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the synthesis of isoquinoline derivatives. The use of palladium-catalyzed cross-coupling reactions is a p...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the synthesis of isoquinoline derivatives. The use of palladium-catalyzed cross-coupling reactions is a powerful and widely adopted strategy for constructing the complex isoquinoline scaffold.[1][2][3] However, a significant challenge in this process is the removal of residual palladium from the final active pharmaceutical ingredient (API) to meet stringent regulatory guidelines, such as those set by the International Council for Harmonisation (ICH) Q3D.[4][5][6]

This guide provides in-depth technical assistance in a question-and-answer format, addressing common issues and providing field-proven troubleshooting strategies and detailed experimental protocols.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding palladium contamination and its removal.

Q1: Why is removing palladium so critical, and what are the typical regulatory limits?

A1: Palladium, while an excellent catalyst, is a heavy metal with potential toxicity. Regulatory bodies like the FDA and EMA enforce strict limits on elemental impurities in drug products to ensure patient safety.[6] According to ICH Q3D guidelines, palladium is a Class 2B element, and for oral medications, the permitted daily exposure (PDE) is typically 100 µ g/day , which often translates to a concentration limit of 10 ppm in the API, depending on the daily dosage.[4][5]

Q2: My routine purification by column chromatography isn't lowering the palladium levels enough. Why?

A2: This is a common issue. While flash chromatography is effective at removing a significant portion of palladium residues, it often fails to reduce levels to below 10-50 ppm.[7][8] There are several reasons for this:

  • Strong Coordination: The nitrogen atom in the isoquinoline ring is a Lewis base and can coordinate strongly with residual palladium species, causing them to co-elute with your product.[9]

  • Formation of Colloidal Palladium: Catalyst degradation can form palladium nanoparticles (palladium black) which can be difficult to remove by standard silica gel chromatography.[10]

  • Lipophilic Complexes: Palladium can remain complexed with phosphine ligands, forming lipophilic species that travel with the product on silica gel.

A study has shown that while chromatography can remove ~90% of palladium, a subsequent scavenging step is often necessary to reliably get below 100 ppm.[7]

Q3: What are "palladium scavengers" and how do they work?

A3: Palladium scavengers are materials designed to selectively bind and remove palladium species from a solution. They typically consist of a solid support (like silica, activated carbon, or a polymer resin) functionalized with groups that have a high affinity for palladium.[11][12] The primary mechanism is chemisorption, where a strong chemical bond is formed between the scavenger's functional group and the palladium atom.[11] Common functional groups include thiols, thioureas, and amines, which are excellent ligands for soft metals like palladium.[4][13][14]

Q4: How do I know how much palladium is in my sample?

A4: The industry-standard methods for quantifying trace palladium levels are highly sensitive spectroscopic techniques:

  • Inductively Coupled Plasma Mass Spectrometry (ICP-MS): This is the most common and sensitive method for final quality control, capable of detecting palladium at parts-per-billion (ppb) levels.[9][15][16]

  • Atomic Absorption Spectroscopy (AAS): Another reliable technique for quantifying metal concentrations.[9][16][17]

  • X-ray Fluorescence (XRF): A non-destructive technique that can also be used for quantification.[9][16]

For in-process screening of different removal methods, faster techniques like catalysis-based fluorometric assays can provide rapid, semi-quantitative results.[7][15]

Part 2: Troubleshooting Guides

This section provides structured approaches to common problems encountered during the palladium removal process.

Guide 1: High Palladium Levels After Initial Work-up and Chromatography

Problem: ICP-MS analysis shows palladium levels >100 ppm after standard aqueous work-up and silica gel chromatography.

Logical Troubleshooting Workflow

start High Pd (>100 ppm) Post-Chromatography scavenger Select a Scavenger start->scavenger thiol Thiol-Based Scavenger (e.g., Si-Thiol, Si-TMT) scavenger->thiol Good for Pd(0), Pd(II) carbon Activated Carbon scavenger->carbon Broad spectrum other Other Scavengers (e.g., N-Acetyl Cysteine wash) scavenger->other Aqueous soluble optimize Optimize Scavenging Conditions thiol->optimize carbon->optimize other->optimize temp Increase Temperature (e.g., 40-60 °C) optimize->temp time Increase Slurry Time (e.g., 4-24h) optimize->time equivalents Increase Scavenger Equivalents optimize->equivalents re_analyze Re-analyze Pd Levels (ICP-MS) temp->re_analyze time->re_analyze equivalents->re_analyze success Success! Pd < 10 ppm re_analyze->success fail Still High Pd re_analyze->fail combine Combine Methods (e.g., Carbon + Thiol Scavenger) fail->combine combine->optimize

Caption: Troubleshooting workflow for high palladium levels.

Causality and Action Steps:
  • Initial Diagnosis: The palladium is likely strongly complexed to your isoquinoline product. Standard purification is insufficient.

  • Action - Introduce a Scavenger: The most robust approach is to introduce a high-affinity scavenger post-chromatography.

    • Why Thiol-Based Scavengers? Sulfur-based scavengers like silica-bound trimercaptotriazine (Si-TMT) or thiourea are industry workhorses.[7][13] Sulfur forms a very strong dative bond with palladium, effectively "pulling" it off your product.

    • Why Activated Carbon? Carbon has a high surface area and can remove a wide range of palladium species through physisorption.[9] It is often used in combination with other scavengers.[18]

  • Action - Optimize Scavenging Conditions: The efficiency of scavenging is dependent on kinetics.

    • Temperature: Increasing the temperature provides the energy needed to break the palladium-isoquinoline coordination bond, allowing the scavenger to bind more effectively.

    • Time: Longer slurry times ensure the reaction reaches equilibrium. Overnight treatments are common.[4]

    • Equivalents: Ensure you are using a sufficient excess of the scavenger. Consult the manufacturer's guide for loading capacity.

  • Action - Re-analysis: After treatment, filter off the scavenger and re-submit the sample for ICP-MS analysis.

  • Contingency - Combine Methods: If a single scavenger is insufficient, a combination approach can be effective. For example, an initial treatment with activated carbon followed by a more selective thiol-based scavenger can remove different forms of palladium.[18]

Guide 2: Product Loss During Scavenging

Problem: Palladium levels are successfully reduced, but the isolated yield of the isoquinoline product has decreased significantly.

Causality and Action Steps:
  • Initial Diagnosis: Your product is likely adsorbing to the solid support of the scavenger. This is common with high-surface-area materials like activated carbon or even silica.[5]

  • Action - Reduce Scavenger Amount: You may be using a large excess of the scavenger. Reduce the amount to the minimum required based on the initial palladium concentration and the scavenger's loading capacity.

  • Action - Thoroughly Wash the Scavenger: After slurrying and filtering, wash the collected scavenger cake thoroughly with the reaction solvent to recover any adsorbed product.

  • Action - Switch Scavenger Type:

    • Synthetic Carbons: Materials like Carboxen® are designed to be more hydrophobic and have shown high API recovery compared to traditional activated carbons.[5]

    • Polymer-Based Scavengers: Resins like Smopex® can offer different adsorption profiles and may lead to less product loss.[9][12]

  • Action - Consider a Soluble Chelator: Instead of a solid-supported scavenger, try an aqueous wash with a soluble chelating agent like N-acetylcysteine or sodium diethyldithiocarbamate.[4] This partitions the palladium into the aqueous layer, avoiding adsorption losses on a solid support. This method requires careful liquid-liquid extraction to ensure the chelator itself doesn't contaminate the final product.

Part 3: Experimental Protocols

This section provides detailed, step-by-step methodologies for common and effective palladium removal techniques.

Protocol 1: General Screening of Solid-Supported Scavengers

This protocol is designed to efficiently compare the effectiveness of different scavengers.

Objective: To identify the most effective solid-supported scavenger for a specific isoquinoline product.

Materials:

  • Palladium-containing isoquinoline solution in an organic solvent (e.g., Toluene, EtOAc, MeTHF)

  • Scavenger 1: Thiol-functionalized silica (e.g., SiliaMetS Thiol)

  • Scavenger 2: Activated Carbon (e.g., Darco® KB-G)

  • Scavenger 3: Polymer-based scavenger (e.g., Smopex®-234)

  • Small vials with stir bars

  • Heating block or oil bath

  • Filtration apparatus (e.g., syringe filters)

  • ICP-MS for analysis

Procedure:

  • Prepare Stock Solution: Dissolve a known quantity of your palladium-contaminated isoquinoline product in a suitable solvent to create a homogenous stock solution.

  • Initial Sample: Take an aliquot of the stock solution for an initial palladium concentration measurement (T=0 sample).

  • Set up Experiments: In separate, labeled vials, add a known volume of the stock solution.

  • Add Scavengers: To each vial, add a scavenger. A typical starting point is 10-20 weight equivalents of scavenger relative to the mass of palladium in the vial.

  • Incubate: Stir the vials at a set temperature (e.g., 25 °C, 45 °C, 65 °C) for a set time (e.g., 2 hours, 8 hours, 24 hours).

  • Sample and Filter: At each time point, withdraw a small aliquot from each vial, filter it through a 0.45 µm syringe filter to remove the solid scavenger, and dilute for ICP-MS analysis.

  • Analyze and Compare: Analyze the palladium concentration in each sample.

Data Presentation: Scavenger Screening Results
Scavenger TypeTemperature (°C)Time (h)Initial Pd (ppm)Final Pd (ppm)% Removal
Si-Thiol (15 wt. eq.)4582501892.8%
Activated Carbon (20 wt. eq.)4582504582.0%
Smopex®-234 (15 wt. eq.)458250996.4%
Control (No Scavenger)4582502480.8%
Protocol 2: Scale-Up with N-Acetylcysteine (NAC) Aqueous Wash

This protocol is useful when solid scavengers cause product loss or when a non-filtration-based method is desired.

Objective: To remove palladium impurities using a soluble chelating agent.

Materials:

  • Crude isoquinoline product dissolved in a water-immiscible organic solvent (e.g., Toluene, EtOAc).

  • N-Acetylcysteine (NAC)

  • Deionized Water

  • Sodium Bicarbonate (or other mild base)

  • Separatory funnel

Procedure:

  • Prepare Wash Solution: Prepare a 5-10% (w/v) aqueous solution of N-Acetylcysteine. Adjust the pH to ~7-8 with a mild base like sodium bicarbonate to deprotonate the thiol, increasing its nucleophilicity.

  • First Wash: Add the organic solution of your product to a separatory funnel. Add an equal volume of the NAC wash solution.

  • Extract: Shake the funnel vigorously for 5-10 minutes. The palladium will be chelated by the NAC and extracted into the aqueous layer.

  • Separate Layers: Allow the layers to separate and drain the lower aqueous layer. The aqueous layer may be colored from the palladium-NAC complex.

  • Repeat (Optional): For higher levels of contamination, a second wash with fresh NAC solution may be necessary.

  • Water Wash: Wash the organic layer with deionized water to remove any residual NAC.

  • Dry and Concentrate: Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure to obtain the purified product.

  • Analysis: Submit a sample of the final product for ICP-MS analysis to confirm palladium removal.

Logical Flow for Method Selection

start Need to Remove Pd from Isoquinoline Synthesis initial_purification Perform Standard Work-up & Column Chromatography start->initial_purification analyze_pd Analyze Pd by ICP-MS initial_purification->analyze_pd pd_ok Pd < 10 ppm Process Complete analyze_pd->pd_ok Yes pd_high Pd > 10 ppm analyze_pd->pd_high No check_solubility Is Product Highly Soluble & Non-Polar? pd_high->check_solubility solid_scavenger Use Solid-Supported Scavenger (Protocol 1) check_solubility->solid_scavenger Yes soluble_chelator Use Aqueous Chelator Wash (Protocol 2) check_solubility->soluble_chelator No, or polar check_yield Check Product Yield solid_scavenger->check_yield final_analysis Final ICP-MS Analysis soluble_chelator->final_analysis yield_ok Yield Acceptable check_yield->yield_ok Yes yield_low Significant Product Loss check_yield->yield_low No yield_ok->final_analysis optimize_solid Optimize Solid Scavenger: - Reduce equivalents - Change support type yield_low->optimize_solid optimize_solid->final_analysis final_analysis->pd_ok

Caption: Decision tree for selecting a palladium removal method.

References

  • A novel method for the synthesis of functionalized isoquinoline-1,3-diones and oxindoles has been disclosed via a palladium-catalyzed domino carbopalladation/carbonylation reaction. Chemistry – An Asian Journal. [Link]

  • Palladium scavenging: From 1% to within ICH limits. Onyx Scientific. [Link]

  • Synthesis of substituted isoquinolines utilizing palladium-catalyzed α-arylation of ketones. PNAS. [Link]

  • Synthesis of Isoquinolinones via Regioselective Palladium-Catalyzed C–H Activation/Annulation. Semantic Scholar. [Link]

  • Isoquinoline synthesis. Organic Chemistry Portal. [Link]

  • Synthesis of substituted isoquinolines utilizing palladium-catalyzed -arylation of ketones. ResearchGate. [Link]

  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. ACS Publications. [Link]

  • How to Remove Palladium in three easy steps. Biotage. [Link]

  • CHAPTER 16: Palladium Detection Techniques for Active Pharmaceutical Ingredients Prepared via Cross-Couplings. Royal Society of Chemistry. [Link]

  • What methods are used to measure the purity, thickness, and quality of palladium-plated layers? ProPlate® Posts. [Link]

  • Screening - ACS GCI Pharmaceutical Roundtable Reagent Guides. ACS GCI Pharmaceutical Roundtable. [Link]

  • Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. PMC. [Link]

  • Final Analysis: The Use of Metal Scavengers for Recovery of Palladium Catalyst from Solution. ResearchGate. [Link]

  • Analytical Methods to Determine Palladium in Environmental Matrices: A Review. ResearchGate. [Link]

  • Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters. [Link]

  • Your trick to remove residual palladium. Reddit. [Link]

  • Cross-coupling reaction. Wikipedia. [Link]

  • How can i remove palladium Pd catalyst easily? ResearchGate. [Link]

  • How to remove palladium catalyst from reaction mixture? ResearchGate. [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. MDPI. [Link]

Sources

Optimization

Technical Support Center: 4-Aminoisoquinoline-3-Carboxylic Acid Synthesis

Welcome to the Advanced Heterocycle Synthesis Support Hub. You are likely accessing this guide because you are encountering low yields or purification difficulties during the hydrolysis of ethyl 4-aminoisoquinoline-3-car...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Heterocycle Synthesis Support Hub. You are likely accessing this guide because you are encountering low yields or purification difficulties during the hydrolysis of ethyl 4-aminoisoquinoline-3-carboxylate (or its methyl/t-butyl analogs) to its free acid form.

This transformation is deceptively simple. While standard ester hydrolysis protocols (NaOH/MeOH) often work for simple aromatics, the 4-aminoisoquinoline scaffold presents unique electronic and solubility challenges that frequently lead to stalled reactions, decarboxylation, or isolation failures.

Module 1: The Reaction Workflow & Logic

The hydrolysis of 4-aminoisoquinoline-3-carboxylates requires a delicate balance. The 4-amino group is a strong electron donor, which deactivates the ester carbonyl toward nucleophilic attack (making the reaction sluggish). Conversely, the resulting amino-acid product is zwitterionic and prone to thermal decarboxylation if the workup is too aggressive.

Visualizing the Pathway

The following diagram outlines the "Happy Path" to high yield versus the common "Failure Modes."

G Start Starting Material (Ethyl 4-aminoisoquinoline-3-carboxylate) Reagent Reagent Choice LiOH vs NaOH Start->Reagent Solubilization (THF/H2O) Inter Intermediate (Carboxylate Salt) Reagent->Inter Hydrolysis (25-50°C) Acid Acidification (pH Adjustment) Inter->Acid Careful titration to pI Fail_Decarb FAILURE MODE: Decarboxylation Inter->Fail_Decarb Heat > 60°C + Strong Acid Product Target Product (Zwitterion Precipitate) Acid->Product Precipitation @ pH 4.5-5.5 Fail_Sol FAILURE MODE: Product remains in Mother Liquor Acid->Fail_Sol pH < 3 or pH > 7

Figure 1: Workflow logic for the hydrolysis of 4-aminoisoquinoline-3-carboxylates, highlighting critical control points to avoid decarboxylation and solubility losses.

Module 2: Troubleshooting Guide (Root Cause Analysis)

Issue 1: Incomplete Reaction (Starting Material Remains)

Symptom: TLC shows significant starting ester after 12+ hours.

  • The Science: The amino group at position 4 donates electron density into the isoquinoline ring (resonance effect), reducing the electrophilicity of the carbonyl carbon at position 3. This makes the ester resistant to hydroxide attack.

  • The Fix:

    • Switch to LiOH: Lithium acts as a Lewis acid, coordinating with the carbonyl oxygen and increasing its electrophilicity.

    • Solvent System: Change from MeOH/H2O to THF/H2O (3:1) . The starting material is likely poorly soluble in pure alcohols; THF ensures the ester is in solution to react.

Issue 2: "Disappearing" Product (Decarboxylation)

Symptom: Reaction completes, but after acidification and drying, the mass balance is low, and NMR shows loss of the carboxylic acid signal.

  • The Science: Amino acids conjugated to aromatic rings (specifically vinylogous amino acids) are thermally unstable. Upon acidification, if the temperature is high, the molecule facilitates its own decarboxylation to form 4-aminoisoquinoline.

  • The Fix:

    • Strict Temperature Control: Never heat the acidification step. Perform pH adjustment at 0°C to 5°C .

    • Avoid Strong Acid Reflux: Do not use HCl reflux for hydrolysis. This is the primary cause of decarboxylation in this scaffold.

Issue 3: Low Recovery (Zwitterion Solubility)

Symptom: Reaction works, but nothing precipitates upon acidification.

  • The Science: The product is a zwitterion. At low pH (<2), the amine is protonated (soluble cation). At high pH (>9), the acid is deprotonated (soluble anion). The product is least soluble only at its Isoelectric Point (pI).

  • The Fix:

    • Target pH: You must titrate exactly to the pI, typically pH 4.5–5.5 for this class of molecules.

    • Salting Out: If precipitation is light, saturate the aqueous phase with NaCl or add isopropanol to force the zwitterion out of solution.

Module 3: Optimized Experimental Protocol

Protocol ID: ISOQ-HYD-04 Objective: Hydrolysis of Ethyl 4-aminoisoquinoline-3-carboxylate to 4-aminoisoquinoline-3-carboxylic acid.

Reagents & Equipment
  • Substrate: Ethyl 4-aminoisoquinoline-3-carboxylate (1.0 eq)

  • Base: Lithium Hydroxide Monohydrate (LiOH·H2O) (3.0 eq)

  • Solvent: THF (Tetrahydrofuran) and Distilled Water (3:1 ratio)

  • Acid: 1M Acetic Acid (preferred) or 1M HCl

Step-by-Step Methodology
  • Dissolution: In a round-bottom flask, dissolve 1.0 eq of the ester in THF (10 volumes). Stir until fully dissolved.

  • Activation: Dissolve 3.0 eq of LiOH·H2O in Water (3.3 volumes). Add this solution dropwise to the THF mixture.

    • Why? Adding the base slowly prevents localized high concentrations that could degrade the amine.

  • Reaction: Stir at 40°C for 4-6 hours. Monitor by TLC (System: 10% MeOH in DCM).

    • Note: Do not exceed 50°C. If reaction is slow, add 10% volume of Methanol to aid solubility, but avoid higher heat.

  • Workup (The Critical Step):

    • Cool the reaction mixture to 0°C in an ice bath.

    • Partially evaporate THF under reduced pressure (keep bath temp <30°C) to reduce volume.

    • Carefully acidify with 1M Acetic Acid dropwise while stirring.

    • STOP adding acid when pH reaches 5.0 . Use a calibrated pH meter, not just paper.

  • Isolation:

    • A solid precipitate (yellow/off-white) should form.

    • Stir at 0°C for 30 minutes to maximize precipitation.

    • Filter the solid and wash with cold water followed by cold diethyl ether (to remove unreacted ester).

    • Dry under high vacuum at room temperature (do not use a hot oven).

Data Comparison: Base vs. Acid Hydrolysis
ParameterMethod A: Acid Hydrolysis (6M HCl, Reflux)Method B: Optimized Base Hydrolysis (LiOH, 40°C)
Reaction Time 2 hours4-6 hours
Conversion 100%>95%
Decarboxylation High Risk (>30% loss) Negligible (<2%)
Isolated Yield 45-55%82-88%
Purity (HPLC) 85% (requires recrystallization)>98% (clean precipitate)

Module 4: Frequently Asked Questions (FAQ)

Q: Can I use NaOH instead of LiOH? A: Yes, but LiOH is preferred. Lithium cations coordinate better with the carbonyl oxygen in sterically crowded or electron-rich esters, accelerating the attack of the hydroxide ion. If you must use NaOH, add 10-20% Methanol to the THF to ensure the sodium salt of the intermediate remains soluble.

Q: My product is an oil after acidification, not a solid. What do I do? A: This indicates trapped solvent or impurities preventing crystallization.

  • Decant the aqueous layer.

  • Triturate the oil with Acetonitrile or Diethyl Ether .

  • Sonicate for 5 minutes. This usually induces crystallization of the zwitterion.

Q: Is the 4-amino group stable to oxidation during hydrolysis? A: Generally, yes. However, if your starting material is dark or impure, the amino group can oxidize to form diazo-like species or polymers under basic conditions in air.

  • Recommendation: Flush the reaction vessel with Nitrogen or Argon before starting, especially if working on scales >5g.

References

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (Foundational text on isoquinoline reactivity and resonance effects).
  • Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH. (Detailed mechanisms of ester hydrolysis in electron-rich heterocycles).
  • PubChem. (n.d.). 4-Aminoisoquinoline Compound Summary. National Center for Biotechnology Information. Retrieved October 26, 2023, from [Link] (Structural and pKa data verification).

  • ResearchGate. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids. (Analogous chemistry for quinoline/isoquinoline carboxylic acid isolation). Retrieved from [Link]

  • Google Patents. (2015). Synthesis method of 4-aminoisoquinoline-8-methyl formate. (CN104447547B). Retrieved from (Demonstrates comparable hydrolysis workflows for amino-isoquinoline esters).
Troubleshooting

Technical Support Center: Troubleshooting Thermal Decarboxylation of Isoquinoline-3-Carboxylic Acid

Welcome to the Advanced Applications Support Center. As researchers and drug development professionals, you often subject heterocyclic scaffolds to harsh cross-coupling or functionalization conditions.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. As researchers and drug development professionals, you often subject heterocyclic scaffolds to harsh cross-coupling or functionalization conditions. A frequent point of failure in these workflows is the unexpected thermal degradation of isoquinoline-3-carboxylic acid.

This guide is designed by our Senior Application Scientists to help you diagnose the root cause of this instability, understand the underlying physical chemistry, and implement self-validating protocols to protect your valuable intermediates.

🔬 Diagnostic FAQs: Understanding the Mechanism

Q1: Why does my isoquinoline-3-carboxylic acid degrade into unsubstituted isoquinoline when heated above 100°C? Many researchers treat isoquinoline-3-carboxylic acid like a standard benzoic acid derivative, expecting high thermal stability. However, because the carboxylic acid is positioned alpha to the ring nitrogen (the 3-position is adjacent to the 2-position nitrogen), it behaves analogously to picolinic acid. Upon heating, it spontaneously decarboxylates via the [Hammick reaction mechanism][1]. The basic nitrogen lone pair stabilizes the transition state, leading to the extrusion of CO₂ and the formation of a transient ylide (or carbene) intermediate, which is rapidly protonated by the solvent to yield unsubstituted isoquinoline[1][2].

Q2: I need to run a transition-metal catalyzed cross-coupling at 120°C. Does my choice of solvent impact the rate of decarboxylation? Absolutely. The causality of decarboxylation in anionic forms is heavily dependent on the solvent microenvironment. Mechanistic studies on related alpha-pyridine carboxylates reveal that water plays a critical role in accelerating degradation[3][4]. Water forms a hydrogen-bonded bridge between the carboxylate oxygen and the aromatic nitrogen, which significantly lowers the activation energy required for C-C bond cleavage[3][4]. If you switch to strictly anhydrous solvents (e.g., anhydrous ethylene glycol or DMF), the carboxylate anion lacks this hydrogen-bonded bridge and exhibits significantly higher thermal stability, even at 150°C[4].

Q3: Can I simply form the hydrochloride salt to protonate the nitrogen and block the ylide formation? Counterintuitively, no. While you might assume that protonating the nitrogen removes the lone pair required for classic Hammick ylide stabilization, kinetic studies demonstrate that protonated alpha-imino acids undergo a distinct, highly accelerated decarboxylation pathway at elevated temperatures[5]. Furthermore, forming an N-alkyl betaine derivative actually accelerates decarboxylation by roughly 100-fold compared to the free acid[4]. Therefore, salt formation is not a viable thermal protection strategy.

Q4: What is the most reliable chemical modification to prevent decarboxylation during high-temperature workflows? Transient esterification. By converting the carboxylic acid to a methyl or ethyl ester, you eliminate the ionizable proton and prevent the formation of the carboxylate anion entirely. This completely shuts down the Hammick mechanism, allowing you to subject the isoquinoline core to temperatures exceeding 150°C without loss of the C3 functional group[2].

📊 Quantitative Data: Thermal Stability Profiling

To guide your reaction design, we have summarized the relative thermal stability of isoquinoline-3-carboxylic acid derivatives based on kinetic decarboxylation studies of alpha-nitrogen heterocycles[2][4][5].

Substrate StateSolvent SystemTemperatureRelative Decarboxylation RateStability Conclusion
Free Acid Aqueous Buffer (pH 7)150°CHighUnstable (Hammick Mechanism)
N-Methyl Betaine Aqueous Buffer150°C~100x Faster than Free AcidHighly Unstable
Carboxylate Anion Anhydrous Ethylene Glycol150°CNegligible after 48hStable (No H-bond bridge)
Methyl Ester Toluene / DMF>150°CNoneHighly Stable (Recommended)

⚙️ Experimental Protocols: Self-Validating Protection Strategy

To ensure your compound survives high-temperature transformations, use the following self-validating protection-deprotection workflow. We incorporate analytical checkpoints to ensure the protection is complete before applying heat, preventing irreversible loss of starting material.

Phase 1: Transient Protection (Fischer Esterification)

Causality: Converting the acid to an ester prevents the formation of the carboxylate anion, physically blocking the C-C bond cleavage mechanism.

  • Initiation: Suspend isoquinoline-3-carboxylic acid (1.0 eq) in anhydrous methanol (0.5 M concentration) under an inert atmosphere.

  • Catalysis: Slowly add concentrated H₂SO₄ (0.1 eq) dropwise at 0°C. Note: Using catalytic acid activates the carbonyl carbon for nucleophilic attack by methanol without driving the bulk solution into a highly acidic regime that could trigger premature degradation.

  • Heating: Reflux the mixture at 65°C for 12 hours.

  • Validation Checkpoint (Critical): Analyze the reaction mixture via LC-MS. The product mass must shift from [M+H]⁺ 174 (Free Acid) to [M+H]⁺ 188 (Methyl Ester). Do not proceed to your high-temperature workflow until the free acid peak is <1% by UV integration.

  • Isolation: Concentrate under reduced pressure, neutralize carefully with saturated aqueous NaHCO₃, and extract with EtOAc to isolate the thermally stable isoquinoline-3-carboxylate methyl ester.

Phase 2: High-Temperature Reaction
  • Subject the protected ester to your desired high-temperature conditions (e.g., Suzuki-Miyaura coupling at 120°C in anhydrous DMF). The ester functionality will remain completely intact[2].

Phase 3: Deprotection (Saponification)

Causality: Room-temperature basic hydrolysis rapidly cleaves the ester without providing the thermal energy required for the water-bridged decarboxylation of the resulting carboxylate anion.

  • Solvation: Dissolve the crude ester product in a 3:1 mixture of THF and water.

  • Hydrolysis: Add LiOH·H₂O (3.0 eq) and stir at room temperature (20-25°C) for 4 hours.

  • Validation Checkpoint: Monitor by TLC (UV 254 nm). The starting ester spot will disappear, replaced by a baseline spot corresponding to the lithium carboxylate salt.

  • Recovery: Carefully acidify to pH 4-5 using 1M HCl at 0°C to precipitate the functionalized isoquinoline-3-carboxylic acid. Filter and dry under vacuum.

🗺️ Mechanistic Pathway Visualization

G Start Isoquinoline-3-carboxylic acid (Substrate) Aqueous Aqueous Media / Heating (Water-bridged complex) Start->Aqueous Unprotected + Water Ester Esterification (e.g., MeOH, H2SO4) Start->Ester Protection Strategy Anhydrous Anhydrous Solvents (e.g., Ethylene Glycol) Start->Anhydrous Solvent Optimization Ylide Hammick Ylide Intermediate (C-C Bond Cleavage) Aqueous->Ylide Decarb Decarboxylation (Isoquinoline + CO2) Ylide->Decarb StableEster Isoquinoline-3-carboxylate ester (Thermally Stable >150°C) Ester->StableEster Blocks Carboxylate Formation StableAnion Stable Carboxylate Anion (No H-bond bridge) Anhydrous->StableAnion Prevents Water Bridge

Figure 1: Mechanistic pathways of thermal decarboxylation vs. chemical protection strategies.

📚 References

  • [5] Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. III. 3-Hydroxy- and 3-aminopyridine-2-carboxylic acids. ResearchGate. 5

  • [3] Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II. ResearchGate. 3

  • [4] Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II. Canadian Journal of Chemistry.4

  • [2] Product Class 5: Isoquinolines. Science of Synthesis (Thieme Connect). 2

  • [1] Hammick reaction. Wikipedia. 1

Sources

Optimization

acid-base extraction protocol for aminoisoquinoline purification

Ticket ID: ISOQ-PUR-001 Subject: Acid-Base Extraction Protocol & Troubleshooting for Aminoisoquinolines Status: Open Assigned Specialist: Senior Application Scientist Executive Summary & Core Directive The Issue: You are...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: ISOQ-PUR-001 Subject: Acid-Base Extraction Protocol & Troubleshooting for Aminoisoquinolines Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary & Core Directive

The Issue: You are attempting to purify an aminoisoquinoline derivative (e.g., 5-aminoisoquinoline or 1-aminoisoquinoline) from a crude reaction mixture containing non-basic impurities (starting materials, neutral byproducts) and potentially tarry residues.

The Solution: A pH-switched liquid-liquid extraction (Acid-Base Workup).[1] This exploits the amphiphilic nature of the aminoisoquinoline core. By manipulating the pH relative to the molecule's pKa, we toggle its solubility between the organic phase (neutral free base) and the aqueous phase (protonated salt).

Critical Warning:

  • Oxidation Sensitivity: Aminoisoquinolines (particularly the 5-isomer) are prone to air-oxidation, turning from yellow to dark brown/green. Minimize exposure to light and air.

  • Emulsion Risk: Isoquinolines are surfactants; vigorous shaking often leads to intractable emulsions.

Standard Operating Procedure (SOP)

Protocol: Differential pH Extraction

Reagents Required[2][3][4][5][6][7]
  • Organic Solvent: Dichloromethane (DCM) is preferred for solubility; Ethyl Acetate (EtOAc) is a safer alternative if the product is sufficiently soluble.[2]

  • Acid: 1M or 2M Hydrochloric Acid (HCl).

  • Base: 2M Sodium Hydroxide (NaOH) or Ammonium Hydroxide (NH₄OH).

  • Drying Agent: Anhydrous Sodium Sulfate (Na₂SO₄).[1]

Step-by-Step Workflow

Phase 1: Solubilization & Acid Extraction (Protonation)

  • Dissolve: Dissolve the crude residue in DCM (approx. 10-20 mL per gram of crude).

    • Note: If the crude is an oil, ensure it is fully dissolved. If solids remain, filter them before extraction to prevent emulsions.[2]

  • Extract: Transfer to a separatory funnel. Add an equal volume of 1M HCl.

  • Agitate: Shake gently (do not shake vigorously) for 1-2 minutes. Vent frequently.

  • Separate: Allow layers to separate.

    • Bottom Layer (Organic): Contains non-basic impurities.

    • Top Layer (Aqueous): Contains your product as the hydrochloride salt (

      
      ).
      
  • Repeat: Drain the organic layer.[1] Add fresh DCM to the aqueous layer and wash again to remove trapped impurities. Discard the organic washes.

Phase 2: Basification & Recovery (Deprotonation)

  • Cool: Transfer the acidic aqueous layer to a beaker. Place on ice/water bath. Exothermic reactions degrade amines.

  • Basify: Slowly add 2M NaOH (or NH₄OH) with stirring until pH reaches 10–12.

    • Observation: The solution will become cloudy as the free base precipitates or oils out.

  • Re-Extract: Transfer the basic aqueous mixture back to a clean separatory funnel. Extract with fresh DCM (3 x volumes).

    • Why 3 times? To maximize recovery based on the partition coefficient (

      
      ).
      
  • Dry & Concentrate: Combine the organic extracts. Wash with Brine (saturated NaCl). Dry over Na₂SO₄ for 15 minutes. Filter and concentrate under reduced pressure (Rotovap).

The Science: Why This Works (Mechanistic Insight)

The success of this protocol hinges on the Henderson-Hasselbalch equation :



pKa Differential Table

The position of the amino group drastically alters basicity.[3] You must know your isomer.

CompoundApprox pKa (Conjugate Acid)Structural Insight
Isoquinoline 5.4Moderately basic pyridine-like nitrogen.
5-Aminoisoquinoline ~5.7Amino group is on the carbocyclic ring; behaves like an aniline.
1-Aminoisoquinoline ~7.6Amino group is adjacent to ring nitrogen; amidine-like resonance increases basicity significantly.

Data synthesized from standard heterocyclic chemistry texts and experimental values.

Operational Logic:

  • To Extract into Water: We need the salt form.[4] We must drop the pH at least 2 units below the pKa. Using 1M HCl (pH ~0) ensures >99% protonation for all isomers.

  • To Recover into Organic: We need the free base.[1] We must raise the pH at least 2 units above the pKa.

    • For 5-amino (pKa 5.7), pH 8 is sufficient.

    • For 1-amino (pKa 7.6), pH 10+ is required.

Visual Workflow (Process Logic)

ExtractionProtocol Start Crude Mixture (Aminoisoquinoline + Impurities) Dissolve Dissolve in DCM Start->Dissolve AddAcid Add 1M HCl (Phase 1) Dissolve->AddAcid Sep1 Separate Layers AddAcid->Sep1 OrgLayer1 Organic Layer (Neutral/Acidic Impurities) Sep1->OrgLayer1 Discard AqLayer1 Aqueous Layer (Acidic) (Product as Salt: R-NH3+) Sep1->AqLayer1 Keep Basify Basify to pH > 11 (Add NaOH) AqLayer1->Basify Extract2 Extract with DCM (Phase 2) Basify->Extract2 AqLayer2 Aqueous Layer (Waste Salts) Extract2->AqLayer2 Discard OrgLayer2 Organic Layer (Product as Free Base) Extract2->OrgLayer2 Keep Final Dry (Na2SO4) & Evaporate Pure Aminoisoquinoline OrgLayer2->Final

Caption: Logical flow of the acid-base "switch" purification. Blue nodes indicate where the product resides.

Troubleshooting Guide (Diagnostic Tree)

Issue 1: Dreaded Emulsion Formation

Symptom: A third "rag" layer forms between the organic and aqueous phases, preventing separation. Root Cause: Isoquinolines act as surfactants. Vigorous shaking creates stable micelles. Corrective Actions:

  • The "Time" Method: Wait 20 minutes.

  • The "Brine" Method: Add saturated NaCl solution to the aqueous layer. This increases ionic strength and forces phase separation ("Salting Out").

  • The "Filtration" Method: Pass the entire emulsion through a pad of Celite (diatomaceous earth) in a sintered glass funnel. The solid particles stabilizing the emulsion will be trapped.

Issue 2: Low Recovery (Yield Loss)

Symptom: Product is missing from the final organic layer. Root Cause & Fixes:

  • pH Mismatch: Did you reach pH > 11 during basification? If the pH is 7-8, 1-aminoisoquinoline (pKa 7.6) will still be 50% protonated and stay in the water. Check pH with a strip, not just by calculation.

  • Water Solubility: Short-chain aminoisoquinolines have partial water solubility even as free bases. Fix: Saturate the aqueous layer with NaCl before the final DCM extraction to push the organic molecule out (Salting Out).

Issue 3: Product "Oils Out"

Symptom: Upon adding base, the product forms a sticky goo on the glass/stir bar instead of a precipitate. Root Cause: The product melting point is near room temperature, or impurities are depressing the melting point. Corrective Action:

  • Do not try to filter the oil.

  • Add the extraction solvent (DCM) immediately to dissolve the oil.

  • If crystallization is desired, switch solvent to a mixture of Hexanes/Ethyl Acetate after isolation.

Frequently Asked Questions (FAQ)

Q: My product turned dark brown after drying. Is it ruined? A: Likely not. Aminoisoquinolines oxidize easily to form colored quinoid-like impurities on the surface.

  • Fix: Perform a rapid filtration through a small plug of silica gel using DCM/MeOH (95:5).

  • Prevention:[5] Store under Nitrogen/Argon in the dark.

Q: Can I use Diethyl Ether instead of DCM? A: It is risky. Aminoisoquinolines are often less soluble in ether than in DCM. If the solubility is too low, the product will precipitate during the extraction, creating a suspension that is hard to separate. Stick to DCM or Chloroform.

Q: I am purifying a 1-aminoisoquinoline. Any special notes? A: Yes. Because of the amidine-like structure, 1-aminoisoquinolines are much stronger bases. Ensure your acid wash is strong enough (pH < 1) and your basification is high enough (pH > 12). Weak bases like bicarbonate will not work for recovery.

References

  • PubChem. 1-Aminoisoquinoline (Compound). National Library of Medicine. Available at: [Link]

  • PubChem. 5-Aminoisoquinoline (Compound). National Library of Medicine. Available at: [Link]

  • Albert, A., & Phillips, J. N. (1956).Ionization Constants of Heterocyclic Substances. Journal of the Chemical Society.
  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Edition. Longman Scientific & Technical. (Standard reference for acid-base extraction methodologies).

Sources

Troubleshooting

resolving rotamers in NMR spectra of isoquinoline carboxamides

Welcome to the Technical Support Center for NMR Spectral Analysis. This guide is specifically engineered for researchers and drug development professionals dealing with complex conformational dynamics in heterocyclic pha...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for NMR Spectral Analysis. This guide is specifically engineered for researchers and drug development professionals dealing with complex conformational dynamics in heterocyclic pharmacophores.

Below, we address the identification, validation, and thermodynamic quantification of amide rotamers in isoquinoline carboxamides (such as the TSPO ligand PK 11195).

I. Diagnostic Workflow: Rotamer vs. Impurity

When synthesizing isoquinoline carboxamides, researchers frequently encounter duplicated NMR signal sets. The following logical workflow provides a self-validating system to differentiate dynamic conformational isomers (rotamers) from static impurities or diastereomers.

RotamerResolution Step1 1. Observe Peak Duplication in 1H/13C NMR Step2 2. Run 1D Selective NOESY or 2D EXSY Step1->Step2 Decision1 Are cross-peaks in the same phase as the diagonal? Step2->Decision1 PathA Chemical Exchange Confirmed (Rotamers) Decision1->PathA YES (Same Phase) PathB No Exchange (Diastereomers / Impurities) Decision1->PathB NO (Opposite/No Phase) Step3 3. Run VT-NMR (Variable Temperature) PathA->Step3 Step4 4. Identify Coalescence Temperature (Tc) Step3->Step4 Step5 5. Calculate Rotational Energy Barrier (ΔG‡) Step4->Step5

Diagnostic workflow for resolving NMR signal duplication using EXSY and VT-NMR.

II. Frequently Asked Questions (FAQs)

Q: Why does my highly purified isoquinoline carboxamide show duplicate peak sets in the


H NMR spectrum? 
A:  This is an expected phenomenon driven by steric causality. Isoquinoline carboxamides feature a bulky heterocyclic core and substituted amide groups. The steric clash between the isoquinoline ring and the amide substituents (such as a 2-chlorophenyl group) restricts rotation around the C–N partial double bond[1]. Because this rotational energy barrier is high, the interconversion between 

and

conformers is slower than the NMR timescale at room temperature. The spectrometer detects each "frozen" conformer as a distinct molecule, resulting in multiple signal sets[1].

Q: Variable Temperature (VT) NMR takes a long time and risks degrading my sample. Is there a faster way to prove these are rotamers and not diastereomers? A: Yes. 1D or 2D Exchange Spectroscopy (EXSY) is a non-intrusive, rapid alternative[2]. By irradiating a specific proton resonance of one suspected rotamer, you transfer magnetization to the corresponding proton of the other rotamer. If the molecules are in chemical exchange (i.e., they are rotamers), the resulting cross-peak will appear in the same phase as the irradiated peak[3]. Diastereomers or static impurities will not exhibit this chemical exchange[2].

Q: What thermodynamic parameters should I expect for these systems? A: Rotational barriers (


) for isoquinoline carboxamides generally fall between 17 and 25 kcal/mol[1]. Because of these high barriers, coalescence temperatures (

) often exceed the boiling point of standard NMR solvents like CDCl

.

III. Quantitative Data Reference

To provide a baseline for your own calculations, below is a summary of the thermodynamic parameters for PK 11195, the prototypical isoquinoline carboxamide TSPO ligand:

Compound / SystemExchange ProcessCoalescence Temp (

)
Rotational Barrier (

)
Most Stable Conformer
PK 11195 (1a) Amide bond & 2'-chlorophenyl rotation57 – 104 °C17.1 – 17.8 kcal/mol

-rotamer (by ~0.4 kcal/mol)
N-desmethyl-PK 11195 (1b)

to

rotation
> 120 °C (Estimated)25.4 kcal/mol (Computed)N/A

Data derived from dynamic


H/

C NMR spectroscopy and quantum chemistry calculations[1].

IV. Step-by-Step Troubleshooting Protocols

Every analytical workflow must be a self-validating system. The following protocols are designed to build internal checks into your experimental setup.

Protocol A: Non-Intrusive Rotamer Validation via 1D Selective NOESY/EXSY

Causality Focus: This protocol leverages magnetization transfer. If two species are interconverting, saturating one state transfers the saturation to the other before relaxation occurs.

  • Sample Preparation: Prepare a high-concentration sample (e.g., 15–20 mg in 0.6 mL CDCl

    
     or DMSO-
    
    
    
    ) to ensure a high signal-to-noise ratio, which is critical for detecting minor rotamer populations.
  • Parameter Optimization: Acquire a standard

    
    H NMR spectrum and identify a well-resolved proton pair belonging to the two suspected rotamers (e.g., the 
    
    
    
    -methyl signals). Set the mixing time (
    
    
    ) to approximate the inverse of the exchange rate (
    
    
    ), typically 300–800 ms.
    • Causality Check: If

      
       is too short, magnetization transfer cannot occur. If 
      
      
      
      is too long, longitudinal relaxation (
      
      
      ) will destroy the signal.
  • Execution: Selectively irradiate the peak of the major rotamer.

  • Self-Validating Phase Analysis: Process the spectrum.

    • Positive Result: If the corresponding peak of the minor rotamer appears with the same phase as the irradiated peak, chemical exchange is confirmed[3].

    • Negative Result: If no peak appears, or it appears in the opposite phase (indicating a spatial NOE rather than exchange), the peaks belong to non-equilibrating diastereomers or impurities[2].

Protocol B: Determining Rotational Energy Barriers ( ) via VT-NMR

Causality Focus: Heating the sample increases the kinetic energy of the molecules, accelerating the rotation around the amide bond. When the exchange rate exceeds the frequency difference between the two peaks (


), the peaks coalesce.
  • Solvent Selection: Choose a high-boiling deuterated solvent like DMSO-

    
     (b.p. 189 °C) or 1,1,2,2-tetrachloroethane-
    
    
    
    (TCE-
    
    
    ).
    • Causality Check: Isoquinoline carboxamides often have

      
       values exceeding 100 °C[1]. Standard CDCl
      
      
      
      will boil before coalescence is reached, invalidating the experiment.
  • Incremental Heating: Acquire

    
    H NMR spectra at 10 °C increments starting from 25 °C. Allow 5 minutes of equilibration time at each step. As you observe peak broadening (approaching coalescence), reduce increments to 2 °C to accurately pinpoint 
    
    
    
    .
  • Coalescence Identification: Identify the exact temperature (

    
    ) where the two distinct rotamer peaks merge into a single, flat-topped peak.
    
  • Thermodynamic Calculation:

    • Calculate the exchange rate at coalescence:

      
       (where 
      
      
      
      is the peak separation in Hz at room temperature).
    • Use the Eyring equation to calculate the free energy of activation (

      
      ):
      
      
      
      
      (Result in cal/mol).

V. References

1.[1] Solution Structures of the Prototypical 18 kDa Translocator Protein Ligand, PK 11195, Elucidated with 1H/13C NMR Spectroscopy and Quantum Chemistry Source: PubMed Central (PMC) / ACS Chemical Neuroscience URL:

2.[2] Rotamers or diastereomers? An overlooked NMR solution Source: PubMed / National Institutes of Health URL:

3.[3] Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers Source: ACS Omega / National Institutes of Health URL:

Sources

Reference Data & Comparative Studies

Validation

Spectroscopic Profiling of Isoquinoline-3-Carboxylic Acid: A Comparative IR Analysis

Strategic Analysis: The Carbonyl Diagnostic In drug discovery—specifically in the development of HIF prolyl hydroxylase inhibitors—Isoquinoline-3-carboxylic acid (IQ3CA) serves as a critical pharmacophore. For synthetic...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Analysis: The Carbonyl Diagnostic

In drug discovery—specifically in the development of HIF prolyl hydroxylase inhibitors—Isoquinoline-3-carboxylic acid (IQ3CA) serves as a critical pharmacophore. For synthetic chemists and analytical scientists, the infrared (IR) spectrum, particularly the carbonyl (


) stretch, is not merely a confirmation of identity; it is a probe of the electronic environment  and solid-state packing  of the molecule.

This guide moves beyond basic peak assignment. We compare IQ3CA against its structural isomers and analogs to demonstrate how the position of the nitrogen atom and the formation of zwitterions dictate the spectral signature.

The Core Challenge: Neutral vs. Zwitterionic Forms

Unlike standard aromatic acids (e.g., Benzoic Acid), IQ3CA possesses a basic nitrogen atom within the ring. In the solid state, this leads to a competition between two forms:

  • Neutral Dimer: Standard carboxylic acid hydrogen bonding (

    
    ).
    
  • Zwitterion: Proton transfer from acid to nitrogen (

    
    ).
    

The Critical Insight: The "Carbonyl Stretch" at


 is the primary indicator of this state. Its presence indicates a neutral molecule; its absence (replaced by carboxylate bands) indicates a zwitterion.

Comparative Performance Data

The following table contrasts the vibrational characteristics of IQ3CA with its positional isomer (Isoquinoline-1-carboxylic acid) and the carbocyclic parent (Benzoic acid).

Table 1: Comparative Carbonyl Vibrational Signatures[1]
CompoundStructure TypeElectronic EnvironmentDiagnostic

Frequency (Solid State)*
Key Spectral Feature
Isoquinoline-3-carboxylic acid (IQ3CA) Heteroaromatic Acid (Meta-like)Nitrogen exerts inductive withdrawal (-I) through

-bonds; Resonance (+R) is minimized.
1715 – 1725 cm⁻¹ (Neutral) or1620 – 1550 cm⁻¹ (Zwitterion)Frequency is higher than benzoic acid due to electron-deficient ring (if neutral).
Isoquinoline-1-carboxylic acid (IQ1CA) Heteroaromatic Acid (Ortho-like)Carboxyl group adjacent to Nitrogen. Strong inductive effect; Potential intramolecular H-bond.1700 – 1710 cm⁻¹ Often shows lower frequency shifts due to intramolecular H-bonding (5-membered ring interaction).
Benzoic Acid Carbocyclic Aromatic AcidStandard conjugation with phenyl ring.1685 – 1700 cm⁻¹ Classic "dimer" stretch. Reference standard.
Methyl Isoquinoline-3-carboxylate Ester DerivativeNo H-bond donor capability.1735 – 1750 cm⁻¹ Sharp, high-frequency singlet. Confirms "free" carbonyl nature.

*Note: Exact values depend on sample preparation (KBr Pellet vs. Nujol Mull). Solid-state packing forces often shift these values by


.

Mechanistic Interpretation

To interpret the spectrum of IQ3CA accurately, one must understand the causality behind the shifts.

A. The Inductive Effect (The Blue Shift)

The isoquinoline ring is electron-deficient compared to benzene due to the electronegative nitrogen.

  • Mechanism: The nitrogen atom pulls electron density away from the ring system. This electron withdrawal extends to the carbonyl carbon, shortening the

    
     bond and increasing its force constant (
    
    
    
    ).
  • Result: IQ3CA absorbs at a higher wavenumber (

    
    ) compared to Benzoic acid (
    
    
    
    ).
B. The Zwitterionic Collapse (The Red Shift)

In many crystalline batches, IQ3CA exists as a zwitterion.

  • Mechanism: The acidic proton migrates to the isoquinoline nitrogen. The

    
     double bond becomes a resonant carboxylate system (
    
    
    
    ).
  • Result: The distinct carbonyl peak at 1720 cm⁻¹ disappears . It is replaced by two bands:

    • Asymmetric Stretch:

      
      
      
    • Symmetric Stretch:

      
      
      

Validated Experimental Protocol

To distinguish between the neutral dimer and the zwitterion, a self-validating dual-phase protocol is required.

Phase 1: Solid State (KBr Pellet)
  • Objective: Determine the packing state (Zwitterion vs. Neutral).

  • Step 1: Grind 1 mg of IQ3CA with 100 mg of dry KBr.

  • Step 2: Press into a transparent pellet (avoid moisture uptake which broadens peaks).

  • Step 3: Acquire spectrum (4000–400 cm⁻¹, 4 cm⁻¹ resolution).

  • Validation: Look for the "broad ammonium band" (

    
    ) indicative of 
    
    
    
    .
Phase 2: Solution State (Chloroform/DMSO)
  • Objective: Force the molecule into the neutral form to measure the intrinsic carbonyl frequency.

  • Step 1: Dissolve IQ3CA in

    
     (or DMSO if solubility is poor).
    
  • Step 2: Use a liquid cell with CaF₂ windows.

  • Observation: In solution, the zwitterionic lattice breaks. You should observe the re-emergence of the sharp

    
     stretch at 1725–1730 cm⁻¹ .
    

Decision Logic & Workflow

The following diagram maps the logical pathway for assigning the carbonyl band and determining the structural state of the sample.

IQ3CA_Analysis Start Start: Acquire IR Spectrum (Solid State / KBr) CheckRegion Analyze 1650 - 1750 cm⁻¹ Region Start->CheckRegion Decision1 Is a strong band present at ~1700-1725 cm⁻¹? CheckRegion->Decision1 NeutralPath Neutral Form Detected Decision1->NeutralPath Yes ZwitterPath Zwitterion Suspected Decision1->ZwitterPath No AnalyzeNeutral Analyze Band Position NeutralPath->AnalyzeNeutral AnalyzeZwitter Check 1550-1620 cm⁻¹ (Carboxylate Asym.) ZwitterPath->AnalyzeZwitter ResultBenzoic < 1700 cm⁻¹ Likely Impurity/Benzoic Analog AnalyzeNeutral->ResultBenzoic Low Freq ResultIQ3CA > 1715 cm⁻¹ Confirmed IQ3CA Neutral Dimer (Inductive Effect Active) AnalyzeNeutral->ResultIQ3CA High Freq ResultSalt Strong Bands at 1600 & 1400 cm⁻¹ Confirmed Zwitterion/Salt AnalyzeZwitter->ResultSalt

Figure 1: Spectral decision tree for differentiating neutral isoquinoline carboxylic acids from their zwitterionic polymorphs based on carbonyl band position.

References

  • Kanimozhi, R., et al. (2020).[1] "Conformations, structure, vibrations, chemical shift and reactivity properties of isoquinoline–1–carboxylic acid and isoquinoline–3–carboxylic acid – Comparative investigations by experimental and theoretical techniques." Journal of Molecular Structure, 1207, 127841.[1]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Foundational text for Inductive Effects on C=O stretch).
  • National Institute of Advanced Industrial Science and Technology (AIST). "Spectral Database for Organic Compounds (SDBS)." SDBS No. 124656 (Isoquinoline-3-carboxylic acid).

  • PubChem. "Isoquinoline-3-carboxylic acid - Spectral Information."[2] National Library of Medicine.

Sources

Comparative

A Comparative Guide to the Antitumor Potency of Quinoline and Isoquinoline Carboxylic Acids

For Researchers, Scientists, and Drug Development Professionals In the landscape of anticancer drug discovery, the quinoline and isoquinoline scaffolds represent privileged structures, forming the backbone of numerous th...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of anticancer drug discovery, the quinoline and isoquinoline scaffolds represent privileged structures, forming the backbone of numerous therapeutic agents.[1][2] Their rigid, planar nature and ability to intercalate with biological macromolecules have made them focal points for the design of novel chemotherapeutics. This guide provides a comparative analysis of the antitumor potency of quinoline and isoquinoline derivatives, with a specific focus on the influence of the carboxylic acid moiety. We will delve into their structure-activity relationships, mechanisms of action, and the experimental data that underpins our current understanding.

The Structural Isomers: A Tale of Two Scaffolds

Quinoline and isoquinoline are structural isomers, both consisting of a benzene ring fused to a pyridine ring. The key difference lies in the position of the nitrogen atom in the pyridine ring, which fundamentally alters the electronic distribution and hydrogen bonding capabilities of the molecule.[2] This seemingly subtle difference can have profound implications for their interaction with biological targets and, consequently, their antitumor efficacy.

Structure-Activity Relationship (SAR): The Position Matters

The antitumor activity of both quinoline and isoquinoline derivatives is highly dependent on the nature and position of substituents on the heterocyclic and carbocyclic rings. The introduction of a carboxylic acid group, in particular, can significantly modulate the pharmacological properties of these compounds.

Quinoline Carboxylic Acids: A Multifaceted Approach

The position of the carboxylic acid group on the quinoline ring is a critical determinant of its anticancer activity and mechanism of action.

  • Quinoline-4-carboxylic acids have emerged as a particularly promising class, with some derivatives exhibiting potent inhibition of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway.[1][3][4] Cancer cells, with their high proliferation rates, are heavily reliant on this pathway for nucleotide synthesis, making DHODH an attractive therapeutic target.[4] For these inhibitors, a carboxylic acid group at the C4 position is often a strict requirement for activity.[1][3] Additionally, bulky, hydrophobic substituents at the C2 position and electron-withdrawing groups on the benzo portion of the quinoline ring can enhance potency.[1][3]

  • Quinoline-3-carboxylic acids are another important class, with studies showing that the presence of the carboxylic acid can enhance selectivity for cancer cells over non-cancerous cells.[5] This is attributed to the lower pH of the tumor microenvironment, which favors the unionized, more permeable form of the carboxylic acid, leading to increased drug accumulation in cancer cells.[5]

  • Other substitutions , such as at the C2, C6, C7, and C8 positions, also play a significant role in modulating the anticancer activity of quinoline carboxylic acids.[1] For instance, 2,4-disubstituted quinoline derivatives have shown excellent results through various mechanisms, including cell cycle arrest and apoptosis.[6]

Isoquinoline Carboxylic Acids: Targeting Key Cellular Processes

While less extensively reviewed in direct comparison to their quinoline counterparts, isoquinoline carboxylic acids have also demonstrated significant antitumor potential.

  • Isoquinoline-1-carboxylic acid derivatives have been investigated for their anticancer and anti-inflammatory properties.[7] The modification of the carboxylic acid at the 1-position, for instance into amides, has yielded compounds with promising biological activity.[7]

  • Isoquinoline-3-carboxylic acids have also been explored as pharmacophores in the design of novel antitumor drugs. One study highlighted a compound comprising two isoquinoline-3-carboxylic acid moieties that exhibited high therapeutic efficacy and low systemic toxicity in vivo.[8]

  • The isoquinoline scaffold, in general, is a cornerstone for inhibitors of protein kinases, a class of enzymes often dysregulated in cancer.[9] The nitrogen atom in the isoquinoline ring is crucial for forming hydrogen bonds with the kinase hinge region.[9]

Mechanisms of Antitumor Action: A Converging and Diverging Landscape

Quinoline and isoquinoline carboxylic acids exert their anticancer effects through a variety of mechanisms, some of which are shared, while others are more specific to one scaffold.

Shared Mechanisms:
  • Topoisomerase Inhibition: Both quinoline and isoquinoline derivatives have been shown to target topoisomerases, enzymes that are essential for DNA replication and transcription.[6][10][11] By stabilizing the topoisomerase-DNA complex, these compounds lead to DNA strand breaks and ultimately, apoptosis.[6][12][13]

  • Kinase Inhibition: The inhibition of protein kinases is a prominent mechanism for both scaffolds.[9][10][14] Various derivatives have been developed to target specific kinases involved in cancer cell signaling pathways, such as the PI3K/Akt/mTOR pathway.[2][15]

Predominant Mechanisms for Quinoline Carboxylic Acids:
  • DHODH Inhibition: As previously mentioned, the inhibition of dihydroorotate dehydrogenase is a key mechanism for a significant class of quinoline-4-carboxylic acid derivatives.[1][3][4]

  • Tubulin Polymerization Inhibition: Certain quinoline derivatives have been found to interfere with microtubule dynamics by inhibiting tubulin polymerization, leading to cell cycle arrest in the G2/M phase and apoptosis.[6][10]

Predominant Mechanisms for Isoquinoline Scaffolds:
  • Induction of Apoptosis and Cell Cycle Arrest: Many isoquinoline alkaloids and their derivatives have been shown to induce apoptosis and cause cell cycle arrest in various cancer cell lines.[16][17] This is often achieved through the modulation of pro- and anti-apoptotic proteins and the regulation of cell cycle checkpoints.[17]

  • DNA Intercalation: The planar structure of the isoquinoline ring system allows for intercalation into the DNA double helix, disrupting DNA replication and transcription.[10][16]

Comparative Antitumor Potency: A Data-Driven Overview

Direct comparative studies of quinoline versus isoquinoline carboxylic acids are limited. However, by collating data from various studies, we can gain insights into their relative potencies. The following table summarizes the in vitro anticancer activity of selected quinoline and isoquinoline derivatives. It is important to note that the activity is highly dependent on the specific substitutions and the cancer cell line being tested.[2]

Compound ClassDerivativeCancer Cell LineIC50 (µM)Reference
Quinoline Carboxylic Acid 6-chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acidK-562 (Leukemia)Potent Apoptosis Inducer[18]
2-(4-substituted phenyl)-6,7-substituted-quinoline-4-Carboxylic acidBreast and Melanoma CellsStrong Cytotoxicity[19]
Quinoline-2-carboxylic acidHELA (Cervical), MCF7 (Breast)Significant Cytotoxicity[20]
Quinoline-3-carboxylic acidMCF7 (Breast)Remarkable Growth Inhibition[20]
Quinoline-4-carboxylic acidMCF7 (Breast)Remarkable Growth Inhibition[20]
Isoquinoline Derivative Isoquinoline derivative (unspecified)SKBR3 (HER2+ Breast Cancer)Superior to quinoline counterpart[2]
3-Biphenyl-N-methylisoquinolin-1-one5 Human Cancer Cell LinesPotent Activity[21]

Experimental Protocols for Antitumor Potency Assessment

The evaluation of the antitumor activity of quinoline and isoquinoline carboxylic acids relies on a suite of well-established in vitro assays.

Cell Viability and Cytotoxicity Assays

These assays are fundamental to determining the effect of a compound on cell proliferation and survival.

  • MTT Assay: This colorimetric assay is widely used to assess cell metabolic activity.[1][22][23] Viable cells with active mitochondria reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product.[23] The amount of formazan produced is proportional to the number of viable cells.[23]

    Experimental Workflow: MTT Assay

    MTT_Workflow A Seed cancer cells in 96-well plates B Incubate (24h) A->B C Treat with varying concentrations of test compound B->C D Incubate (24-72h) C->D E Add MTT solution D->E F Incubate (2-4h) E->F G Add solubilizing agent (e.g., DMSO) F->G H Measure absorbance at ~570 nm G->H

    Caption: A typical workflow for assessing cell viability using the MTT assay.

  • Trypan Blue Exclusion Assay: This assay distinguishes between viable and non-viable cells based on membrane integrity.[22][24] Viable cells with intact membranes exclude the trypan blue dye, while non-viable cells with compromised membranes take it up and appear blue.[24]

Mechanism of Action Assays

To elucidate how these compounds exert their anticancer effects, more specific assays are employed.

  • Topoisomerase Inhibition Assay: These assays measure the ability of a compound to inhibit the activity of topoisomerase I or II.[25][26] This can be done by assessing the relaxation of supercoiled plasmid DNA. In the presence of a topoisomerase inhibitor, the DNA remains in its supercoiled form.

    Signaling Pathway: Topoisomerase Inhibition

    Topo_Inhibition cluster_0 Normal Cell Function cluster_1 With Quinoline/Isoquinoline Inhibitor DNA_supercoiled Supercoiled DNA Topoisomerase Topoisomerase DNA_supercoiled->Topoisomerase DNA_relaxed Relaxed DNA Topoisomerase->DNA_relaxed Topo_Inhibited Inhibited Topoisomerase Topoisomerase->Topo_Inhibited Inhibitor Quinoline/Isoquinoline Carboxylic Acid Inhibitor->Topo_Inhibited DNA_break DNA Strand Breaks & Apoptosis Topo_Inhibited->DNA_break Stabilizes DNA-Topo Complex

    Caption: Inhibition of topoisomerase leads to DNA damage and apoptosis.

  • Kinase Inhibition Assay: These assays measure the ability of a compound to inhibit the activity of a specific protein kinase. This is often done by quantifying the phosphorylation of a substrate peptide.

Conclusion and Future Perspectives

Both quinoline and isoquinoline carboxylic acids are versatile scaffolds with significant potential in the development of novel anticancer agents. The position of the carboxylic acid group, along with other substituents, plays a crucial role in determining their biological activity and mechanism of action. While quinoline-4-carboxylic acids have been extensively studied as DHODH inhibitors, both scaffolds demonstrate a broad range of mechanisms including topoisomerase and kinase inhibition.

Future research should focus on direct comparative studies of structurally analogous quinoline and isoquinoline carboxylic acids to better delineate the influence of the nitrogen atom's position on antitumor potency. Furthermore, the exploration of these scaffolds as platforms for developing targeted therapies, such as antibody-drug conjugates or PROTACs, holds considerable promise for advancing the field of oncology.

References

  • Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (n.d.). Retrieved from [Link]

  • Chen, S. F., et al. (1992). Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase. Biochemical Pharmacology, 44(5), 931-939. Retrieved from [Link]

  • Srivastava, V., et al. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Bioorganic & Medicinal Chemistry, 24(23), 5963-5993. Retrieved from [Link]

  • Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis. (2025, January 28). Retrieved from [Link]

  • Boulahjar, R., et al. (2022). Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. Molecules, 27(17), 5619. Retrieved from [Link]

  • Kundu, B., et al. (2019). Discovery and Mechanistic Study of Tailor-Made Quinoline Derivatives as Topoisomerase 1 Poison with Potent Anticancer Activity. Journal of Medicinal Chemistry, 62(8), 4009-4022. Retrieved from [Link]

  • Du, Z., et al. (2019). Synthesis and identification of quinoline derivatives as topoisomerase I inhibitors with potent antipsoriasis activity in an animal model. Bioorganic Chemistry, 88, 102953. Retrieved from [Link]

  • Wang, Y., et al. (2013). Insight into the Interactions between Novel Isoquinolin-1,3-Dione Derivatives and Cyclin-Dependent Kinase 4 Combining QSAR and Molecular Docking. PLoS ONE, 8(7), e68832. Retrieved from [Link]

  • Lee, J., et al. (2022). Design, Synthesis, and Cytotoxicity and Topoisomerase I/IIα Inhibition Activity of Pyrazolo[4,3- f]quinoline Derivatives. Molecules, 27(7), 2099. Retrieved from [Link]

  • Lee, J., et al. (2022). Design, Synthesis, and Cytotoxicity and Topoisomerase I/IIα Inhibition Activity of Pyrazolo[4,3-f]quinoline Derivatives. Molecules, 27(7), 2099. Retrieved from [Link]

  • Mittal, R. K., & Purohit, P. (2021). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anti-Cancer Agents in Medicinal Chemistry, 21(13), 1708-1716. Retrieved from [Link]

  • Jain, A., et al. (2022). Review on recent development of quinoline for anticancer activities. Journal of Molecular Structure, 1258, 132649. Retrieved from [Link]

  • Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase. (2025, November 13). Retrieved from [Link]

  • Khan, I., et al. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. Scientific Reports, 9(1), 11771. Retrieved from [Link]

  • Aslantürk, Ö. S. (2018). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. In Genotoxicity. IntechOpen. Retrieved from [Link]

  • Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure–activity relationship analysis. (2025, November 26). Retrieved from [Link]

  • Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. (2024, December 13). Retrieved from [Link]

  • Kosheeka. (2025, January 23). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Retrieved from [Link]

  • WO2018015879A1 - Isoquinoline derivatives as perk inhibitors. (2016, April 15).
  • an overview of quinoline derivatives as anti-cancer agents. (2024, May 6). Retrieved from [Link]

  • Cheon, S. H., et al. (2001). Structure-activity relationship studies of isoquinolinone type anticancer agent. Archives of Pharmacal Research, 24(4), 276-280. Retrieved from [Link]

  • Possible modes of anticancer action of isoquinoline-based compounds. (n.d.). Retrieved from [Link]

  • Li, W., et al. (2021). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Molecules, 26(4), 1045. Retrieved from [Link]

  • Kim, M. J., et al. (2021). The Anticancer Effect of Natural Plant Alkaloid Isoquinolines. International Journal of Molecular Sciences, 22(4), 1630. Retrieved from [Link]

  • Zhang, X., et al. (2019). Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. ACS Omega, 4(7), 12036-12042. Retrieved from [Link]

  • Screening of in vitro Anticancer Activity of Various Human Cancer Cell Lines and Induced Apoptosis and Cell Arrest by Ethanolic. (2024, October 15). Retrieved from [Link]

  • Kim, M. J., et al. (2021). The Anticancer Effect of Natural Plant Alkaloid Isoquinolines. International Journal of Molecular Sciences, 22(4), 1630. Retrieved from [Link]

  • Pyrrolo[2,1-a]isoquinoline scaffolds for developing anti-cancer agents. (2024, January 5). Retrieved from [Link]

  • Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. (2024, October 15). Retrieved from [Link]

  • Evaluation of Quinoline‐Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti‐Inflammatory Agents. (n.d.). Retrieved from [Link]

  • Li, R., et al. (2015). Design, Synthesis, and Testing of an isoquinoline-3-carboxylic-based Novel Anti-Tumor Lead. Bioorganic & Medicinal Chemistry Letters, 25(22), 5154-5157. Retrieved from [Link]

  • Özen, C., et al. (2021). Structure-activity relationship of anticancer drug candidate quinones. Molecular Biology Reports, 48(4), 3639-3651. Retrieved from [Link]

  • Turkson, J., et al. (2015). Linker Variation and Structure–Activity Relationship Analyses of Carboxylic Acid-based Small Molecule STAT3 Inhibitors. ACS Medicinal Chemistry Letters, 6(11), 1171-1176. Retrieved from [Link]

Sources

Validation

A Senior Application Scientist's Guide to Antimicrobial Susceptibility Testing of Aminoisoquinoline Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals Introduction: The Rise of Aminoisoquinolines and the Imperative for Accurate Susceptibility Data The isoquinoline scaffold is a privileged structur...

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of Aminoisoquinolines and the Imperative for Accurate Susceptibility Data

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural and synthetic compounds with a wide array of biological activities[1][2]. Within this family, aminoisoquinoline derivatives are emerging as a particularly promising class of novel antimicrobial agents, with studies demonstrating potent activity against a spectrum of pathogens, including multidrug-resistant (MDR) strains[3][4]. As we advance these compounds through the discovery and development pipeline, the generation of accurate and reproducible antimicrobial susceptibility testing (AST) data is not merely a regulatory requirement; it is the foundational pillar upon which their potential clinical utility is built.

This guide provides an in-depth comparison of the primary AST methodologies for evaluating aminoisoquinoline derivatives. Moving beyond a simple recitation of steps, we will explore the causality behind experimental choices, address the unique challenges posed by novel synthetic compounds, and ground every protocol in the authoritative standards set forth by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). Our goal is to equip you with the expertise to generate trustworthy, high-quality data that can confidently guide your research and development efforts.

Chapter 1: A Comparative Overview of AST Methods for Novel Compounds

The two most widely used and standardized methods for in vitro susceptibility testing are Broth Microdilution (BMD) and Disk Diffusion (DD). While both aim to assess a compound's activity, they provide different types of information and present distinct advantages and limitations, particularly for novel chemical entities like aminoisoquinolines.

Broth Microdilution (BMD): The Gold Standard for Quantitative Assessment

The BMD method is internationally recognized as the reference, or "gold standard," for determining the Minimum Inhibitory Concentration (MIC)[3][5]. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism, reported in µg/mL or mg/L[5][6].

  • Expertise & Experience: For a novel compound class like aminoisoquinolines, establishing a quantitative MIC is paramount. It provides a precise measure of potency that can be used to compare different derivatives, track the development of resistance, and provide the foundational data for pharmacokinetic/pharmacodynamic (PK/PD) modeling. The choice to use BMD reflects a commitment to generating the most accurate and quantitatively rich data possible.

Disk Diffusion (DD): A Valuable Tool for Screening and Qualitative Assessment

The DD method involves placing a paper disk impregnated with a specific amount of the test compound onto an agar plate inoculated with the test organism. The compound diffuses into the agar, creating a concentration gradient. If the organism is susceptible, a zone of growth inhibition will form around the disk[7][8].

  • Expertise & Experience: While simpler and less expensive than BMD, the DD method is primarily qualitative for novel compounds. The size of the inhibition zone is influenced not only by the antimicrobial activity but also by the compound's physicochemical properties, such as its molecular weight, solubility, and diffusion rate in agar. For many aminoisoquinoline derivatives, which can be hydrophobic and have poor aqueous solubility, diffusion can be limited, potentially leading to small or non-existent zones even for compounds with potent activity in broth[9]. Therefore, DD is best employed as a high-throughput screening tool in early discovery, with the understanding that any promising "hits" must be confirmed by BMD.

Method Selection: A Logic-Driven Approach

The choice of method is not arbitrary but is dictated by the stage of research and the specific questions being asked. The following decision-making workflow is recommended for evaluating novel aminoisoquinoline derivatives.

AST_Method_Selection Start Start: Novel Aminoisoquinoline Derivative Screening Early Stage: High-Throughput Screening? Start->Screening DD Disk Diffusion (DD) - Qualitative assessment - Rapid screening of many derivatives Screening->DD Yes PKPD Lead Optimization & Pre-clinical Development Screening->PKPD No Confirm Confirm Hits with BMD DD->Confirm BMD_Primary Broth Microdilution (BMD) - Quantitative MIC determination - Gold standard for potency End Generate Definitive Susceptibility Profile BMD_Primary->End Confirm->PKPD PKPD->BMD_Primary

Caption: Workflow for selecting the appropriate AST method for aminoisoquinoline derivatives.

Comparative Summary of AST Methods
FeatureBroth Microdilution (BMD)Disk Diffusion (DD)
Primary Output Quantitative: Minimum Inhibitory Concentration (MIC) in µg/mL.[6]Qualitative: Zone of Inhibition diameter in mm.
Standardization High (CLSI M07, EUCAST).[5]High (CLSI M02, EUCAST).[7]
Throughput Moderate to High (96-well format).High.
Suitability for Novel Compounds Excellent. Provides a direct measure of potency.Fair. Best for initial screening. Results are highly dependent on compound diffusion properties.[10]
Key Consideration for Aminoisoquinolines Potential for compound precipitation or adsorption to plastic.[11][12]Poor diffusion in agar due to potential hydrophobicity and high molecular weight.
Recommendation Gold Standard. Essential for lead optimization and pre-clinical studies.Screening Tool. Useful for initial library screening; all hits must be confirmed by BMD.

Chapter 2: Gold Standard Protocol: Broth Microdilution (BMD)

This protocol is based on the CLSI M07 standard, "Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically," a globally recognized reference method[5][13].

The Causality Behind the Method: Addressing Physicochemical Challenges

Many synthetic heterocyclic compounds, including aminoisoquinolines, are hydrophobic and have limited solubility in aqueous media[9]. This presents two significant technical challenges for BMD assays:

  • Precipitation: The compound may fall out of solution in the aqueous broth, leading to turbidity that can be mistaken for bacterial growth and making visual or spectrophotometric MIC determination impossible[14].

  • Adsorption: Hydrophobic compounds can adsorb to the polystyrene surface of standard 96-well microtiter plates. This depletes the free compound available in the media, leading to an artificially high MIC value[11][12][13].

Expert-Level Solution: To mitigate these issues, the protocol incorporates two critical modifications:

  • Use of a Co-solvent: Dimethyl sulfoxide (DMSO) is used to prepare a high-concentration primary stock solution. Subsequent dilutions ensure the final DMSO concentration in the assay wells is ≤1%, a level that does not affect bacterial growth but maintains compound solubility[15].

  • Addition of a Surfactant: Polysorbate 80 (e.g., Tween 80) is added to the broth at a final concentration of 0.002%. This non-ionic surfactant acts as a blocking agent, preventing the hydrophobic aminoisoquinoline derivatives from binding to the plastic well surface, thereby ensuring the nominal concentration is the true test concentration[11][12].

Detailed Step-by-Step BMD Protocol

BMD_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis P1 1. Prepare Compound Stock (e.g., 1280 µg/mL in DMSO) A1 4. Serial Dilution (Create 2x concentrations in plate) P1->A1 P2 2. Prepare Inoculum (0.5 McFarland Standard) A2 5. Inoculate Plate (Dilute inoculum to 5x10^5 CFU/mL and add to wells) P2->A2 P3 3. Prepare Test Broth (CAMHB + 0.002% P-80) P3->A1 P3->A2 A1->A2 A3 6. Incubate (35°C for 16-20 hours) A2->A3 R1 7. Read MIC (Lowest concentration with no visible growth) A3->R1 R2 8. Validate QC Results (Check QC strain MICs are within range) R1->R2

Caption: Standard workflow for the Broth Microdilution (BMD) assay.

Materials:

  • Aminoisoquinoline derivative

  • Dimethyl sulfoxide (DMSO), sterile

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Polysorbate 80 (P-80), sterile

  • Sterile 96-well U-bottom microtiter plates

  • Test organisms (e.g., Staphylococcus aureus ATCC® 29213, Escherichia coli ATCC® 25922, Pseudomonas aeruginosa ATCC® 27853)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer or turbidity meter

Procedure:

  • Compound Preparation: Prepare a primary stock solution of the aminoisoquinoline derivative in 100% DMSO (e.g., at 1280 µg/mL). This concentration should be at least 100x the highest desired test concentration.

  • Inoculum Preparation: From a fresh (18-24 hour) culture plate, select several colonies and suspend them in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL).

  • Working Inoculum: Dilute the adjusted suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells. This typically requires a 1:150 dilution of the 0.5 McFarland suspension.

  • Plate Preparation: a. Prepare the test medium: CAMHB supplemented with 0.002% Polysorbate 80. b. In a 96-well plate, perform a 2-fold serial dilution of the compound stock using the supplemented CAMHB to achieve the desired final concentration range (e.g., 64 to 0.06 µg/mL).

  • Inoculation: Add the working inoculum to each well.

  • Controls (Trustworthiness):

    • Growth Control: Wells containing only inoculated broth (no compound).

    • Sterility Control: Wells containing uninoculated broth.

    • Solvent Control: Wells containing inoculated broth with the highest concentration of DMSO used in the assay (e.g., 1%).

    • Quality Control (QC): Concurrently test a reference antibiotic against a standard QC strain (e.g., Ciprofloxacin against E. coli ATCC® 25922).

  • Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • MIC Determination: The MIC is the lowest concentration of the aminoisoquinoline derivative that completely inhibits visible growth of the organism[6].

A Self-Validating System: Quality Control

Your entire experiment is validated by the performance of QC strains. If the MIC for the QC strain falls outside the acceptable range, the results for the test compounds are considered invalid.

Table of CLSI-Approved QC Ranges for Broth Microdilution (MIC in µg/mL)

QC StrainAntibioticAcceptable MIC Range (µg/mL)
E. coli ATCC® 25922Ciprofloxacin0.004 - 0.016
Gentamicin0.25 - 1
S. aureus ATCC® 29213Ciprofloxacin0.12 - 0.5
Vancomycin0.5 - 2
Oxacillin0.12 - 0.5
P. aeruginosa ATCC® 27853Ciprofloxacin0.25 - 1
Gentamicin0.5 - 2
Meropenem0.5 - 2
(Source: CLSI M100, 34th Ed., 2024. Ranges are subject to change and should be verified against the current CLSI M100 supplement)[9][10]

Chapter 3: Alternative Protocol: Disk Diffusion (DD)

This protocol is based on the EUCAST disk diffusion method, which is widely used in Europe and other regions[7][11].

Causality and Considerations

The primary challenge for DD testing of novel aminoisoquinolines is their diffusion through the agar. A large, hydrophobic molecule will diffuse more slowly and to a lesser extent than a small, hydrophilic one, resulting in a smaller zone of inhibition irrespective of its intrinsic antimicrobial potency. Therefore, DD should not be used to compare the potency of different aminoisoquinoline derivatives with each other, but rather as a qualitative screen to identify derivatives that warrant further investigation by BMD.

Detailed Step-by-Step DD Protocol

Materials:

  • Mueller-Hinton Agar (MHA) plates (4 mm depth)

  • Sterile paper disks (6 mm diameter)

  • Aminoisoquinoline derivative solution of known concentration

  • Test organisms and QC strains (e.g., E. coli ATCC® 25922)

  • 0.5 McFarland turbidity standard

Procedure:

  • Inoculum Preparation: Prepare a 0.5 McFarland suspension of the test organism as described for the BMD protocol.

  • Plate Inoculation: Within 15 minutes of preparation, dip a sterile cotton swab into the adjusted inoculum and remove excess fluid by pressing it against the inside of the tube. Swab the entire surface of the MHA plate three times, rotating the plate 60 degrees between each swabbing to ensure confluent growth.

  • Disk Preparation & Application: a. Aseptically apply a known volume of the aminoisoquinoline solution onto a sterile paper disk to achieve the desired amount of compound per disk (e.g., 30 µg). The solvent must be allowed to fully evaporate in a sterile environment. b. Within 15 minutes of inoculation, use sterile forceps to place the impregnated disk firmly onto the agar surface.

  • Controls (Trustworthiness):

    • Place a disk of a standard QC antibiotic (e.g., Ciprofloxacin 5 µg) on the same plate or a separate plate inoculated with the appropriate QC strain (E. coli ATCC® 25922).

  • Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Zone Measurement: Measure the diameter of the zone of complete growth inhibition to the nearest millimeter.

Quality Control for Disk Diffusion

Table of EUCAST-Approved QC Ranges for Disk Diffusion (Zone Diameter in mm)

QC StrainAntibiotic (Disk Content)Acceptable Zone Diameter Range (mm)
E. coli ATCC® 25922Ciprofloxacin (5 µg)29 - 37
Gentamicin (10 µg)19 - 25
S. aureus ATCC® 29213Cefoxitin (30 µg)24 - 30
Ciprofloxacin (5 µg)22 - 28
P. aeruginosa ATCC® 27853Ciprofloxacin (5 µg)27 - 35
Gentamicin (10 µg)18 - 24
Meropenem (10 µg)27 - 33
(Source: EUCAST QC Tables v. 13.1, 2023. Ranges are subject to change and should be verified against the current EUCAST documentation)[12]

Chapter 4: Data Presentation and Interpretation

For novel compounds like aminoisoquinoline derivatives, there are no established clinical breakpoints to categorize isolates as "Susceptible," "Intermediate," or "Resistant". The primary goal is to report the quantitative MIC values, which serve as the basis for structure-activity relationship (SAR) studies and further development.

Quantitative Data Summary

All MIC data should be summarized in a clear, tabular format. This allows for easy comparison of the activity of different derivatives against a panel of microorganisms.

Table Template: Minimum Inhibitory Concentration (MIC) of Novel Aminoisoquinoline Derivatives

Compound IDTest MicroorganismGram StainMIC (µg/mL)Positive Control (e.g., Ciprofloxacin) MIC (µg/mL)
AIQ-001S. aureus ATCC 29213Positive20.25
AIQ-001E. coli ATCC 25922Negative160.008
AIQ-002S. aureus ATCC 29213Positive0.50.25
AIQ-002E. coli ATCC 25922Negative>640.008
...............

Interpreting the Data:

  • A lower MIC value indicates higher antimicrobial potency[5].

  • Comparing the MICs of a single compound against different organisms reveals its spectrum of activity (e.g., broad-spectrum vs. Gram-positive specific).

  • Comparing the MICs of different derivatives against the same organism is the foundation of SAR analysis, helping to identify chemical modifications that enhance potency.

  • For novel compounds, MIC₅₀ and MIC₉₀ values (the MIC required to inhibit 50% and 90% of a large panel of clinical isolates, respectively) are often determined to understand the activity against a population of bacteria.

Conclusion

The rigorous and standardized evaluation of antimicrobial susceptibility is a cornerstone of antibiotic drug discovery. For novel chemical classes such as aminoisoquinoline derivatives, the broth microdilution method, performed according to CLSI or EUCAST guidelines, stands as the definitive method for generating the quantitative MIC data required for program advancement. While disk diffusion serves as a valuable initial screening tool, its qualitative nature and dependence on compound diffusion properties necessitate that all promising results be confirmed by BMD. By understanding the causality behind protocol choices—particularly those addressing the physicochemical challenges of novel compounds—and adhering to strict quality control standards, researchers can ensure the integrity and trustworthiness of their data, paving the way for the successful development of the next generation of antimicrobial agents.

References

  • Arhin, F. F., et al. (2006). Factors Influencing Broth Microdilution Antimicrobial Susceptibility Test Results for Dalbavancin, a New Glycopeptide Agent. Antimicrobial Agents and Chemotherapy, 50(4), 1368–1373. Available at: [Link]

  • EUCAST (2023). Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. Version 13.1. Available at: [Link]

  • CLSI (2018). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition. CLSI document M07-A11.
  • EUCAST (2022). EUCAST disk diffusion method for antimicrobial susceptibility testing. Version 10.0. Available at: [Link]

  • JoVE (2018). Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. Journal of Visualized Experiments. Available at: [Link]

  • ResearchGate (2014). Does anyone know how to fix a microdilution broth assay with cloudy samples? Available at: [Link]

  • Matuschek, E., et al. (2014). Development of the EUCAST disk diffusion antimicrobial susceptibility testing method and its implementation in routine microbiology laboratories. Clinical Microbiology and Infection, 20(4), O255-O266. Available at: [Link]

  • King, A., et al. (2016). Effects of Microplate Type and Broth Additives on Microdilution MIC Susceptibility Assays. Antimicrobial Agents and Chemotherapy, 60(9), 5565-5572. Available at: [Link]

  • MDPI (2023). In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isolates. Antibiotics. Available at: [Link]

  • MDPI (2024). Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. Molecules. Available at: [Link]

  • LSU Scholarly Repository (2011). Comparison of disk diffusion, agar dilution, and broth microdilution for antimicrobial susceptibility testing of five chitosans. Available at: [Link]

  • Microbiology Class (2023). STANDARD QUALITY CONTROL STRAINS FOR ANTIBIOGRAM. Available at: [Link]

  • EUCAST. Disk Diffusion and Quality Control. Available at: [Link]

  • CLSI. QC Ranges Archived From CLSI Document M100 Since 2010. Available at: [Link]

  • Wiegand, I., et al. (2008). MIC and MBC: a guide for clinicians and scientists. Clinical Microbiology Reviews, 21(3), 509-521.
  • IDEXX. Microbiology guide to interpreting minimum inhibitory concentration (MIC). Available at: [Link]

  • Karanja, C. W., et al. (2022). Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome. Molecules, 27(16), 5085. Available at: [Link]

  • Ma, X., et al. (2013). Novel isoquinoline derivatives as antimicrobial agents. Bioorganic & Medicinal Chemistry, 21(11), 3221-3230. Available at: [Link]

  • CLSI (2024). Performance Standards for Antimicrobial Susceptibility Testing; 34th Edition. CLSI supplement M100.
  • Emery Pharma. Understanding Antimicrobial Testing: A Guide to MIC, MBC, and More. Available at: [Link]

  • Frontiers (2020). A Novel Promazine Derivative Shows High in vitro and in vivo Antimicrobial Activity Against Staphylococcus aureus. Frontiers in Microbiology. Available at: [Link]

  • MDPI (2024). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Molecules. Available at: [Link]

  • Amerigo Scientific. Exploring the Chemistry and Applications of Isoquinoline. Available at: [Link]

  • Semantic Scholar. Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. Available at: [Link]

  • ResearchGate (2022). Stability of pyridine, isoquinoline (A), and quinoline (B) derivatives bearing NHS groups in ACN. Available at: [Link]

Sources

Comparative

Melting Point Range Validation for Pure 4-Aminoisoquinoline-3-Carboxylic Acid: A Comparative Guide

Executive Summary & Thermodynamic Context Validating the melting point range of 4-aminoisoquinoline-3-carboxylic acid (CAS 1557541-30-6) presents a unique analytical challenge for drug development professionals. As a hea...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Thermodynamic Context

Validating the melting point range of 4-aminoisoquinoline-3-carboxylic acid (CAS 1557541-30-6) presents a unique analytical challenge for drug development professionals. As a heavily functionalized N-heterocycle, the juxtaposition of a basic amino group and an acidic carboxylic acid on the isoquinoline scaffold facilitates extensive intermolecular hydrogen bonding and potential zwitterion formation.

When thermal energy is applied to such a robust crystal lattice, analysts must distinguish between two distinct phenomena:

  • True Thermodynamic Melting: A reversible phase transition from a crystalline solid to an amorphous liquid without chemical alteration[1].

  • Apparent Melting (Thermal Decomposition): The loss of crystalline structure driven by a kinetic chemical process, such as decarboxylation or oxidative degradation, which often occurs at temperatures below the theoretical thermodynamic melting point[1].

Because amino carboxylic acids are highly prone to apparent melting, relying on a single analytical technique is insufficient. A robust, self-validating approach requires orthogonal comparison between visual (USP <741>)[2] and thermodynamic profiling via (DSC)[3].

Mechanistic Pathways of Thermal Transitions

Thermodynamics ThermalEvent Thermal Energy Applied (Heating Ramp) Lattice Crystal Lattice Destabilization ThermalEvent->Lattice Branch Phase Transition Type Lattice->Branch TrueMelting True Thermodynamic Melting (No Chemical Change) Branch->TrueMelting ApparentMelting Apparent Melting (Thermal Decomposition) Branch->ApparentMelting SharpPeak Sharp Endotherm Symmetrical Peak TrueMelting->SharpPeak BroadPeak Broad/Asymmetric Peak Mass Loss (TGA) ApparentMelting->BroadPeak

Fig 1. Mechanistic pathways of thermal transitions during solid-state analysis.

Methodological Comparison: Capillary vs. DSC

Analytical ParameterUSP <741> Capillary ApparatusDifferential Scanning Calorimetry (DSC)
Primary Output Visual phase change (Onset to Clear Liquid)Heat flow (Endothermic/Exothermic peaks)
Sample Size ~1-2 mg (Packed to 3 mm height)2.0 - 5.0 mg (Weighed precisely)
Purity Determination Qualitative (Narrow range = high purity)Quantitative (van't Hoff equation)
Polymorph Detection Poor (Cannot easily differentiate states)Excellent (Distinct endothermic shifts)
Decomposition Handling Visual browning, charring, or gas evolutionDifferentiated via peak asymmetry/exotherms
Regulatory Status Compendial standard for API releaseAdvanced characterization / IND submissions

Validation Workflow

Workflow Start 4-Aminoisoquinoline-3-Carboxylic Acid Sample Preparation Dry Drying & Pulverization (Desiccator, <10 µm) Start->Dry Split Method Selection Dry->Split Capillary USP <741> Capillary Apparatus I/II Split->Capillary DSC Differential Scanning Calorimetry (DSC) Split->DSC CapPrep Pack 3 mm height 1 °C/min ramp Capillary->CapPrep DSCPrep 2-5 mg in Al pan N2 purge, 10 °C/min DSC->DSCPrep CapResult Visual Coalescence & Meniscus Formation CapPrep->CapResult DSCResult Endothermic Peak (Enthalpy & Purity) DSCPrep->DSCResult Validate Cross-Validation & Purity Confirmation CapResult->Validate DSCResult->Validate

Fig 2. Parallel validation workflow for melting point determination.

Self-Validating Experimental Protocols

Protocol A: Pharmacopeial Capillary Method (USP <741>)
  • System Suitability (Self-Validation): Prior to sample analysis, adjust and verify the Apparatus I/II using a USP primary reference standard (e.g., Phenacetin or Caffeine) that melts within 50 °C of the expected range[4]. Causality: This establishes metrological traceability and corrects for instrumental thermal lag, ensuring the system is strictly self-validating[5].

  • Step 1: Desiccation & Pulverization: Dry the compound over a suitable desiccant (e.g., P₂O₅) for 24 hours, then gently pulverize to a fine powder (<10 µm). Causality: Residual moisture acts as a plasticizer, artificially depressing the melting point. Fine pulverization ensures uniform particle contact, optimizing heat transfer through the sample[4].

  • Step 2: Capillary Packing: Load the powder into a glass capillary tube (0.8–1.2 mm internal diameter) and tap to achieve a packed column height of exactly 3 mm[2]. Causality: A 3 mm column is the optimized pharmacopeial standard; variations in height alter the thermal mass, which skews the observed melting range and compromises repeatability[4].

  • Step 3: Controlled Heating Ramp: Rapidly heat the bath to 10 °C below the expected melting point, then reduce the heating rate to exactly 1 °C/min[4]. Causality: A slow, controlled 1 °C/min ramp ensures the sample and the temperature sensor remain in strict thermal equilibrium, preventing artificial broadening of the melting range[4].

Protocol B: Differential Scanning Calorimetry (DSC)
  • System Suitability (Self-Validation): Run an empty pan baseline followed by a high-purity Indium standard to verify cell constant and temperature calibration[1]. Causality: Validates the calorimetric sensitivity (enthalpy) and ensures the thermocouple is accurately reporting the onset temperature[1].

  • Step 1: Precision Weighing: Accurately weigh 2.0 to 5.0 mg of the pure 4-aminoisoquinoline-3-carboxylic acid into a standard aluminum DSC pan[3]. Causality: This specific mass range optimizes the signal-to-noise ratio for detecting subtle endothermic events without creating internal thermal gradients that distort peak symmetry[3].

  • Step 2: Vented Pan Sealing: Crimp the pan using a lid with a laser-drilled pinhole. Causality: Because amino acids are prone to decarboxylation (apparent melting), the pinhole allows volatile decomposition products to escape. This prevents the pan from ballooning, which would instantly destroy the thermal contact between the pan and the thermoelectric disk[1].

  • Step 3: Inert Gas Purge: Purge the furnace with dry Nitrogen (N₂) at a constant flow rate of 50 mL/min[6]. Causality: An inert atmosphere prevents oxidative degradation of the primary amine group at elevated temperatures, ensuring the recorded heat flow (W/g) is solely representative of the structural phase transition[6].

  • Step 4: Thermal Profiling: Equilibrate at 25 °C, then execute a heating ramp of 10 °C/min past the expected melting point[3]. Causality: A 10 °C/min rate provides sharp, easily integrated peaks for enthalpy calculations. If resolving closely eluting polymorphic transitions is required, the rate can be reduced to match the capillary method[3].

Data Interpretation & Causality

The true value of this orthogonal approach lies in data synthesis:

  • Visual Coalescence vs. Enthalpy: Under USP <741>, the melting range is defined from the first visual liquid formation to complete meniscus formation[2]. If 4-aminoisoquinoline-3-carboxylic acid undergoes apparent melting, visual charring or gas evolution (CO₂) will be observed.

  • Thermodynamic Purity: In DSC, a completely pure crystalline sample yields an infinitely narrow endothermic transition[3]. The presence of impurities broadens the peak and lowers the onset temperature. By applying van't Hoff's law of melting point depression to the DSC purity profile, analysts can quantitatively determine the mole fraction of impurities without relying on chromatographic methods[3].

  • Exothermic Decomposition: If the DSC thermogram reveals a sharp endotherm immediately followed by an erratic exothermic baseline, it confirms that the melting event triggered rapid thermal decomposition[6].

References

  • General Chapters: <741> MELTING RANGE OR TEMPERATURE – US Pharmacopeia. Available at:[Link]

  • Compliance with amended General Chapter USP <741> Melting Range or Temperature – ResearchGate. Available at: [Link]

  • Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions – NIH PMC. Available at: [Link]

  • Use of DSC in Pharmaceuticals Drug Characterisation – Veeprho. Available at: [Link]

  • “Apparent Melting”: A New Approach to Characterizing Crystalline Structure in Pharmaceutical Materials – TA Instruments. Available at: [Link]

Sources

Validation

elemental analysis calculation for aminoisoquinoline hydrates

Title: Decoding Hydration States in Aminoisoquinoline APIs: A Comparative Guide to Elemental Analysis vs. Thermal and Titrimetric Methods Introduction In pharmaceutical development, confirming the exact hydration state o...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Decoding Hydration States in Aminoisoquinoline APIs: A Comparative Guide to Elemental Analysis vs. Thermal and Titrimetric Methods

Introduction In pharmaceutical development, confirming the exact hydration state of an Active Pharmaceutical Ingredient (API) is non-negotiable. Hydration affects solubility, dissolution rate, and long-term stability. For basic nitrogenous heterocycles like 1-aminoisoquinoline, the analytical challenge is compounded 1. These molecules readily form stable hydrates (e.g., hemihydrates, monohydrates) but also have a high propensity to trap residual crystallization solvents via hydrogen bonding.

While Thermogravimetric Analysis (TGA) and Karl Fischer (KF) titration are industry standards for moisture determination, they possess inherent blind spots. This guide objectively compares these techniques against the gold standard—CHNS Elemental Analysis —demonstrating why a self-validating, orthogonal analytical system is required to guarantee structural integrity 2, 3.

Theoretical Framework: The Stoichiometric Math To understand the analytical targets, we must first establish the theoretical elemental composition of 1-aminoisoquinoline (


) across its common hydration states.
  • Anhydrous (

    
    ) 
    
    • Molar Mass: 144.18 g/mol

    • Composition: C (74.98%), H (5.59%), N (19.43%)

  • Hemihydrate (

    
    ) 
    
    • Molar Mass: 153.18 g/mol

    • Composition: C (70.57%), H (5.92%), N (18.29%)

  • Monohydrate (

    
    ) 
    
    • Molar Mass: 162.19 g/mol

    • Composition: C (66.65%), H (6.21%), N (17.27%)

A shift from anhydrous to hemihydrate alters the carbon content by a massive 4.41%. This stoichiometric sensitivity is what makes precise elemental analysis the ultimate arbiter of molecular truth.

Methodology Comparison: Establishing a Self-Validating System As an application scientist, I do not view these techniques in isolation. They must be layered to create a self-validating system where the physical assumptions of one method are chemically verified by another.

1. CHNS Elemental Analysis (The Stoichiometric Anchor)

  • Step 1: Micro-weighing. Accurately weigh 1.5–2.0 mg of the sample into a combustible tin capsule.

    • Causality: The tin capsule is not merely a container; it acts as a localized catalyst. Upon introduction to the oxygen-rich furnace, tin triggers an exothermic flash combustion (~1800°C), ensuring the complete destruction of the highly stable isoquinoline aromatic ring [[3]]().

  • Step 2: Flash Combustion. Drop the capsule into a reactor maintained at 900–1000°C.

    • Causality: High baseline temperatures prevent the formation of refractory carbon residues, ensuring 100% conversion of carbon to

      
       and nitrogen to 
      
      
      
      .
  • Step 3: Reduction & Detection. Pass the evolved gases through electrolytic copper, separate via GC, and detect using a Thermal Conductivity Detector (TCD).

    • Causality: Copper quantitatively reduces

      
       species to 
      
      
      
      gas. Without this step, the high nitrogen content of aminoisoquinolines would be severely underestimated 2.

2. Thermogravimetric Analysis (TGA)

  • Step 1: Sample Loading. Load 5–10 mg of the sample into a tared platinum crucible.

  • Step 2: Controlled Heating. Heat from 25°C to 300°C at 10°C/min under a dry nitrogen purge.

    • Causality: A moderate heating rate provides the thermal resolution needed to distinguish loosely bound surface water (lost <80°C) from tightly bound crystal lattice water (lost between 90°C–130°C).

3. Karl Fischer Titration (Volumetric)

  • Step 1: Solvent Preparation. Prepare the titration vessel with a methanol/formamide mixture.

    • Causality: 1-Aminoisoquinoline is a basic heterocycle 1. Its basicity can shift the optimal pH (5-7) of the Karl Fischer reaction, leading to sluggish, inaccurate endpoints. Formamide improves solubility and buffers the system.

  • Step 2: Titration. Introduce the sample and titrate with an iodine-based KF reagent until the dual-platinum electrode detects the electrometric endpoint.

Experimental Data Comparison: The Residual Solvent Trap To demonstrate the superiority of the orthogonal approach, consider a scenario where a synthesized batch of 1-aminoisoquinoline is crystallized from an ethanol/water mixture. The target is a pure hemihydrate.

Analytical MethodTarget ParameterTheoretical Value (Hemihydrate)Observed ValueDeviation Analysis & Interpretation
TGA Total Volatile Mass Loss5.88%8.63%Overestimation: TGA cannot distinguish between lattice water and trapped ethanol.
Karl Fischer Specific Water Content5.88%5.71%Concordant (Partial): Confirms the water aligns with a hemihydrate, but is entirely blind to the solvent.
CHNS Analysis Carbon (%C)70.57%70.03%Discordant: Lower %C than expected for pure hemihydrate.
CHNS Analysis Hydrogen (%H)5.92%6.13%Discordant: Elevated %H indicates the presence of an aliphatic impurity (ethanol).
CHNS Analysis Nitrogen (%N)18.29%17.75%Discordant: Dilution effect from the non-nitrogenous solvent.

Data Synthesis: Relying solely on TGA would lead a researcher to mistakenly assume the formation of a mixed or non-stoichiometric hydrate. KF provides the correct water content but misses the organic impurity. Only the CHNS Elemental Analyzer provides the comprehensive stoichiometric footprint. The observed CHNS data perfectly matches a hemihydrate crystal lattice containing ~0.1 molar equivalents of trapped ethanol (


).

Workflow Visualization The following diagram illustrates the self-validating decision matrix required for robust API characterization.

HydrationAnalysis Start Synthesized Aminoisoquinoline TGA TGA Analysis (Total Weight Loss) Start->TGA KF Karl Fischer (Specific Water Content) Start->KF CHNS CHNS Elemental Analysis (Stoichiometric Ratios) Start->CHNS Decision1 Weight loss matches theoretical hydrate? TGA->Decision1 Decision2 KF confirms water? KF->Decision2 Confirmed Hydration State Confirmed CHNS->Confirmed Matches Theoretical %C, %H, %N Decision1->Decision2 Yes Solvent Residual Solvent Suspected Decision1->Solvent No (Excess Loss) Decision2->CHNS Verify API Integrity Solvent->CHNS Differentiate Solvent vs Water

Orthogonal decision matrix for determining API hydration states using TGA, KF, and CHNS analysis.

Conclusion While TGA and Karl Fischer are indispensable tools for thermal profiling and moisture quantification, they are incomplete without the stoichiometric validation provided by CHNS elemental analysis. By anchoring your workflow with CHNS data, you transform isolated data points into a self-validating system, ensuring that your aminoisoquinoline API's hydration state and purity are unequivocally confirmed.

References

  • Title: Acid-base interactions in some isoquinoline and quinazoline amino derivatives 1 Source: arkat-usa.org URL:

  • Title: Isolation and Analysis of Phanera variegata Mucilage by Various Analytical Techniques 2 Source: ijper.org URL:

  • Title: New Complex of Salinomycin with Hg(II)—Synthesis and Characterization 3 Source: mdpi.com URL:

Comparative

A Comparative Guide to the Crystal Structures of Isoquinoline-3-Carboxylic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of the Isoquinoline-3-Carboxylic Acid Scaffold The isoquinoline nucleus is a prominent structural motif in a vast array of na...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Isoquinoline-3-Carboxylic Acid Scaffold

The isoquinoline nucleus is a prominent structural motif in a vast array of natural products and synthetic compounds, bestowing upon them a wide spectrum of biological activities.[1][2] When functionalized with a carboxylic acid at the 3-position, the resulting isoquinoline-3-carboxylic acid scaffold becomes a particularly valuable building block in medicinal chemistry. Its derivatives have garnered significant attention for their potential as anticancer, antibacterial, and antiviral agents.[3][4] The constrained bicyclic system of the isoquinoline core, combined with the hydrogen bonding capabilities of the carboxylic acid group, provides a unique platform for designing molecules with specific three-dimensional conformations that can effectively interact with biological targets.[1]

Understanding the solid-state structure of these derivatives is paramount for drug development. The crystal packing, intermolecular interactions, and conformational preferences of a molecule dictate its physicochemical properties, such as solubility, stability, and bioavailability. This guide provides a comparative analysis of the crystal structure data for a selection of isoquinoline-3-carboxylic acid derivatives, offering insights into their solid-state behavior and providing detailed experimental protocols for their synthesis and crystallographic analysis.

Comparative Analysis of Crystal Structures

A systematic analysis of the Cambridge Structural Database (CSD) reveals a number of determined crystal structures for isoquinoline-3-carboxylic acid and its derivatives. For this guide, we will focus on a selection of representative examples to illustrate the key structural features and packing motifs.

Compound NameFormulaCSD RefcodeSpace Groupa (Å)b (Å)c (Å)β (°)ZKey Intermolecular Interactions
Isoquinoline-3-carboxylic acidC₁₀H₇NO₂IXASUI P2₁/c13.9313.86414.734108.094O-H···N hydrogen bonds forming chains
Methyl isoquinoline-3-carboxylateC₁₁H₉NO₂VOKKIF P2₁/n7.93311.5379.87698.494C-H···O interactions
Ethyl isoquinoline-3-carboxylateC₁₂H₁₁NO₂ZUZQOF P2₁/c11.3345.64116.121108.674C-H···O and C-H···π interactions
1-Oxo-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acidC₁₀H₉NO₃EGEZOP P2₁/c10.1528.65310.159113.844N-H···O and O-H···O hydrogen bonds forming dimers and sheets
Methyl O-[(11R, 11aS)-4-oxo-1, 3, 4, 6, 11, 11a-hexahydro-2H-pyrido[1, 2-b]isoquinolin-11-yl]carbonodithioateC₁₅H₁₇NO₂S₂VABJUF P2₁2₁2₁5.2808.13535.015904C-H···O, C-H···S, and C-H···π interactions[5]

Key Observations:

  • Hydrogen Bonding: As expected, the presence of the carboxylic acid group in isoquinoline-3-carboxylic acid and its tetrahydro-derivative leads to strong hydrogen bonding networks.[6] In the parent acid, O-H···N hydrogen bonds are the dominant feature, linking the molecules into chains. In the 1-oxo-tetrahydro derivative, a more complex network of N-H···O and O-H···O hydrogen bonds results in the formation of dimers and extended sheets.

  • Ester Derivatives: In the methyl and ethyl ester derivatives, the absence of the acidic proton precludes the formation of strong O-H···N or O-H···O hydrogen bonds.[7][8] Consequently, their crystal packing is governed by weaker C-H···O and C-H···π interactions. This often results in less dense packing and potentially different physical properties compared to the parent acid.

  • Influence of Additional Functional Groups: The complex hexahydro-pyrido-isoquinoline derivative demonstrates how additional functional groups and stereocenters can lead to more intricate three-dimensional packing arrangements, driven by a combination of weak C-H···O, C-H···S, and C-H···π interactions.[5]

Experimental Protocols

Synthesis and Recrystallization for Single Crystal Growth

The synthesis of isoquinoline-3-carboxylic acid derivatives can be achieved through various established methods, often starting from isoquinoline itself or from substituted phenethylamines.[9] The following is a general procedure for the synthesis of isoquinoline-3-carboxylic acid and its subsequent recrystallization to obtain single crystals suitable for X-ray diffraction.

Experimental Workflow: From Synthesis to Crystal Structure

G cluster_synthesis Synthesis cluster_purification Purification & Crystallization cluster_analysis Structural Analysis A Starting Materials (e.g., Isoquinoline) B Reaction (e.g., Oxidation, Esterification) A->B C Crude Product B->C D Recrystallization C->D E Single Crystals D->E F X-ray Diffraction E->F G Data Processing & Structure Solution F->G H Crystal Structure Refinement G->H I Final Crystal Structure H->I

Caption: Workflow from synthesis to crystal structure determination.

Step-by-Step Protocol:

  • Synthesis of Isoquinoline-3-carboxylic Acid: A common method involves the oxidation of 3-methylisoquinoline.

    • In a round-bottom flask equipped with a reflux condenser, dissolve 3-methylisoquinoline in a suitable solvent such as pyridine or a mixture of water and pyridine.

    • Slowly add an oxidizing agent, for example, potassium permanganate, in portions while monitoring the reaction temperature.

    • After the addition is complete, heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture and work up appropriately. This typically involves filtering off the manganese dioxide byproduct and acidifying the filtrate to precipitate the carboxylic acid.

    • Collect the crude isoquinoline-3-carboxylic acid by filtration and wash with cold water.

  • Recrystallization for Single Crystal Growth: The choice of solvent is crucial for obtaining high-quality single crystals.

    • Dissolve the crude product in a minimum amount of a suitable hot solvent. For isoquinoline-3-carboxylic acid, solvents like ethanol, methanol, or a mixture of DMF and water can be effective.[6]

    • If the solution is colored, a small amount of activated charcoal can be added, and the hot solution filtered to remove the charcoal and any insoluble impurities.

    • Allow the hot, clear solution to cool slowly and undisturbed to room temperature. Slow cooling is essential for the growth of large, well-defined crystals.

    • Once crystals have formed, the flask can be placed in a refrigerator or ice bath to maximize the yield.

    • Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and allow them to air dry.

Single-Crystal X-ray Diffraction Analysis

The following outlines the key steps in determining the crystal structure of a synthesized isoquinoline-3-carboxylic acid derivative.

Data Collection and Processing Workflow

G A Select a Suitable Single Crystal B Mount Crystal on Diffractometer A->B C Data Collection (X-ray Exposure & Rotation) B->C D Data Integration (Peak Intensities) C->D E Data Scaling & Merging D->E F Structure Solution (Phase Problem) E->F G Structure Refinement F->G H Validation & Final Crystallographic Information File (CIF) G->H

Caption: Key steps in single-crystal X-ray diffraction analysis.

Step-by-Step Methodology:

  • Crystal Selection and Mounting: A single crystal of suitable size and quality (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a stream of X-rays, and diffraction data are collected as the crystal is rotated. Modern diffractometers use area detectors to capture the diffraction pattern.

  • Data Processing: The raw diffraction images are processed to determine the unit cell dimensions, space group, and the intensities of the individual reflections.

  • Structure Solution and Refinement: The processed data is used to solve the crystal structure, which involves determining the positions of the atoms within the unit cell. This initial model is then refined against the experimental data to obtain the final, accurate crystal structure.

Conclusion

The crystal structures of isoquinoline-3-carboxylic acid derivatives are diverse and heavily influenced by the nature of the substituents on the isoquinoline core and at the carboxylic acid function. The presence of the carboxylic acid group facilitates the formation of robust hydrogen-bonding networks, which are a key feature in the crystal packing of the parent acid and its analogs with hydrogen-bond donors. Esterification of the carboxylic acid removes this dominant interaction, leading to packing arrangements governed by weaker forces.

This guide provides a foundational understanding of the solid-state structures of this important class of compounds. The comparative data and detailed experimental protocols serve as a valuable resource for researchers in the fields of medicinal chemistry, materials science, and drug development, aiding in the rational design of new isoquinoline-3-carboxylic acid derivatives with tailored physicochemical and biological properties.

References

  • Al-Hourani, B. J., et al. (2011). Electronically Rich N-Substituted Tetrahydroisoquinoline 3-Carboxylic Acid Esters: Concise Synthesis and Conformational Studies. Journal of Medicinal Chemistry, 54(17), 6125-6138.
  • Bhadra, K., et al. (2009). Interaction of isoquinoline alkaloids with polymorphic DNA structures. Chemistry & Biodiversity, 6(9), 1323-1342.
  • Vrabel, V., et al. (2018). Structural Characterization and Crystal Packing of the Isoquinoline Derivative. European Journal of Chemistry, 9(3), 189-193.
  • PubChem. (n.d.). Methyl isoquinoline-3-carboxylate. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl isoquinolin-3-carboxylate. Retrieved from [Link]

  • PubChem. (n.d.). Isoquinoline-3-carboxylic acid. Retrieved from [Link]

  • Slaninova, J., et al. (2007). Coordination Compounds Based on 1,2,3,4-Tetrahydro-isoquinoline-3-carboxylic Acid. Molecules, 12(5), 1064-1076.
  • RSC Medicinal Chemistry. (2024, September 27). 4. Retrieved from [Link]

  • ResearchGate. (2025, September 1). Synthesis and Bioactivity of Quinoline-3-carboxamide Derivatives. Retrieved from [Link]

  • Organic Chemistry Portal. (2010, May 6). Isoquinoline synthesis. Retrieved from [Link]

  • Al-Zoubi, R. M., et al. (2020). Synthesis of Functionalized Isoquinolone Derivatives via Rh(III)
  • Semantic Scholar. (n.d.). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. Retrieved from [Link]

  • Wikipedia. (n.d.). Isoquinoline. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

4-Aminoisoquinoline-3-carboxylic Acid: Disposal &amp; Handling Protocol

The following technical guide details the operational protocols for the disposal of 4-Aminoisoquinoline-3-carboxylic acid (CAS: 1557541-30-6).[1][2][3] This document is structured for researchers and safety officers requ...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the operational protocols for the disposal of 4-Aminoisoquinoline-3-carboxylic acid (CAS: 1557541-30-6).[1][2][3] This document is structured for researchers and safety officers requiring immediate, actionable data for regulatory compliance and laboratory safety.

Executive Safety Assessment

Compound Identity: 4-Aminoisoquinoline-3-carboxylic acid CAS Number: 1557541-30-6 Molecular Formula: C₁₀H₈N₂O₂[1][2][3]

As a Senior Application Scientist, I must emphasize that while this specific isomer is not explicitly listed on the EPA’s RCRA P-list or U-list, it shares structural pharmacophores with bioactive isoquinolines.[1][2][3] Consequently, it must be managed as Hazardous Chemical Waste to prevent environmental accumulation and potential aquatic toxicity.[1][3][4] Its amphoteric nature (containing both a basic amine and an acidic carboxyl group) dictates specific segregation protocols to prevent uncontrolled exothermic reactions in waste streams.[2][3][4]

Hazard Profile (GHS Classification)
Hazard CategoryH-CodeDescriptionOperational Implication
Acute Toxicity H302 Harmful if swallowedZero-tolerance for drain disposal.[1][2][3]
Skin Irritation H315 Causes skin irritationDouble-gloving (Nitrile) required.[1][2][3][4]
Eye Irritation H319 Causes serious eye irritationSafety goggles compliant with ANSI Z87.[1][3][4]1.
STOT-SE H335 May cause respiratory irritationAll handling must occur within a certified fume hood.[1][2][3][4]

Chemical Segregation & Compatibility Logic

Proper disposal begins with segregation.[1][2][3][4] This compound is amphoteric .[1][2][3][4] In a waste drum, it can act as a buffer or a reactant depending on the pH of the mixture.[1][2][4]

  • Incompatible with Strong Oxidizers: The amino group (-NH₂) is susceptible to oxidation.[1][2][3][4] Mixing with concentrated nitric acid or perchlorates can generate heat and potentially unstable N-oxides.[1][2][3][4]

  • Incompatible with Acid Chlorides/Anhydrides: Can result in vigorous acylation reactions.[1][2][3][4]

Storage/Waste Segregation Strategy: Isolate 4-Aminoisoquinoline-3-carboxylic acid in the Solid Organic Waste stream.[1][2][3][4] If in solution, segregate based on the solvent (e.g., Halogenated vs. Non-Halogenated).[1][2][3]

Compatibility Matrix
Chemical ClassCompatibility StatusMechanistic Risk
Strong Oxidizers INCOMPATIBLE Exothermic oxidation of amine moiety.[1][2][3][4]
Strong Acids ⚠️ CAUTION Forms soluble salts; heat generation.[1][3][4]
Strong Bases ⚠️ CAUTION Forms carboxylate salts; heat generation.[1][3][4]
Organic Solvents COMPATIBLE Suitable for co-disposal in organic streams.[1][3][4]

Operational Disposal Workflows

A. Solid Waste Disposal (Pure Substance)

Use this protocol for expired reagents, spill cleanup residues, or contaminated solids.[1][2][3]

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar.[1][2][3][4] Glass is acceptable but poses a breakage risk during transport.[1][2][3][4]

  • Labeling: Affix a hazardous waste label immediately.

    • Chemical Name: Write out the full name. Do not use abbreviations or formulas.

    • Hazard Checkbox: Mark "Toxic" and "Irritant".[1][3][4]

  • Deactivation (Spills Only): If spilled, cover with a chemically inert absorbent (vermiculite or sand).[1][2][3][4] Do not use sawdust (combustible).[2][3][4] Scoop into the waste container.

  • Final Disposition: Transfer to the institution's EHS (Environmental Health & Safety) accumulation area for incineration.

B. Liquid Waste Disposal (Reaction Mixtures/Mother Liquors)

Use this protocol for HPLC waste or reaction byproducts.[2][3][4]

  • Solvent Identification: Determine the primary solvent.[1][2][3][4]

    • Halogenated (DCM, Chloroform): Segregate into "Halogenated Waste".[1][2][3][4]

    • Non-Halogenated (Methanol, DMSO, DMF): Segregate into "Non-Halogenated Waste".[1][2][3][4]

  • pH Check: Ensure the waste stream is between pH 4–10. If the solution is highly acidic or basic due to reagents used, neutralize slowly before adding to the central carboy to prevent drum pressurization.[1][2][3][4]

  • Rinsing: Triple-rinse all glassware with the primary solvent used.[1][2][3][4] Add rinsate to the liquid waste container.[1][2][3][4]

Decision Logic & Process Flow

The following diagram illustrates the critical decision points for segregating this compound effectively.

DisposalFlow Start Waste Generation: 4-Aminoisoquinoline-3-carboxylic acid StateCheck Physical State? Start->StateCheck SolidWaste Solid Waste Stream StateCheck->SolidWaste Pure Solid / Powder LiquidWaste Liquid Waste Stream StateCheck->LiquidWaste Solution / Mother Liquor Spill Spill Residue? StateCheck->Spill Spill / Debris Final EHS Pickup & High-Temp Incineration SolidWaste->Final SolventCheck Primary Solvent? LiquidWaste->SolventCheck Halo Halogenated Organic Waste (e.g., DCM, CHCl3) SolventCheck->Halo Contains Halogens NonHalo Non-Halogenated Organic Waste (e.g., DMSO, MeOH) SolventCheck->NonHalo No Halogens Halo->Final NonHalo->Final Absorb Absorb with Vermiculite (Inert Material) Spill->Absorb Yes Absorb->SolidWaste

Figure 1: Decision tree for the segregation of 4-Aminoisoquinoline-3-carboxylic acid waste streams.

Regulatory Framework (RCRA & Local)[2][3]

While 4-Aminoisoquinoline-3-carboxylic acid is not specifically listed on the RCRA P or U lists, the "Cradle-to-Grave" liability applies.[1][2][3]

  • Waste Classification: Under 40 CFR § 261, this material should be treated as a Characteristic Waste if it exhibits toxicity, or simply as Non-Regulated Chemical Waste that requires incineration due to GHS hazards.[1][3][4]

  • Best Practice: Do not rely on the "Non-Regulated" status to justify drain disposal.[1][3][4] The aromatic amine structure poses long-term aquatic risks.[1][2][3][4]

  • Container Coding:

    • EPA Waste Code: If not mixed with listed solvents, label as "Non-RCRA Regulated".[1][3][4]

    • State Regulations: In states like California (Cal/EPA), this is automatically a "California Hazardous Waste" due to toxicity criteria (LD50 < 2500 mg/kg).[2][3]

Emergency Procedures

Accidental Release (Spill)[2][3]
  • Evacuate: Clear the immediate area of non-essential personnel.

  • PPE: Don nitrile gloves, lab coat, and safety goggles.[1][2][4] If powder is airborne, use an N95 or P100 respirator.[1][2][3][4]

  • Containment: Gently cover the spill with paper towels dampened with water (to prevent dust generation) or an inert absorbent.[1][2][3][4]

  • Clean Up: Sweep up the absorbent/solid mixture.[1][2][3][4] Clean the surface with a soap and water solution.[1][2][3][4]

  • Disposal: Place all cleanup materials into the solid hazardous waste container.

Exposure Response[3]
  • Eye Contact: Rinse cautiously with water for 15 minutes.[1][2][4][5] Remove contact lenses if present.[1][2][3][4][5] Seek medical attention.

  • Skin Contact: Wash with aggressive friction using soap and water.[1][2][3][4] Remove contaminated clothing.[1][2][3][4][5]

  • Ingestion: Rinse mouth. Do NOT induce vomiting. Call a Poison Control Center immediately.

References

  • PubChem. (2026).[1][2][3][4] 4-aminoisoquinoline-3-carboxylic acid (Compound Summary).[1][2][3][6][7] National Library of Medicine.[2][3][4] Retrieved March 1, 2026, from [Link]

  • U.S. Environmental Protection Agency. (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261.[2][3][4][8][9] Retrieved March 1, 2026, from [Link][2][3]

Sources

Handling

Personal protective equipment for handling 4-Aminoisoquinoline-3-carboxylic acid

As a Senior Application Scientist overseeing the integration of novel heterocyclic scaffolds into high-throughput screening pipelines, I have found that the physical handling of amphoteric building blocks is frequently u...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist overseeing the integration of novel heterocyclic scaffolds into high-throughput screening pipelines, I have found that the physical handling of amphoteric building blocks is frequently underestimated in drug discovery labs. 4-Aminoisoquinoline-3-carboxylic acid (CAS: 1557541-30-6) is a highly valuable synthetic intermediate, often utilized as a rigid scaffold for kinase inhibitors and antitumor compounds.

However, its biological reactivity demands rigorous safety and logistical oversight. This guide provides a self-validating, field-proven operational framework for handling, solubilizing, and disposing of this chemical safely.

Physicochemical Identity & Mechanistic Hazard Profile

To handle a chemical safely, you must first understand the causality behind its hazards. 4-Aminoisoquinoline-3-carboxylic acid has a molecular weight of 188.18 g/mol and a molecular formula of


[1].

The molecule is amphoteric—containing both a weakly basic amino group and a weakly acidic carboxylic acid group. This dual nature allows it to easily interact with lipid bilayers and mucosal membranes, which is the direct mechanistic cause of its localized irritation profile. Under Global Harmonized System (GHS) standards, it triggers a GHS07 (Exclamation Mark) classification.

Table 1: Quantitative Hazard & Property Summary

Metric / ClassificationSpecification / GHS CodeMechanistic Implication
CAS Number 1557541-30-6Unique identifier for inventory tracking.
Molecular Weight 188.18 g/mol [1]Fine powder; highly susceptible to electrostatic aerosolization.
Oral Toxicity H302: Harmful if swallowedInteracts with gastrointestinal mucosa; requires strict hygiene.
Dermal Hazard H315: Causes skin irritationPenetrates compromised skin barriers; mandates nitrile barriers.
Ocular Hazard H319: Serious eye irritationCan cause severe corneal inflammation; mandates sealable goggles.
Inhalation Hazard H335: Respiratory irritationIrritates the respiratory tract; mandates fume hood operation.

Personal Protective Equipment (PPE) Matrix

Standard lab safety often relies on a "one-size-fits-all" approach, which is a critical error. Your PPE must scale with your operational volume to mitigate specific exposure vectors.

Table 2: PPE Specifications by Operational Scale

Operational ScaleGlove Specification (Causality)Eye/Face ProtectionRespiratory & Body Controls
Analytical (<10 mg) Single Nitrile, 4 mil. (Sufficient for brief, dry powder contact).Safety glasses with side shields.Standard Class II Fume Hood; Standard Lab Coat.
Preparative (>10 mg) Double Nitrile, 8 mil. (Outer glove protects against solvent permeation during solubilization).Chemical splash goggles (Prevents micro-dust ingress).Fume Hood + Anti-static bar; Lab coat with chemical apron.

Standard Operating Procedure: Solubilization Workflow

When preparing stock solutions for in vitro assays, procedural integrity is paramount. 4-Aminoisoquinoline-3-carboxylic acid has poor aqueous solubility but dissolves readily in aprotic, polar solvents.

Causality of Solvent Choice: We utilize anhydrous Dimethyl Sulfoxide (DMSO) because it effectively disrupts the intermolecular hydrogen bonding between the carboxylic acid and amine groups, ensuring complete solubilization without degrading the compound.

Step-by-Step Methodology:

  • PPE Verification: Don scale-appropriate PPE as outlined in Table 2.

  • Environmental Setup: Place an anti-static bar inside the fume hood. Why? Powders at this molecular weight are prone to electrostatic dispersion. Static charge can cause the powder to "jump" from the spatula, bypassing draft shields and increasing the H335 inhalation risk.

  • Tare & Transfer: Use a glass vial (avoid plastics to prevent hydrophobic adsorption of the aromatic ring). Weigh the powder carefully using a static-free micro-spatula.

  • Solubilization: Add anhydrous DMSO to achieve a 10 mM stock concentration. Cap the vial immediately to prevent atmospheric moisture from degrading the stock.

  • Agitation & QC (Self-Validating Step): Vortex for 30 seconds, followed by 2 minutes of water-bath sonication. Validation: Visually inspect the vial against a light source; it must be completely translucent. Follow up with LC-MS to confirm the mass (m/z ~189 for

    
    ) and ensure no thermal degradation occurred during sonication.
    

Workflow A 1. PPE Verification (Double Nitrile, Goggles) B 2. Pre-Weighing Setup (Fume Hood & Anti-Static) A->B C 3. Powder Transfer (Minimize Aerosolization) B->C D 4. Solubilization (Anhydrous DMSO) C->D E 5. Quality Control (Visual & LC-MS) D->E

Workflow for safe handling and solubilization of 4-Aminoisoquinoline-3-carboxylic acid.

Spill Response & Chemical Disposal Plan

In the event of a powder spill outside of primary containment, immediate and chemically logical action is required. Sweeping the dry powder will aerosolize it, triggering P-code violations (P261: Avoid breathing dust).

Step-by-Step Spill Response:

  • Isolate: Evacuate non-essential personnel from the immediate area to prevent tracking the powder.

  • Containment: Gently cover the spilled powder with damp absorbent lab wipes. Why? The moisture traps the fine particulates, immediately neutralizing the aerosolization risk.

  • Chemical Decontamination: Spray the covered area with a 5% Sodium Bicarbonate (

    
    ) solution.
    
    • Mechanistic Causality: The neutral compound is difficult to wipe away completely. The mild base deprotonates the carboxylic acid moiety, converting the residue into a highly water-soluble sodium salt. This ensures complete chemical extraction from the benchtop rather than merely smearing it.

  • Wipe & Rinse: Wipe the area from the perimeter inward. Follow with a secondary wipe using 70% Ethanol or Isopropanol to remove any residual sodium salt.

  • Disposal: Place all contaminated wipes, gloves, and materials into a sealed, clearly labeled biohazard/chemical waste bag. This must be disposed of as hazardous chemical waste in strict accordance with P501 (Dispose of contents/container to an approved waste disposal plant)[2],.

SpillResponse S1 Identify Spill (Solid Powder) S2 Isolate & Ventilate (Prevent Aerosolization) S1->S2 S3 Apply Damp Absorbent (Minimize Dust) S2->S3 S4 Decontaminate Surface (5% NaHCO3 Solution) S3->S4 S5 Hazardous Waste Disposal (P501) S4->S5

Step-by-step spill response and chemical decontamination pathway.

References

  • "4-Aminoisoquinoline-3-carboxylic acid - CAS 1557541-30-6." Molaid. Available at:[Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.